molecular formula C8H12ClNO2 B1418368 2,6-Dimethoxyaniline hydrochloride CAS No. 375397-36-7

2,6-Dimethoxyaniline hydrochloride

Cat. No.: B1418368
CAS No.: 375397-36-7
M. Wt: 189.64 g/mol
InChI Key: OSGARCFCWYJUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxyaniline hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGARCFCWYJUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656928
Record name 2,6-Dimethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375397-36-7
Record name 2,6-Dimethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Applications of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,6-dimethoxyaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, grounded in the practical insights of an experienced application scientist. The hydrochloride salt form offers distinct advantages in stability and handling over its free base counterpart, making a thorough understanding of its properties essential for successful application.

Core Physicochemical Properties: A Comparative Overview

The conversion of the free base, 2,6-dimethoxyaniline, into its hydrochloride salt is a fundamental acid-base reaction that significantly alters its physical properties. The protonation of the amino group to form the anilinium ion enhances the compound's stability, particularly against aerial oxidation which can discolor and degrade the free amine. This increased stability is a critical consideration for long-term storage and ensuring reagent purity in sensitive downstream applications.[1]

Below is a summary of the key physicochemical properties for both the free base and its hydrochloride salt.

Property2,6-Dimethoxyaniline (Free Base)This compound
Appearance White to off-white or pale cream crystalline solid/powder.[2][3]Data not available; typically a crystalline solid.
CAS Number 2734-70-5[2][4][5]375397-36-7[1]
Molecular Formula C₈H₁₁NO₂[2][4]C₈H₁₂ClNO₂[1]
Molecular Weight 153.18 g/mol [2]189.64 g/mol [1]
Melting Point 74 - 78 °C[3]Data not available.
Boiling Point 140 °C at 15 mmHg[3]Not applicable (decomposes).
Solubility Slightly soluble in water; soluble in methanol, ethanol, ether.[2][5][6]Expected to have higher solubility in water and polar solvents.
Storage Conditions Store under inert gas; air sensitive.[3]Store at room temperature; more stable than the free base.[1]

Molecular Structure and Spectroscopic Characterization

A precise understanding of a molecule's structure and its spectroscopic fingerprint is non-negotiable for its use in research and development. The protonation of the nitrogen atom in this compound induces significant and predictable shifts in its spectral data compared to the free base.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectrum arises from the state of the amino group.

  • 2,6-Dimethoxyaniline (Free Base): Exhibits two characteristic sharp N-H stretching bands around 3350-3450 cm⁻¹, typical for a primary amine.

  • This compound: The two sharp N-H bands are replaced by a very broad and strong absorption band spanning from approximately 2500-3000 cm⁻¹. This is the hallmark of an anilinium (-NH₃⁺) salt and is caused by the various N-H stretching vibrations within the protonated amine. This feature provides an unambiguous method for confirming salt formation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine has a significant deshielding effect on the nearby aromatic protons, leading to a downfield shift in the ¹H NMR spectrum.

  • ¹H NMR:

    • -OCH₃ protons: A sharp singlet for the six methoxy protons is expected around 3.8-3.9 ppm. This peak's position is only slightly affected by the protonation state of the amine.

    • Aromatic protons: In the free base, the aromatic protons appear in the δ 6.5-6.8 ppm region. Upon formation of the hydrochloride salt, the electron-withdrawing nature of the -NH₃⁺ group causes a downfield shift of these protons, likely into the δ 7.0-7.5 ppm region. The broad -NH₃⁺ protons would also be visible, though their chemical shift is highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Similar deshielding effects are observed. The carbons directly attached to the methoxy groups and the anilinium group (C2, C6, and C1) will experience the most significant downfield shifts compared to the free base. The methoxy carbons (-OCH₃) would remain relatively unchanged, appearing around 55-60 ppm.

Mass Spectrometry (MS)

In mass spectrometry, the analysis will typically show the mass of the free base regardless of whether the hydrochloride salt is introduced. Under common ionization techniques like Electrospray Ionization (ESI), the compound will be detected as the protonated free base [M+H]⁺, corresponding to an m/z of 154.18. The fragmentation pattern would then be identical to that of the protonated free base.[7]

Synthesis and Purification Workflow

The synthesis of this compound is a robust two-step process. The first step involves the synthesis of the free base, followed by its conversion to the stable hydrochloride salt. The most common and scalable method for the free base is the catalytic hydrogenation of the corresponding nitro compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Free Base cluster_step2 Step 2: Salt Formation & Purification A 2,6-Dimethoxynitrobenzene B Catalytic Hydrogenation (H₂, Pd/C, Ethanol) A->B C Crude 2,6-Dimethoxyaniline B->C D Dissolution in Ether C->D Workup & Isolation E Addition of HCl (in Ether or Dioxane) F Precipitation & Filtration E->F G Pure 2,6-Dimethoxyaniline HCl (Crystalline Solid) F->G

Caption: Two-step synthesis of 2,6-Dimethoxyaniline HCl.

Experimental Protocol: Synthesis of 2,6-Dimethoxyaniline

This protocol describes the reduction of 2,6-dimethoxynitrobenzene using palladium on carbon (Pd/C) as a catalyst. This method is preferred over older metal-acid reductions (e.g., Fe/HCl) due to its cleaner reaction profile and easier product isolation.

  • Reactor Setup: To a high-pressure reactor vessel, add 2,6-dimethoxynitrobenzene (1.0 eq), 10% Pd/C (0.02 eq), and anhydrous ethanol (5-10 mL per gram of nitro compound).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethoxyaniline as a solid, which can be used directly in the next step or purified further by recrystallization.

Experimental Protocol: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the crude or purified 2,6-dimethoxyaniline in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (1.1 eq) in the same solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: The this compound will immediately precipitate out of the solution as a solid.

  • Isolation and Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of the cold solvent, and dry it under vacuum to yield the pure hydrochloride salt.

Reactivity and Synthetic Applications

As an anilinium salt, the primary utility of this compound is as a stable, easy-to-handle precursor to the nucleophilic free amine. The electron-withdrawing -NH₃⁺ group deactivates the aromatic ring towards electrophilic substitution. Therefore, for most synthetic applications, the free base must be generated in situ.

This is typically achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the hydrochloride and liberate the free amine.

Reactivity HCl_Salt 2,6-Dimethoxyaniline HCl (Stable, Non-nucleophilic) Free_Base 2,6-Dimethoxyaniline (Nucleophilic, Reactive) HCl_Salt->Free_Base + Base (e.g., Et₃N) - Et₃N·HCl Product Coupling Products (Amides, Heterocycles, etc.) Free_Base->Product + Electrophile

Caption: In-situ generation of the reactive free base from the stable HCl salt.

Key Applications:

  • Pharmaceutical Synthesis: The sterically hindered aniline motif is a common feature in pharmacologically active molecules. The compound serves as a building block for more complex structures.

  • Dye and Pigment Chemistry: Aromatic amines are foundational precursors in the synthesis of azo dyes and other chromophores.

  • Ligand Synthesis: While less common than its diethyl- or diisopropyl-aniline analogues, it can be used to synthesize specialized ligands for organometallic catalysis where its electronic properties are desired.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the chemical.

  • Safety: The free base, 2,6-dimethoxyaniline, is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: As an anilinium salt, the hydrochloride is generally less toxic and less prone to absorption through the skin than the free base. However, standard precautions for handling chemical solids should be followed.

  • Storage: The primary advantage of the hydrochloride salt is its superior storage stability.[1] Unlike the free base, which is sensitive to air and light, the hydrochloride can be stored at room temperature in a tightly sealed container, protected from moisture. This prevents oxidative degradation and ensures long-term purity.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its enhanced stability, ease of handling, and well-defined properties make it a superior alternative to the free base for storage and many applications. By understanding its comparative physicochemical properties, spectroscopic signatures, and the simple protocols for its synthesis and use, researchers can effectively integrate this compound into complex synthetic workflows in drug discovery, materials science, and beyond.

References

2,6-Dimethoxyaniline Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,6-Dimethoxyaniline hydrochloride, a pivotal building block in contemporary organic synthesis and pharmaceutical development. We will explore its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the spectroscopic signatures for its characterization and delve into its significant applications as a precursor to complex molecular architectures, including N-heterocyclic carbene (NHC) ligands and various bioactive compounds. This document is designed to be a comprehensive resource for researchers, chemists, and professionals in the drug discovery pipeline, offering both foundational knowledge and actionable insights for its laboratory application.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of a synthetic route's efficiency and success. This compound, the salt of 2,6-dimethoxyaniline, is a strategically important aromatic amine valued for its unique structural and electronic properties. The presence of two methoxy groups positioned ortho to the amine functionality imparts significant steric hindrance and electron-donating character. This substitution pattern not only influences the reactivity of the aromatic ring and the nucleophilicity of the nitrogen atom but also provides a scaffold that can lead to molecules with specific three-dimensional conformations, a crucial aspect in the design of pharmacologically active agents. Its hydrochloride form enhances stability, improves handling characteristics, and often simplifies purification processes, making it a preferred reagent in many synthetic applications.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is essential for its effective application.

  • IUPAC Name: this compound

  • Synonyms: 2,6-Dimethoxybenzenamine hydrochloride

  • Molecular Formula: C₈H₁₂ClNO₂[2]

  • Molecular Weight: 189.64 g/mol [2]

  • CAS Numbers:

    • Hydrochloride Salt: 375397-36-7[2]

    • Free Base (2,6-Dimethoxyaniline): 2734-70-5[3][4][][6][7][8]

The structure consists of a benzene ring substituted with an ammonium chloride group and two methoxy groups at the C2 and C6 positions.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The properties of the free base and its hydrochloride salt differ, which is a key consideration in experimental design.

Property2,6-Dimethoxyaniline (Free Base)This compound
Appearance White to off-white crystalline solidCrystalline solid
Molecular Formula C₈H₁₁NO₂[3][4][6][8]C₈H₁₂ClNO₂[2]
Molecular Weight 153.18 g/mol [3][4][][8]189.64 g/mol [2]
Melting Point 71-74 °C[3][]Not explicitly available, typically higher than free base
Boiling Point 253.6 °C at 760 mmHg[3][]Decomposes upon heating
Solubility Slightly soluble in water[10][11]Generally soluble in polar solvents

Synthesis and Purification: A Validated Protocol

The most reliable and common synthesis of 2,6-dimethoxyaniline involves the reduction of 2,6-dimethoxynitrobenzene. Catalytic hydrogenation is often preferred over metal/acid reductions (e.g., Sn/HCl) due to its cleaner reaction profile, milder conditions, and easier product isolation.[12]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 2,6-Dimethoxynitrobenzene C 2,6-Dimethoxyaniline (Free Base) A->C Catalytic Hydrogenation B H₂, Pd/C Ethanol D 2,6-Dimethoxyaniline (in Diethyl Ether) C->D Isolation & Redissolution F 2,6-Dimethoxyaniline Hydrochloride (Precipitate) D->F Acidification E HCl in Ether

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Self-Validation and Trustworthiness: This protocol incorporates standard, well-established chemical transformations. The success of each step is readily verifiable through common analytical techniques (TLC, NMR), ensuring a self-validating system.

Materials:

  • 2,6-Dimethoxynitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous Ethanol

  • Hydrogen (H₂) gas source

  • Diatomaceous earth (Celite®)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Parr hydrogenation apparatus or equivalent

  • Standard laboratory glassware

Procedure:

  • Catalytic Hydrogenation of 2,6-Dimethoxynitrobenzene:

    • Causality: The nitro group is efficiently and selectively reduced to an amine using a palladium catalyst and hydrogen gas, a clean reaction where the primary byproduct is water.[12]

    • In a suitable high-pressure reaction vessel, dissolve 2,6-dimethoxynitrobenzene (1.0 eq) in anhydrous ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate) to the solution.

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to approximately 1.0 MPa (145 psi) and commence vigorous stirring at room temperature.[12]

    • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

    • Upon completion, vent the hydrogen gas and purge the vessel again with an inert gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude 2,6-dimethoxyaniline as a solid.

  • Formation and Isolation of the Hydrochloride Salt:

    • Causality: Conversion to the hydrochloride salt facilitates purification by crystallization, as the salt is typically a well-defined solid with lower solubility in nonpolar organic solvents than the free base.

    • Dissolve the crude 2,6-dimethoxyaniline in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum to yield pure this compound.

Spectroscopic Analysis and Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the final product. The protonation of the amine to an ammonium salt induces characteristic shifts in NMR and IR spectra.[13]

Technique2,6-Dimethoxyaniline (Free Base)This compound (Expected Shifts)Rationale for Spectral Changes
¹H NMR Aromatic protons (~6.5-7.0 ppm), -NH₂ (broad singlet, ~4.0 ppm), -OCH₃ (singlet, ~3.8 ppm).Aromatic protons (downfield shift), -NH₃⁺ (broad singlet, significant downfield shift to ~7-10 ppm), -OCH₃ (minor shift).The -NH₃⁺ group is more electron-withdrawing than -NH₂, deshielding adjacent protons and causing them to resonate at a lower field.[13]
¹³C NMR Aromatic carbons (~100-150 ppm), -OCH₃ (~56 ppm).Aromatic carbons (shifts observed, especially for the carbon bearing the nitrogen), -OCH₃ (minor shift).The electronic environment of the aromatic ring is altered by the positively charged ammonium group.
Infrared (IR) -NH₂ stretch: Two sharp bands (~3350-3450 cm⁻¹).-NH₃⁺ stretch: Broad, strong absorption band (~2500-3000 cm⁻¹).[13]The distinct N-H stretching vibrations of a primary amine are replaced by the characteristic broad stretching of an ammonium salt.[13]

Applications in Research and Development

The unique structure of 2,6-dimethoxyaniline makes it a valuable precursor in several areas of chemical research and development.

  • Precursor to N-Heterocyclic Carbene (NHC) Ligands: The sterically demanding 2,6-dimethoxyphenyl group is analogous to other bulky groups used to create highly effective NHC ligands. These ligands are instrumental in modern catalysis, particularly in cross-coupling reactions, due to their ability to stabilize metal centers and promote high catalytic activity.[1]

  • Synthesis of Pharmaceuticals: As an aniline derivative, it serves as a foundational piece in the synthesis of various heterocyclic systems that form the core of many pharmaceutical agents. Its derivatives have been investigated for a range of biological activities.[14]

  • Building Block for Dyes and Polymers: The aromatic amine functionality allows it to be a key component in the production of azo dyes and specialized polymers where its electronic and steric properties can be used to tune the material's characteristics.[14]

Safety and Handling

As with all laboratory chemicals, 2,6-Dimethoxyaniline and its hydrochloride salt must be handled with appropriate safety precautions.

  • Hazard Classifications (for free base): Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3).[7]

  • Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

CAS number for 2,6-Dimethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dimethoxyaniline Hydrochloride (CAS No. 375397-36-7)

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dimethoxyaniline and its hydrochloride salt, a key chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details the compound's chemical and physical properties, provides validated protocols for its synthesis and purification, explores its diverse applications, and outlines critical safety and handling procedures. The CAS Number for 2,6-Dimethoxyaniline is 2734-70-5, and its hydrochloride salt is identified by CAS Number 375397-36-7.[1][2] This guide is intended for researchers, chemists, and professionals in the drug development field, offering expert insights and actionable methodologies grounded in authoritative references.

Chemical Identification and Properties

2,6-Dimethoxyaniline is an aromatic amine whose utility is defined by its unique substitution pattern. The two methoxy groups ortho to the amine functionality create significant steric hindrance and influence the electronic properties of the molecule, making it a valuable building block for complex chemical architectures. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, often simplifying handling and formulation processes.

Chemical Identifiers

A clear distinction between the free base and its hydrochloride salt is crucial for procurement, synthesis, and regulatory compliance.

Identifier2,6-Dimethoxyaniline (Free Base)This compound (Salt)
CAS Number 2734-70-5[1][3][4][5]375397-36-7[2]
Molecular Formula C₈H₁₁NO₂[1][3][4]C₈H₁₂ClNO₂[2]
Molecular Weight 153.18 g/mol [1][4][5]189.64 g/mol [2]
IUPAC Name 2,6-dimethoxyaniline[3]2,6-dimethoxyanilinium chloride
InChI Key HQBJSEKQNRSDAZ-UHFFFAOYSA-N[3][5]N/A
Physicochemical Properties

The physical properties of 2,6-Dimethoxyaniline are well-documented and essential for designing experimental conditions.

PropertyValueSource
Appearance White to pale cream or brown crystalline powder.[3]N/A
Melting Point 71-78 °C[1][]N/A
Boiling Point 253.6 °C at 760 mmHg[1][]N/A
Solubility Slightly soluble in water.[7][8]N/A
Density ~1.1 g/cm³[1][]N/A

Synthesis and Purification

The synthesis of this compound is typically a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt. The most prevalent and environmentally conscious method for preparing the free base is the catalytic hydrogenation of its nitro precursor.

Synthesis of 2,6-Dimethoxyaniline (Free Base)

The reduction of 2,6-dimethoxynitrobenzene is the preferred route.[9] While historical methods used reactive metals in acidic conditions, modern protocols favor catalytic hydrogenation for its cleaner reaction profile, higher yields, and easier product isolation.[9] The use of a Palladium on carbon (Pd/C) catalyst under mild conditions represents an efficient and scalable approach.[9]

  • Reactor Setup: To a 150 mL high-pressure reactor, add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of 10% Pd/C catalyst.[9] The ethanol acts as a solvent, ensuring the substrate is available to the solid catalyst.

  • Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing high-purity hydrogen gas to a pressure of 1.0 MPa.[9]

  • Reaction: Stir the mixture at room temperature. The reaction is exothermic and proceeds as hydrogen is consumed. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure stabilizes.[9]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,6-Dimethoxyaniline as a solid.[9] This method typically results in high purity and an 80% yield.[9]

G Workflow: Synthesis of 2,6-Dimethoxyaniline cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Nitro 2,6-Dimethoxynitrobenzene Charge Charge Reactor Nitro->Charge Solvent Anhydrous Ethanol Solvent->Charge Catalyst Pd/C Catalyst Catalyst->Charge Hydrogenate Hydrogenate (1.0 MPa H₂, RT) Charge->Hydrogenate Pressurize Filter Filter through Diatomaceous Earth Hydrogenate->Filter Depressurize Evaporate Evaporate Solvent Filter->Evaporate Filtrate Product 2,6-Dimethoxyaniline (Free Base) Evaporate->Product

Caption: Synthesis workflow for 2,6-Dimethoxyaniline via catalytic hydrogenation.

Conversion to Hydrochloride Salt

Converting the free base amine to its hydrochloride salt is a standard acid-base reaction. This process increases the compound's melting point and often enhances its aqueous solubility and stability, making it easier to handle and store.

  • Dissolution: Dissolve the purified 2,6-Dimethoxyaniline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 3M HCl in ethyl acetate) to the dissolved amine.[10] The immediate formation of a precipitate is typically observed.

  • Isolation: Continue stirring for a sufficient period to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum to yield this compound.

G Workflow: Hydrochloride Salt Formation cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2,6-Dimethoxyaniline (Free Base) Dissolve Dissolve Amine in Solvent Amine->Dissolve Solvent Organic Solvent (e.g., Ethyl Acetate) Solvent->Dissolve Acid HCl in Ethyl Acetate Precipitate Add HCl Solution & Stir Acid->Precipitate Acidification Dissolve->Precipitate Isolate Filter Precipitate Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry Product 2,6-Dimethoxyaniline HCl Dry->Product

Caption: General workflow for the conversion of an amine to its hydrochloride salt.

Applications in Research and Development

This compound serves as a versatile intermediate in several fields. Its functional groups—a nucleophilic amine and two electron-donating methoxy groups—can be readily modified, making it a valuable precursor for a wide range of target molecules.

  • Organic Synthesis : It is a fundamental building block for producing more complex organic molecules. Its participation in reactions like oxidation to form quinone derivatives and electrophilic aromatic substitution makes it highly useful.[11]

  • Pharmaceuticals : The substituted aniline motif is prevalent in many active pharmaceutical ingredients (APIs). This compound serves as a precursor for drug candidates, where its functional groups allow for further chemical modifications to modulate biological activity.[11]

  • Dyes and Pigments : Like many aromatic amines, it is an integral component in the synthesis of various dyes and pigments.[11]

  • Material Science : The compound is employed in the development of specialized polymers and resins, contributing to materials with unique chemical properties.[11]

Safety, Handling, and Storage

Proper handling of 2,6-Dimethoxyaniline and its hydrochloride salt is essential due to its hazard profile. The compound is classified as harmful and requires strict adherence to safety protocols.

Hazard Identification
Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[5][12]
Skin IrritationH315Causes skin irritation.[5][7][12]
Eye IrritationH319Causes serious eye irritation.[5][12]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][14] Ensure that eyewash stations and safety showers are readily accessible.[7][14]

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][14]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[7][15]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][14]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][15]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][15]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[7][14]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][15]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14] Keep away from strong oxidizing agents. It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[12]

Conclusion

This compound (CAS No. 375397-36-7) is a crucial chemical intermediate with a well-defined synthesis pathway and a broad range of applications. Its unique structural properties make it an important starting material in the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, synthesis, and handling protocols, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

Solubility of 2,6-Dimethoxyaniline hydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxyaniline Hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS: 375397-36-7), a valuable building block in organic synthesis. Due to the scarcity of published quantitative data for this specific salt, this document synthesizes foundational chemical principles with field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, provide a qualitative solubility profile based on molecular structure, and detail a robust, self-validating protocol for its precise experimental determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to inform reaction design, process optimization, and formulation development.

Introduction: The Critical Role of Solubility

This compound is the salt form of the parent aromatic amine, 2,6-dimethoxyaniline. The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceutical development and chemical synthesis to modulate its physical properties. The introduction of the ionic hydrochloride group dramatically alters the molecule's polarity and, consequently, its solubility profile compared to the free base.

Understanding the solubility of this compound is paramount for:

  • Synthetic Chemists: Selecting appropriate solvent systems for reactions, controlling concentration, preventing precipitation, and developing effective purification strategies such as recrystallization.

  • Process and Scale-up Chemists: Designing robust processes where solubility affects reaction kinetics, mass transfer, and product isolation.

  • Formulation Scientists: For pharmaceutical applications, aqueous solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability. Forming a hydrochloride salt is a primary method to enhance the aqueous solubility of poorly soluble basic compounds.[1]

This guide provides the theoretical framework and practical tools necessary to predict, understand, and experimentally verify the solubility of this compound.

A Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.

Molecular Structure Analysis

The solubility behavior of this compound is a direct consequence of its molecular structure, which contains three key features:

  • The Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

  • Two Methoxy Groups (-OCH₃): These groups are moderately polar but can also contribute to the molecule's bulk, potentially shielding the polar amine group.

  • The Ammonium Chloride Group (-NH₃⁺Cl⁻): This is the dominant feature determining its solubility in polar solvents. As a salt, the molecule exists as a charged ammonium cation and a chloride anion in solution. This ionic character makes it fundamentally different from its neutral free base counterpart.

The free base, 2,6-dimethoxyaniline, is reported to be only slightly soluble in water, as the hydrophobicity of the dimethoxybenzene ring outweighs the moderate polarity of the amino group.[2][3][4]

Aqueous Solubility: The Power of an Ionic Center

In water, a highly polar protic solvent, the ionic nature of the hydrochloride salt dictates its behavior. Amine salts are generally charged, polar, and capable of hydrogen bonding, all of which enhance solubility in water.[5] The solvation process involves:

  • Ion-Dipole Interactions: The positively charged ammonium center (-NH₃⁺) and the chloride anion (Cl⁻) are strongly attracted to the partial negative (oxygen) and partial positive (hydrogen) ends of water molecules, respectively. These favorable ion-dipole interactions release significant energy, overcoming the lattice energy of the solid salt.

  • Hydrogen Bonding: The protons on the ammonium group can act as hydrogen bond donors to water molecules, further stabilizing the dissolved state.

Therefore, a marked increase in aqueous solubility is expected for this compound compared to its free base.

Caption: Solvation of the ionic species in water.

Solubility in Organic Solvents

The solubility in organic solvents will vary significantly based on the solvent's polarity and its ability to solvate ions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents have a high dielectric constant and can engage in hydrogen bonding, effectively solvating both the ammonium cation and the chloride anion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected. While these solvents have high dielectric constants and can solvate the cation effectively through dipole interactions, they are less effective at solvating the small chloride anion compared to protic solvents. A general rule of thumb is that organic salts often have limited solubility in DMSO.

  • Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Poor solubility is predicted. These solvents lack the polarity to overcome the strong ionic interactions (lattice energy) of the salt.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be practically insoluble. There are no favorable intermolecular forces between the ionic salt and the nonpolar solvent molecules.

Estimated Solubility Profile

While precise quantitative data is not widely published, we can construct a reliable qualitative profile based on the chemical principles discussed. The following table serves as a practical guide for solvent selection.

Solvent Class Solvent Example Predicted Solubility Causality and Rationale
Polar Protic WaterHighStrong ion-dipole interactions and hydrogen bonding with the -NH₃⁺Cl⁻ group.
Polar Protic Methanol, EthanolHighSimilar to water, these solvents effectively solvate both ions.
Polar Aprotic DMSO, DMFModerate to LowGood cation solvation but poor anion solvation.
Low Polarity DichloromethaneVery LowInsufficient polarity to overcome the salt's crystal lattice energy.
Nonpolar Toluene, HexaneInsolubleNo favorable intermolecular interactions between the ionic solute and nonpolar solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive, quantitative data, an experimental approach is essential. The Isothermal Shake-Flask Method is a widely accepted and robust technique for determining equilibrium solubility.

Workflow A Step 1: Preparation Add excess solid 2,6-dimethoxyaniline HCl to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate vial in a thermostatic shaker (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached. A->B C Step 3: Phase Separation Centrifuge the suspension to pellet the undissolved solid. B->C D Step 4: Sampling & Dilution Carefully withdraw a known volume of the clear supernatant. Filter through a 0.22 µm syringe filter and dilute with a suitable mobile phase. C->D E Step 5: Quantification Analyze the diluted sample using a validated HPLC-UV method against a standard curve. D->E F Step 6: Calculation Calculate the original concentration from the diluted sample measurement. Report as mg/mL or mol/L. E->F

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Detailed Methodology: Isothermal Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Trustworthiness through Self-Validation: This protocol's integrity is ensured by establishing that true equilibrium has been reached. This is confirmed by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly over the later time points. All experiments should be performed in triplicate to ensure reproducibility.

Materials:

  • This compound (>99% purity)

  • Analytical grade solvents (e.g., Water, Methanol, DMSO)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • Validated HPLC system with a UV detector and a suitable column (e.g., C18)

  • Volumetric flasks, pipettes, and vials

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Saturated Solutions: a. Weigh an excess amount of this compound (enough to ensure solid remains after equilibration) into a glass vial. b. Add a precise, known volume of the desired solvent (e.g., 5.0 mL). c. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials for a predetermined period (typically 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process until the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand at the same temperature for at least 30 minutes for coarse settling. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to create a compact pellet of the undissolved solid. Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would falsely elevate the measured solubility.

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Causality: Filtration removes any remaining microparticulates. c. Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. d. Quantify the concentration of this compound using the validated HPLC-UV method.

  • Data Analysis: a. Calculate the solubility (S) using the equation: S = C_measured × Dilution_Factor. b. Express the final result in appropriate units (e.g., mg/mL or mol/L). c. Report the average and standard deviation of the triplicate measurements.

Conclusion

This technical guide establishes a comprehensive understanding of the solubility of this compound. While published quantitative data is scarce, a robust qualitative profile can be confidently predicted from its molecular structure. The presence of the ionic ammonium chloride group renders the molecule highly soluble in polar protic solvents like water and alcohols, with diminishing solubility in aprotic and nonpolar organic media. For applications requiring precise quantitative data, the provided isothermal shake-flask protocol offers a reliable, field-proven method. By combining theoretical principles with rigorous experimental methodology, researchers and developers can effectively manage and utilize the solubility properties of this important chemical intermediate.

References

An In-depth Technical Guide to the Melting and Boiling Points of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal properties, specifically the melting and boiling points, of 2,6-Dimethoxyaniline hydrochloride (CAS No. 375397-36-7). Acknowledging the current scarcity of published data for this specific salt, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles with actionable experimental protocols. The guide begins by characterizing the well-documented free base, 2,6-Dimethoxyaniline, as a comparative baseline. It then delves into the profound influence of hydrochloride salt formation on the physicochemical properties of amines, explaining the anticipated elevation in melting point and the relevance of thermal decomposition over boiling. Detailed, field-proven methodologies for the precise determination of these thermal characteristics, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and classical capillary methods, are presented. This guide is designed to empower scientific professionals to accurately characterize this compound, ensuring data integrity and facilitating its application in further research and development.

Introduction: The Challenge of Characterizing a Niche Hydrochloride Salt

This guide directly addresses this challenge. Instead of merely noting the absence of data, we will establish a framework for its determination, grounded in first principles and established analytical techniques. We will begin by examining the properties of the parent compound, the free base 2,6-Dimethoxyaniline, to provide a crucial point of reference.

Physicochemical Properties of the Free Base: 2,6-Dimethoxyaniline

The free base, 2,6-Dimethoxyaniline (CAS No. 2734-70-5), is a solid at room temperature. Its thermal properties are well-documented and summarized in the table below.[3][4][5] Understanding these values is the first step in predicting the behavior of its hydrochloride salt.

PropertyValueSource(s)
CAS Number 2734-70-5[3]
Molecular Formula C₈H₁₁NO₂[6]
Molecular Weight 153.18 g/mol [6]
Appearance White to off-white or brown crystalline powder[3]
Melting Point 71-78 °C[5]
Boiling Point 254 °C at 760 mmHg[5]

The Impact of Hydrochloride Salt Formation on Thermal Properties

The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceutical and chemical development to improve solubility and stability. This transformation, however, fundamentally alters the compound's physical properties, particularly its melting and boiling points.

The Causality Behind an Elevated Melting Point

The melting process involves overcoming the intermolecular forces that hold the molecules in a rigid crystalline lattice. In the case of 2,6-Dimethoxyaniline, these are primarily van der Waals forces and hydrogen bonding.

Upon formation of the hydrochloride salt, the aniline nitrogen is protonated, creating an ammonium cation (C₈H₁₁NH₂⁺) and a chloride anion (Cl⁻). This introduces strong ionic bonds into the crystal lattice. These electrostatic interactions are significantly stronger than the intermolecular forces present in the free base. Consequently, a much greater amount of thermal energy is required to break down the crystal lattice, resulting in a substantially higher melting point. This phenomenon is consistently observed when comparing the melting points of free bases and their corresponding hydrochloride salts.

Boiling Point vs. Thermal Decomposition

For many organic salts, including amine hydrochlorides, the concept of a "boiling point" at atmospheric pressure is often not applicable. The high temperatures required to overcome the strong ionic forces in the liquid state typically exceed the temperature at which the molecule itself begins to chemically break down. Therefore, instead of observing a transition from a liquid to a gaseous phase (boiling), one is more likely to observe thermal decomposition.

For this compound, heating to high temperatures would likely result in the loss of hydrogen chloride and potential degradation of the organic moiety. Therefore, determining the decomposition temperature is a more relevant and informative thermal characterization than attempting to measure a boiling point.

Experimental Determination of Thermal Properties

Given the lack of published data, experimental determination is necessary. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Synthesis of this compound

A prerequisite for thermal analysis is the synthesis and purification of the hydrochloride salt.

Protocol:

  • Dissolution: Dissolve purified 2,6-Dimethoxyaniline (1.0 eq) in a suitable solvent, such as diethyl ether or isopropanol, in a round-bottom flask.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M HCl in diethyl ether or concentrated HCl) to the aniline solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution, often as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or excess acid.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Synthesis_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Characterization start Dissolve 2,6-Dimethoxyaniline in Diethyl Ether add_hcl Add HCl Solution (e.g., 2M in Ether) start->add_hcl Stirring precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry product Purified 2,6-Dimethoxyaniline HCl dry->product thermal_analysis Thermal Analysis (DSC, TGA, MP) product->thermal_analysis

Figure 1. Workflow for the synthesis and characterization of this compound.
Melting Point Determination

Two primary methods are recommended: the classical capillary method for a direct visual assessment and Differential Scanning Calorimetry (DSC) for a more quantitative analysis.

This technique provides a melting range and is a staple in organic chemistry labs.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dried this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point (onset temperature) and the enthalpy of fusion.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample under an inert nitrogen atmosphere at a constant rate, typically 10°C/min, over a temperature range expected to encompass the melting point (e.g., from 25°C to 250°C).

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan with Lid pan->crimp load Load Sample and Reference Pans crimp->load heat Heat at 10°C/min under N₂ Atmosphere load->heat acquire Acquire Thermogram (Heat Flow vs. Temp) heat->acquire peak Identify Endothermic Peak acquire->peak onset Determine Onset Temp (Melting Point) peak->onset area Calculate Peak Area (Enthalpy of Fusion) peak->area

Figure 2. Experimental workflow for melting point determination using DSC.
Thermal Decomposition Analysis via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is the ideal technique to determine the thermal stability and decomposition profile of this compound.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The TGA thermogram will plot the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is reported as the decomposition temperature. The derivative of the TGA curve can help to more precisely identify the temperatures of maximum decomposition rates.

Expected Results and Interpretation

Based on the principles outlined in Section 2, the experimentally determined melting point of this compound is expected to be significantly higher than the 71-78°C range of its free base. A sharp melting range from the capillary method would indicate a high degree of purity.

The TGA analysis will likely show thermal stability up to a certain temperature, followed by a mass loss event corresponding to decomposition. This decomposition temperature is a critical parameter for defining the upper limit of the compound's thermal stability during processing and storage.

Conclusion

While published melting and boiling point data for this compound are currently unavailable, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their robust experimental determination. By understanding the physicochemical differences between the free base and its hydrochloride salt, and by employing standard thermal analysis techniques such as DSC and TGA, researchers can confidently characterize this compound. The methodologies described herein ensure the generation of high-quality, reliable data, thereby overcoming the existing information gap and enabling the effective use of this compound in drug discovery, chemical synthesis, and materials science.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

2,6-Dimethoxyaniline hydrochloride is a valuable aromatic amine intermediate utilized in the synthesis of a range of pharmaceutical compounds and other complex organic molecules. Its utility, however, is paired with a significant hazard profile that demands a comprehensive understanding and meticulous implementation of safety protocols. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] This guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causality-driven understanding of the necessary handling precautions for this compound. Our objective is to empower researchers to work confidently and safely with this reagent, ensuring both personal safety and the integrity of their research.

Part 1: A Granular Hazard Analysis of this compound

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the hazards are multifaceted, encompassing acute and chronic health effects. The free base, 2,6-Dimethoxyaniline, is considered hazardous and toxic in contact with skin, a skin and eye irritant, and may cause respiratory irritation.[3] It is also harmful if swallowed or inhaled and may cause damage to organs, specifically the kidneys, through prolonged or repeated exposure.[3][4] The hydrochloride salt should be handled with the same level of caution.

GHS Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for 2,6-Dimethoxyaniline, which should be applied to its hydrochloride salt in the absence of specific data to the contrary.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3][4][6]

This data is primarily for 2,6-Dimethoxyaniline and should be considered representative for its hydrochloride salt.

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[3] The toxicity of aromatic amines often stems from their metabolic activation in the body, which can lead to the formation of reactive species that damage cellular macromolecules.[1]

Part 2: The Hierarchy of Controls: A Proactive Approach to Safe Handling

Effective risk management follows the hierarchy of controls, prioritizing the most effective measures.

Elimination and Substitution

Before using this compound, a critical evaluation of the synthetic route should be conducted to determine if a less hazardous alternative could be employed without compromising the research objectives.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust particles.[3][9]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][4]

Administrative Controls: Standard Operating Procedures

Well-defined Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe practices.

  • Restricted Access: The area where this compound is handled should be clearly demarcated, with access restricted to authorized personnel.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][5] Do not eat, drink, or smoke in the laboratory.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be relied upon as the primary means of protection.

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Aromatic amines can be absorbed through the skin; gloves must be inspected before use and changed immediately if contaminated.[1][5]
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes.[5][9][10]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.To prevent skin contact.[3][9]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary for large-scale operations or in case of ventilation failure.To prevent inhalation of the dust.[3][9]

Part 3: Experimental Protocols: From Weighing to Quenching

Weighing and Transfer
  • Preparation: Don personal protective equipment (PPE) as outlined above.

  • Location: Conduct all weighing and transfer operations within a chemical fume hood.

  • Technique: Use a spatula to carefully transfer the solid. Avoid creating dust clouds. If possible, weigh the compound directly into the reaction vessel.

  • Cleaning: Clean any spills within the fume hood immediately using appropriate procedures (see spill response below).

Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Use a well-calibrated heating or cooling system to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Work-up and Purification
  • Quenching: Quench the reaction carefully, being mindful of any potential exotherms.

  • Extraction: If performing a liquid-liquid extraction, ensure the separatory funnel is properly vented.

  • Purification: Conduct all purification steps (e.g., chromatography, recrystallization) within a fume hood.

Part 4: Emergency Preparedness: A Validated Response Plan

A clear and practiced emergency plan is non-negotiable.

Emergency Response Workflow

EmergencyResponse cluster_first_aid First Aid Measures cluster_spill Spill Response (Minor) Start Exposure Event (Spill, Inhalation, Contact) Assess Assess the Situation (Is it safe to respond?) Start->Assess Inhalation Inhalation: Move to fresh air. Seek immediate medical attention. Start->Inhalation SkinContact Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Start->SkinContact EyeContact Eye Contact: Rinse with water for at least 15 minutes. Seek immediate medical attention. Start->EyeContact Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Start->Ingestion Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate If unsafe or major spill SpillPPE Don Appropriate PPE Assess->SpillPPE If safe and minor spill CallHelp Call for Emergency Assistance (Provide details of the chemical) Evacuate->CallHelp Contain Contain the Spill SpillPPE->Contain Cleanup Sweep up solid material. Place in a sealed container for disposal. Contain->Cleanup

Caption: Workflow for responding to an exposure or spill event involving this compound.

Specific First-Aid Measures
  • Inhalation: Remove the individual to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration.[4][9] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing.[3][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water.[3][9] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[3][9]

Fire and Spill Response
  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3][5] For large spills, evacuate the area and contact emergency services. Prevent the material from entering drains.[9]

Part 5: Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] The storage area should be locked up and accessible only to authorized personnel.[3][11] Keep it away from incompatible materials such as strong oxidizing agents.[3][9]

Disposal

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][11] Do not allow it to enter the environment.[9]

Conclusion

The responsible use of this compound in a research setting is predicated on a deep respect for its potential hazards and a disciplined adherence to established safety protocols. By understanding the "why" behind each precaution—from the necessity of a fume hood to mitigate inhalation risks to the imperative of immediate and thorough washing after skin contact to prevent dermal absorption—researchers can effectively minimize their risk of exposure. This guide provides a framework for developing robust, self-validating safety practices that protect the scientist and ensure the continued progress of vital research and development.

References

Spectroscopic Characterization of 2,6-Dimethoxyaniline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Spectroscopic Analysis

In the landscape of pharmaceutical and materials science research, 2,6-dimethoxyaniline serves as a pivotal building block. Its hydrochloride salt (CAS 375397-36-7), often preferred for its enhanced stability and solubility, requires precise structural confirmation and purity assessment to ensure the integrity of downstream applications.[1][2] This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethoxyaniline hydrochloride. More than a mere repository of data, this document elucidates the causal relationships behind experimental choices and interpretive strategies, reflecting a field-proven approach to the analytical characterization of aromatic amine salts.

Molecular Structure and Key Physicochemical Properties

This compound is the protonated form of 2,6-dimethoxyaniline. The protonation occurs at the nitrogen atom of the amino group, forming an anilinium ion. This transformation is critical as it significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 2,6-Dimethoxyanilinium chlorideN/A
CAS Number 375397-36-7[1]
Molecular Formula C₈H₁₂ClNO₂[1]
Molecular Weight 189.64 g/mol [1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, NMR provides unambiguous confirmation of the protonation state and the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a self-validating system designed to yield high-resolution NMR spectra suitable for structural confirmation.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the ionic hydrochloride salt, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[4] The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) and the carbon signal (δ ≈ 39.52 ppm) serve as convenient internal references.

  • Procedure: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. To ensure a homogenous solution free of particulates, which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • Locking and Shimming: The instrument is locked onto the deuterium signal of DMSO-d₆. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 scans

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30) to produce singlets for all carbon environments.

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 scans (or more, depending on concentration)

¹H NMR Spectral Data and Interpretation

Note: As of early 2026, a publicly available, high-resolution ¹H NMR spectrum for this compound is not readily accessible. The following data is a scientifically-grounded prediction based on the known spectrum of the free base and established principles of protonation effects.

For the free base, 2,6-dimethoxyaniline, in CDCl₃, the aromatic protons appear as a triplet around δ 6.45 ppm, and the methoxy protons as a singlet at δ 3.85 ppm.[2] Upon protonation to form the hydrochloride salt in DMSO-d₆, significant changes are expected:

  • -NH₃⁺ Protons: A broad singlet is anticipated in the downfield region (typically δ 8-12 ppm). This broadness is due to rapid proton exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom. Its presence is a definitive indicator of the anilinium salt formation.

  • Aromatic Protons: Protonation of the amino group withdraws electron density from the aromatic ring, deshielding the aromatic protons. Consequently, the signals for the C4-H (para) and the C3/C5-H (meta) protons are expected to shift downfield compared to the free base.

  • Methoxy Protons (-OCH₃): The methoxy groups are less affected by the protonation at the nitrogen but may experience a slight downfield shift due to the overall increase in the electron-withdrawing nature of the anilinium group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~9.5-10.5br s3H-NH₃⁺Broad signal characteristic of anilinium protons.
~7.2-7.4t1HC4-HDownfield shift due to -NH₃⁺; triplet from coupling to two meta protons.
~6.7-6.9d2HC3-H, C5-HDownfield shift; doublet from coupling to the para proton.
~3.8-3.9s6H2 x -OCH₃Singlet for equivalent methoxy groups, slightly deshielded.
¹³C NMR Spectral Data and Interpretation

Protonation also influences the ¹³C NMR spectrum. The electron-withdrawing anilinium group will deshield adjacent carbons, shifting their signals downfield.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~150-152C2, C6Quaternary carbons attached to methoxy groups, deshielded.
~128-130C4Aromatic CH, most deshielded of the CH carbons.
~115-118C1Quaternary carbon attached to the -NH₃⁺ group.
~105-107C3, C5Aromatic CH carbons, least deshielded.
~56-58-OCH₃Methoxy carbons.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides clear evidence of the anilinium ion and the aromatic ether functionalities.

Experimental Protocol: Solid-State FT-IR

1. Sample Preparation (Thin Film Method):

  • Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent like methanol or dichloromethane.

  • Apply one drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Allow the solvent to fully evaporate, leaving a thin, solid film of the analyte on the plate. This method avoids the characteristic peaks of mulling agents like Nujol.

2. Data Acquisition:

  • First, acquire a background spectrum of the clean, empty sample compartment to subtract absorbances from atmospheric CO₂ and water vapor.

  • Place the salt plate with the sample film into the spectrometer's sample holder.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of an amine salt is distinctly different from its free amine counterpart. The most prominent features for this compound are:

  • N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This is the characteristic N-H stretching vibration of the -NH₃⁺ group and is a hallmark of a primary amine salt. Its breadth is due to extensive hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (~3000-3100 cm⁻¹).

  • Aliphatic C-H Stretching: The C-H bonds of the methoxy groups will give rise to absorptions in the 2950-2850 cm⁻¹ region, often appearing as shoulders on the broad N-H stretching band.

  • N-H Bending: An intense absorption band between 1620-1560 cm⁻¹ is expected, corresponding to the asymmetric bending of the -NH₃⁺ group.

  • C=C Stretching (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

  • C-O Stretching (Aromatic Ether): A strong, characteristic absorption band for the aryl-alkyl ether C-O bond is expected around 1250 cm⁻¹.

Summary of Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800Strong, very broadN-H stretch (-NH₃⁺)
~3100-3000Medium, sharpAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1620-1560StrongAsymmetric N-H bend (-NH₃⁺)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-CH₃ stretch

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: ESI-MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides, as it typically keeps the molecule intact.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the analyte remains protonated.

2. Data Acquisition:

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

  • Data Acquisition: The sample solution is infused directly into the ESI source. A full scan mass spectrum is acquired over a relevant m/z range (e.g., m/z 50-500).

Mass Spectrum and Fragmentation Analysis

In the ESI-MS spectrum, the anilinium cation is detected directly. The chloride ion is not observed in positive ion mode. The molecular weight of the free base is 153.18 g/mol .

  • Base Peak / Molecular Ion: The expected base peak will be the protonated molecule (the anilinium cation itself), [M]⁺, at m/z 154 . This corresponds to the cationic part of the salt, C₈H₁₂NO₂⁺.

If tandem MS (MS/MS) is performed on the m/z 154 ion, or if a harder ionization technique like electron impact (EI) is used on the free base, a characteristic fragmentation pattern would emerge. The fragmentation is guided by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of 2,6-dimethoxyanilinium.

  • Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a highly stable ion at m/z 139 .

  • Loss of Carbon Monoxide: The m/z 139 fragment can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and anisoles, resulting in an ion at m/z 111 .

  • Loss of a Methoxy Radical: A less common alternative pathway is the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 123 .

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and quality control. The protonation of the amine to form the anilinium salt induces predictable and significant changes in the spectroscopic data compared to the free base. The characteristic broad N-H stretch in the IR, the downfield shift of the aromatic and ammonium protons in the ¹H NMR, and the detection of the anilinium cation at m/z 154 in the mass spectrum collectively serve as a unique fingerprint for this compound. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for researchers and professionals in drug development and chemical sciences.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxyaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction: The Structural and Spectroscopic Nuances of this compound

This compound is the salt form of the corresponding free base, an aromatic amine. The protonation of the amino group to form the anilinium ion (-NH₃⁺) introduces significant electronic and conformational changes that are directly observable in its ¹H NMR spectrum. Understanding these changes is paramount for structural elucidation, purity assessment, and the study of intermolecular interactions.

The presence of two methoxy groups ortho to the anilinium moiety creates a molecule with C₂ᵥ symmetry. This symmetry dictates the number and multiplicity of signals in the ¹H NMR spectrum. The anilinium group, being electron-withdrawing, is expected to deshield the aromatic protons. The proximity of the methoxy groups to the charged anilinium center also presents an opportunity to study through-space and inductive effects on their proton chemical shifts.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for detailed interpretation.

I. Sample Preparation

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity to minimize spectral artifacts from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its minimal interference in the proton spectrum. Deuterated water (D₂O) or methanol-d₄ can also be used, but may lead to exchange of the acidic anilinium protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.[1]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed. The final solution should be clear and free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount should be added to the sample for accurate chemical shift referencing.

II. NMR Spectrometer Setup and Data Acquisition

  • Field Strength: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is particularly useful for resolving the aromatic region.

  • Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. Careful shimming of the magnetic field is critical to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds to allow for near-complete T₁ relaxation of the protons.

    • Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to encompass all expected proton signals.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methoxy, aromatic, and anilinium protons. The interpretation of this spectrum is a logical process of assigning each signal based on its chemical shift, integration, and multiplicity.

Predicted ¹H NMR Spectral Data

For the free base, 2,6-dimethoxyaniline, the following ¹H NMR data has been reported: the methoxy protons appear as a singlet at approximately δ 3.85 ppm, and the aromatic protons at positions 3 and 5 (meta to the amino group) and position 4 (para to the amino group) show signals in the range of δ 6.52-6.72 ppm.[2]

Upon protonation to form the hydrochloride salt, the following changes are anticipated:

  • Aromatic Protons (H-3, H-4, H-5): The electron-withdrawing nature of the -NH₃⁺ group will cause a significant downfield shift (deshielding) of the aromatic protons. This is due to the inductive effect of the positively charged nitrogen atom, which reduces the electron density in the aromatic ring.

  • Methoxy Protons (-OCH₃): The protons of the two equivalent methoxy groups are also expected to experience a downfield shift, albeit to a lesser extent than the aromatic protons. This is due to the through-space and inductive effects of the adjacent anilinium group.

  • Anilinium Protons (-NH₃⁺): These protons are acidic and will appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature, and they are readily exchangeable with deuterium from the solvent (if present). In a non-exchanging solvent like DMSO-d₆, this signal is expected to be observed.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Prediction
-OCH₃~4.0Singlet6H-Downfield shift from the free base (~3.85 ppm) due to the inductive and through-space deshielding effect of the adjacent -NH₃⁺ group.
H-3, H-5~6.8Doublet2H~8.0Significant downfield shift from the free base (~6.5-6.7 ppm) due to the strong electron-withdrawing effect of the -NH₃⁺ group. Coupled to H-4.
H-4~7.2Triplet1H~8.0Significant downfield shift from the free base (~6.5-6.7 ppm). Appears as a triplet due to coupling with the two equivalent H-3 and H-5 protons.
-NH₃⁺Variable (Broad)Broad Singlet3H-The chemical shift is highly variable and the peak is often broad due to quadrupolar relaxation and chemical exchange.
Detailed Signal Analysis
  • The Methoxy Singlet (6H, ~4.0 ppm): The two methoxy groups are chemically equivalent due to the molecule's symmetry. Their protons do not have any adjacent proton neighbors to couple with, hence they appear as a sharp singlet. The integration value of 6H confirms the presence of two methoxy groups.

  • The Aromatic System (3H, ~6.8-7.2 ppm): The aromatic region displays a classic AX₂ spin system.

    • The Triplet (1H, ~7.2 ppm): This signal corresponds to the proton at the C4 position (para to the anilinium group). It is coupled to the two equivalent protons at the C3 and C5 positions, resulting in a triplet multiplicity according to the n+1 rule (where n=2).

    • The Doublet (2H, ~6.8 ppm): This signal arises from the two equivalent protons at the C3 and C5 positions (meta to the anilinium group). Each of these protons is coupled to the single proton at the C4 position, leading to a doublet multiplicity. The integration of 2H is consistent with two equivalent protons.

    • Coupling Constant (J): The ortho coupling constant between H-3/H-5 and H-4 is typically in the range of 7-9 Hz.[3]

  • The Anilinium Protons (3H, broad): The protons of the -NH₃⁺ group are acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the sample. This exchange process often leads to a broadening of the signal. In a dry, aprotic solvent like DMSO-d₆, a distinct, albeit broad, signal should be observable. Its integration of 3H confirms the presence of the protonated amino group.

Visualizing Molecular Structure and Proton Environments

A clear visualization of the molecular structure and the different proton environments is essential for a comprehensive understanding of the ¹H NMR spectrum.

References

The Evolving Landscape of 2,6-Dimethoxyaniline Derivatives: A Compendium of Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2,6-dimethoxyaniline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse array of biologically active compounds.[1] The strategic placement of two methoxy groups on the aniline ring imparts unique electronic properties and steric hindrance, which can be leveraged to fine-tune the pharmacological profile of its derivatives.[1] This technical guide provides a comprehensive exploration of the significant biological activities associated with 2,6-dimethoxyaniline derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial potential. We delve into the mechanisms of action, present structure-activity relationship insights, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

The 2,6-Dimethoxyaniline Core: Synthetic Versatility and Physicochemical Properties

2,6-Dimethoxyaniline (CAS No: 2734-70-5) is a solid crystalline compound with the empirical formula C₈H₁₁NO₂.[2][3] Its structure is characterized by an aniline core with two methoxy groups positioned ortho to the amino group. These methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, while also providing significant steric shielding to the amino functionality.[1] This unique combination of electronic and steric effects makes it a valuable building block in organic synthesis.[1]

Derivatives are commonly synthesized through condensation reactions, where the primary amine of 2,6-dimethoxyaniline reacts with active carbonyl compounds like aldehydes or ketones to form Schiff bases (azomethines).[4][5][6] These Schiff bases can be further modified or complexed with transition metals to enhance their biological activities.[5][7]

cluster_reactants Reactants cluster_process Process cluster_product Product DMA 2,6-Dimethoxyaniline Condensation Condensation Reaction (e.g., Reflux in Ethanol) DMA->Condensation Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase

Figure 1: General synthesis of Schiff base derivatives from 2,6-dimethoxyaniline.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Derivatives of the 2,6-dimethoxyaniline scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] The mechanisms underpinning this activity are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Mechanisms of Action

2.1.1 Induction of Oxidative Stress: A prominent mechanism is the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which inflict damage upon cellular components and trigger apoptosis.[1][8] Studies on 2,6-dimethoxyhydroquinone derivatives, activated by L-ascorbic acid, have shown a direct correlation between the generation of H₂O₂ and subsequent hydroxyl radicals and the cytotoxic effect on human tumor cell lines like KB and PC-9.[8] The addition of catalase, an enzyme that neutralizes H₂O₂, significantly inhibits this cytotoxicity, confirming the mediating role of H₂O₂.[8]

2.1.2 Inhibition of Key Oncogenic Proteins: More targeted mechanisms have also been identified. For instance, novel 2,6-di-substituted indole derivatives have been developed as potent inhibitors of METTL3 (Methyltransferase Like 3), an enzyme pivotal in RNA methylation and a promising therapeutic target in cancer.[9] The representative compound 16e from this class showed an IC₅₀ value of 0.49 nM against METTL3, leading to reduced m⁶A levels, inhibition of cell proliferation, and induction of apoptosis in acute myeloid leukemia (MOLM-13) and ovarian cancer (SKOV3) cells.[9]

2.1.3 Cell Cycle Arrest and Apoptosis Induction: Other derivatives, such as certain 2,5-diketopiperazines incorporating a 2-methoxybenzylidene moiety, have been shown to induce apoptosis and block cell cycle progression in the G2/M phase in both A549 (lung carcinoma) and HeLa (cervical cancer) cells.[10]

Derivative 2,6-Dimethoxyaniline Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces METTL3 METTL3 Enzyme Derivative->METTL3 Inhibits CellCycle G2/M Checkpoint Derivative->CellCycle Arrests Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Triggers METTL3->Apoptosis Promotes Survival (Inhibited) CellCycle->Apoptosis Leads to cluster_cell Inside Macrophage LPS LPS (Stimulus) Macrophage Macrophage Cell NFkB NF-κB Pathway Macrophage->NFkB Activates MAPK MAPK Pathway Macrophage->MAPK Activates Derivative Chalcone Derivative Derivative->NFkB Inhibits Derivative->MAPK Inhibits Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, Cytokines) NFkB->Mediators Upregulates MAPK->Mediators Upregulates

References

Physical appearance and stability of 2,6-Dimethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Appearance and Stability of 2,6-Dimethoxyaniline Hydrochloride

Introduction

2,6-Dimethoxyaniline and its hydrochloride salt are advanced chemical intermediates pivotal in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. As a substituted aniline, its reactivity is fundamentally influenced by the electron-donating methoxy groups and the primary amine, making it a versatile building block. However, these same functional groups also dictate its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties and chemical stability of this compound is not merely academic; it is a prerequisite for successful process development, formulation, and quality control. This guide provides a detailed examination of the compound's key characteristics, offering field-proven insights and robust experimental protocols to ensure its effective and reliable application.

Section 1: Physicochemical Properties

The intrinsic properties of a chemical compound govern its behavior in both storage and reaction environments. For this compound, these properties are derived from its aromatic structure, the influence of its substituents, and its nature as a salt. While specific data for the hydrochloride salt is limited, we can infer many of its characteristics from the well-documented free base, 2,6-Dimethoxyaniline.

Physical Appearance

The free base, 2,6-Dimethoxyaniline, is typically a solid at room temperature.[1][2] Commercial sources describe its appearance as a white to off-white or pale brown powder or crystalline solid.[2][3][4] The color variation often suggests the presence of minor impurities, which can arise from oxidation—a common degradation pathway for anilines.[5] The hydrochloride salt is expected to be a crystalline solid as well, likely with a similar color profile.

Structural and Molecular Data

A clear distinction between the free base and its hydrochloride salt is essential for accurate experimental design and stoichiometric calculations. The key identifiers and properties are summarized below.

Property2,6-Dimethoxyaniline (Free Base)This compound
CAS Number 2734-70-5[1][6][7][8]375397-36-7[9]
Molecular Formula C₈H₁₁NO₂[1][7][8]C₈H₁₂ClNO₂[9]
Molecular Weight 153.18 g/mol [1][7][8]189.64 g/mol [9]
Synonyms 2,6-Dimethoxybenzenamine[2]2,6-Dimethoxyaniline, HCl[9]
Solubility Profile

The free base is described as slightly soluble in water but soluble in methanol.[10][11] As a general principle, the conversion of an amine to its hydrochloride salt significantly increases its aqueous solubility due to the formation of the ionic ammonium chloride group. Therefore, this compound is expected to exhibit considerably greater solubility in water and other polar protic solvents compared to its free base.

Thermal Properties

The melting point of 2,6-Dimethoxyaniline (free base) is reported within the range of 72°C to 82°C.[2][4][12] The hydrochloride salt would have a distinctly different and likely higher melting point, a common characteristic of salts compared to their corresponding free bases.

Section 2: Chemical Stability and Handling

The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Substituted anilines are known to be susceptible to degradation, which can impact purity, potency, and safety.

Intrinsic Stability and Handling Recommendations

Several suppliers note that 2,6-Dimethoxyaniline is air-sensitive.[1][2] This sensitivity is characteristic of anilines, which can undergo oxidation upon exposure to air and light, often resulting in the formation of colored polymeric impurities.[5] The primary amine group is susceptible to oxidation, which can be catalyzed by light or trace metals.

Causality Behind Handling Choices:

  • Storage Under Inert Gas: The recommendation to store the compound under an inert gas like argon or nitrogen directly mitigates the risk of oxidative degradation by displacing atmospheric oxygen.[1][2]

  • Cool and Dark Place: Storing the material in a cool (<15°C), dark place minimizes both thermal and photolytic degradation pathways.[1] Heat can accelerate oxidation rates, while light can provide the energy to initiate radical-based degradation reactions.

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to developing stability-indicating analytical methods and designing robust formulations. For this compound, the primary pathways of concern include:

  • Oxidation: The most significant pathway for anilines, leading to the formation of nitroso, nitro, and ultimately complex colored polymeric species. This process is often autocatalytic.

  • Hydrolysis: While the aniline core is generally stable against hydrolysis, extreme pH conditions, particularly when coupled with high temperatures, could potentially affect the methoxy ether linkages, although this is less common than oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dehalogenation (if applicable in derivatives), oxidation, and polymerization.

Forced Degradation Studies: A Trustworthy Approach

To build a comprehensive stability profile, forced degradation (or stress testing) is an indispensable tool. This involves subjecting the compound to harsh conditions that exceed those of accelerated stability testing. The goal is to identify likely degradation products and establish a "stability-indicating" analytical method—typically HPLC—that can resolve the parent compound from all significant degradants. This approach serves as a self-validating system; if the analytical method can successfully track the compound's degradation under stress, it can be trusted for routine stability studies.

Section 3: Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting a forced degradation study on this compound. The concentrations and conditions are starting points and should be optimized to achieve a target degradation of 5-20%.

Protocol: Forced Degradation Study

This protocol is adapted from established guidelines for stability testing of aniline derivatives.[13]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis:
  • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
  • Heat the mixture at 60°C for 24 hours in a water bath.
  • Cool the solution to room temperature.
  • Carefully neutralize the solution with 0.1 N NaOH.
  • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.[13]
  • Base Hydrolysis:
  • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
  • Heat the mixture at 60°C for 24 hours.
  • Cool the solution to room temperature.
  • Neutralize with 0.1 N HCl.
  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[13]
  • Oxidative Degradation:
  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[13]
  • Thermal Degradation:
  • Store the solid compound in an oven at 70°C for 48 hours.[13]
  • After exposure, dissolve the stressed solid in the solvent and dilute to prepare a 0.1 mg/mL solution in the mobile phase.
  • Photolytic Degradation:
  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • Simultaneously, keep a control sample protected from light.
  • After exposure, prepare a 0.1 mg/mL solution of both the exposed and control samples in the mobile phase.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control solution, promptly using a validated stability-indicating HPLC method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard for stability studies.[14][15][16]

  • Column: A reversed-phase C18 column is typically effective for separating aniline derivatives from their degradation products.

  • Detection: A photodiode array (PDA) or UV detector is crucial. A PDA detector is superior as it can help in assessing peak purity and provides UV spectra of the degradants, offering clues to their structure. Aniline shows a primary absorption band around 230 nm and a secondary band at 280 nm.[5]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or acetate buffer at a neutral pH) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

Section 4: Visualization of Experimental Workflow

To clarify the logical flow of the stability assessment, the following diagram outlines the forced degradation process.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 2,6-Dimethoxyaniline HCl acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid therm Thermal Stress (Solid) (70°C, 48h) stock->therm Solid Sample photo Photolytic Stress (Solid) (ICH Q1B) stock->photo Solid Sample process Neutralize / Dilute to 0.1 mg/mL acid->process base->process oxid->process therm->process photo->process hplc HPLC Analysis (with PDA Detector) process->hplc

References

Methodological & Application

Synthesis of 2,6-Dimethoxyaniline: A Detailed Protocol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyaniline is a valuable chemical intermediate, playing a crucial role in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its structural motif is a key component in various complex organic molecules. This guide provides a comprehensive, field-proven protocol for its preparation via the catalytic hydrogenation of 2,6-dimethoxynitrobenzene. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and address critical safety and optimization considerations. The methodology presented here emphasizes modern, efficient, and environmentally conscious chemistry, favoring milder reaction conditions and high product purity.[2]

Strategic Overview: The Pathway to 2,6-Dimethoxyaniline

The primary transformation discussed is the reduction of a nitro group to a primary amine. This is a fundamental six-electron process in organic synthesis.[3] While several methods exist, catalytic hydrogenation stands out for its efficiency and clean conversion, producing water as the only stoichiometric byproduct.[2][4]

Our strategy focuses on the final conversion step, which is the most direct application of the topic. The overall synthetic pathway is visualized below.

G cluster_0 Precursor Synthesis cluster_1 Core Protocol: Catalytic Hydrogenation Resorcinol Resorcinol Nitration 2-Nitroresorcinol Resorcinol->Nitration HNO₃/H₂SO₄ Methylation 2,6-Dimethoxynitrobenzene Nitration->Methylation Dimethyl Sulfate Hydrogenation 2,6-Dimethoxyaniline (Final Product) Methylation->Hydrogenation H₂ (g) Catalyst (Pd/C)

Figure 1: Overall synthetic route to 2,6-Dimethoxyaniline.

Mechanistic Insights: The "Why" of Catalyst and Condition Selection

The reduction of an aromatic nitro compound to an aniline derivative via catalytic hydrogenation is a surface-mediated process. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, via the stepwise addition of hydrogen.[3][5][6]

The "Direct Hydrogenation" Pathway:

  • Adsorption: Molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the active sites of the catalyst surface.[7]

  • Hydrogen Activation: The H-H bond is cleaved, and activated hydrogen atoms are bound to the metal surface.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced by the activated hydrogen atoms, likely proceeding through a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate before forming the final amine (-NH₂).[5][6]

  • Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next cycle.

Choice of Catalyst: Palladium on Carbon (Pd/C) vs. Raney Nickel

While Raney Nickel is a cost-effective and highly active catalyst for hydrogenations, it often requires elevated temperatures and high pressures (e.g., 80°C and 7.5 MPa).[2][8][9] Furthermore, Raney Nickel can be pyrophoric and requires careful handling.

This protocol utilizes a Palladium on Carbon (Pd/C) catalyst. The key advantages are:

  • Milder Conditions: Pd/C allows the reaction to proceed efficiently at room temperature and significantly lower pressures (1.0 MPa), enhancing safety and reducing equipment demands.[2]

  • High Selectivity: Pd/C is highly effective for the reduction of nitro groups without affecting the aromatic ring.[10]

  • Simplified Workup: The catalyst is stable and can be easily removed by simple filtration.[2]

Although Pd/C is more expensive than Raney Nickel by weight, the smaller quantities required and the potential for recycling make it a more cost-effective and practical choice for many applications.[2]

Detailed Experimental Protocol

This protocol is adapted from validated literature methods that prioritize mild conditions and high yield.[2]

Protocol: Synthesis of 2,6-Dimethoxyaniline from 2,6-Dimethoxynitrobenzene

Materials & Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • 2,6-Dimethoxynitrobenzene (CAS: 2009-33-8)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Ethanol (or Methanol)

  • High-purity Hydrogen gas

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware, including filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Quantitative Data

Reagent/SolventMolecular WeightAmountMolesNotes
2,6-Dimethoxynitrobenzene183.16 g/mol 10.0 g54.6 mmolSubstrate
Anhydrous Ethanol46.07 g/mol 30 mL-Solvent
10% Pd/C Catalyst-0.2 g-2% w/w relative to substrate
Hydrogen (H₂)2.02 g/mol 1.0 MPa (145 psi)-Reactant

Experimental Workflow Diagram

G A Charge Reactor: - 2,6-Dimethoxynitrobenzene (10g) - Ethanol (30 mL) - 10% Pd/C (0.2g) B Seal Reactor & Purge A->B C Pressurize with H₂ to 1.0 MPa B->C Inert atmosphere D Stir at Room Temperature C->D E Monitor Pressure Drop D->E F Reaction Complete (Pressure Stabilizes) E->F H₂ consumed G Vent & Purge with N₂ F->G H Filter through Diatomaceous Earth G->H Safety first! I Rinse Catalyst with Ethanol H->I J Evaporate Filtrate I->J Combine filtrates K Obtain 2,6-Dimethoxyaniline (White Solid) J->K

Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reactor Charging: In a 150 mL high-pressure reactor, sequentially add 2,6-dimethoxynitrobenzene (10.0 g, 54.6 mmol), anhydrous ethanol (30 mL), and the 10% Pd/C catalyst (0.2 g).[2]

  • System Purge (Critical Step): Seal the reactor securely. Purge the system by pressurizing with nitrogen gas and then venting to atmospheric pressure. Repeat this cycle at least three times to remove all oxygen from the headspace.

  • Hydrogenation: After the nitrogen purge, fill the reactor with high-purity hydrogen gas to a pressure of 1.0 MPa (approximately 145 psi).[2]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: The progress of the reaction can be monitored by the decrease in hydrogen pressure as it is consumed. The reaction is considered complete when the hydrogen pressure no longer decreases.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.

  • Catalyst Removal: Open the reactor and filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry completely on the filter paper, as it can be pyrophoric. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which is often of high purity.[2]

Characterization, Validation, and Troubleshooting

  • Expected Outcome: The procedure should yield a white to off-white solid. The reported yield for this method is approximately 80% (around 6.7 g).[2]

  • Purity Analysis: The structure and purity of the final product, 2,6-dimethoxyaniline (CAS: 2734-70-5, MW: 153.18), should be confirmed by analytical techniques.[11] ¹H NMR spectroscopy is an excellent method for structural validation.[2]

Common IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons.1. Use fresh, high-quality catalyst. 2. Ensure the system is leak-free and pressure is maintained. 3. Purify starting materials if necessary.
Low Yield 1. Mechanical losses during filtration. 2. Incomplete reaction.1. Ensure thorough rinsing of the reactor and filter cake. 2. Allow the reaction to run until H₂ uptake ceases completely.
Dark Product Color Oxidation of the aniline product.Handle the final product under an inert atmosphere where possible and store it away from light and air.

Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. A thorough risk assessment should be performed before beginning any work.[12]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of air. Operate in a well-ventilated area, away from ignition sources.

  • Catalyst Handling: Palladium on carbon, especially after use and when dry, can be pyrophoric. Never allow the filtered catalyst to dry in the open air. Quench the used catalyst on the filter paper with water before disposal.

  • Reagents and Solvents: 2,6-Dimethoxyaniline is harmful if swallowed. Ethanol is a flammable liquid. Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Pressure Equipment: Only personnel trained in the use of high-pressure equipment should perform this experiment. Regularly inspect the reactor for signs of wear or damage.

Conclusion

The catalytic hydrogenation of 2,6-dimethoxynitrobenzene using a Pd/C catalyst is a highly efficient, safe, and reliable method for producing 2,6-dimethoxyaniline. By employing mild reaction conditions, this protocol minimizes the need for specialized high-pressure equipment and reduces potential hazards. The procedure offers high yields and excellent product purity, making it suitable for both academic research and process development in the pharmaceutical and chemical industries.

References

Application Notes & Protocols: The Strategic Utility of 2,6-Dimethoxyaniline Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Dimethoxyaniline, and its hydrochloride salt, serves as a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the ortho-methoxy groups, make it a strategic precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] This document provides an in-depth exploration of its applications, focusing on the synthesis of heterocyclic scaffolds like quinolines and its role in constructing potent enzyme inhibitors. Detailed protocols, mechanistic insights, and safety guidelines are presented to equip researchers in chemistry and drug development with the necessary knowledge for its effective utilization.

Introduction: Chemical Profile and Strategic Importance

2,6-Dimethoxyaniline is an aromatic amine characterized by a benzene ring substituted with an amino group and two adjacent methoxy groups.[1] This substitution pattern is critical; the methoxy groups exert a strong positive mesomeric effect (+M) and a negative inductive effect (-I), donating electron density to the aromatic ring and influencing its reactivity in electrophilic aromatic substitution reactions.[2] Furthermore, the steric hindrance imposed by these ortho-substituents can direct reaction pathways in a highly regioselective manner.

The hydrochloride salt is often used to improve the compound's stability and handling characteristics. For the purpose of synthesis, the free base is typically liberated in situ or prior to the reaction by treatment with a suitable base.

Physicochemical Properties

A summary of the key properties of 2,6-Dimethoxyaniline is provided below.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO₂[2][3][4]
Molecular Weight 153.18 g/mol [2][3][4]
CAS Number 2734-70-5[2][3][5]
Appearance White to gray to brown powder or crystals[2][6]
Melting Point 74.0 - 78.0 °C[2][7]
Boiling Point 254 °C (at 760 mmHg); 140 °C (at 15 mmHg)[2]
Solubility Slightly soluble in water; soluble in methanol, ethanol, and ether.[1][2][8]
Synonyms 2,6-dimethoxybenzenamine, 2,6-dimethoxyphenylamine[2][8]

Core Application: Synthesis of Quinolines via Pfitzinger Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[9] The Pfitzinger reaction is a classic and powerful method for constructing quinoline-4-carboxylic acids from an isatin and a carbonyl compound under basic conditions.[10] While 2,6-dimethoxyaniline is not a direct reactant, the Pfitzinger mechanism proceeds through an aniline intermediate formed by the hydrolytic cleavage of isatin, making the study of aniline reactivity central to understanding and optimizing this transformation.[10]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (I) to form a keto-acid intermediate (II). This intermediate's aniline moiety then condenses with a carbonyl compound (e.g., a ketone) to form an imine (III), which tautomerizes to the more stable enamine (IV). A subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product (V). The substituents on the aniline intermediate dictate the substitution pattern on the resulting quinoline.

Pfitzinger_Mechanism Fig 1: Generalized Pfitzinger Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_product Product Isatin Isatin (I) KetoAcid Keto-Acid (II) (Aniline Intermediate) Isatin->KetoAcid Base (e.g., KOH) H₂O Hydrolysis Carbonyl Carbonyl Compound Imine Imine (III) KetoAcid->Imine + Carbonyl - H₂O Enamine Enamine (IV) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid (V) Cyclized->Quinoline Dehydration (-H₂O)

Caption: Fig 1: Generalized Pfitzinger Reaction Mechanism.

Protocol: Synthesis of a Substituted Quinoline-4-Carboxylic Acid

This generalized protocol outlines the synthesis of a quinoline derivative using the Pfitzinger reaction. Appropriate safety precautions must be taken, including the use of a fume hood and personal protective equipment (PPE).[11]

Materials:

  • Isatin (or a substituted isatin)

  • Carbonyl compound (e.g., acetone, an α-keto ester)

  • Potassium Hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (sufficient to hydrolyze the isatin and catalyze the condensation) in a mixture of ethanol and water.[12][13]

  • Isatin Hydrolysis: Add the isatin to the basic solution and stir at room temperature. The reaction progress can often be monitored by a color change as the isatin ring opens to form the salt of the isatinic acid.[12]

  • Carbonyl Addition: To this mixture, add the carbonyl compound.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) with continuous stirring. The reaction time can vary from several hours to 24 hours, depending on the substrates.[11][12] Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: a. After completion, cool the mixture to room temperature and remove the bulk of the solvent via rotary evaporation.[12] b. Pour the residue into ice-water.[11] c. Acidify the aqueous solution cautiously with dilute HCl or acetic acid until the product precipitates completely (typically pH 4-5).[12] d. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.[12]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[11][12]

Application in Drug Development: Synthesis of c-Met Kinase Inhibitors

The HGF/c-Met signaling pathway is a critical target in oncology. 2,6-Dimethoxyaniline is a key precursor for synthesizing potent c-Met inhibitors, particularly those based on a 6,7-dimethoxy-4-anilinoquinoline core structure.[14] The dimethoxy substitution pattern on the aniline is crucial for achieving high inhibitory activity.

Synthetic Workflow Overview

The synthesis of these inhibitors is a multi-step process. A key transformation involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-6,7-dimethoxyquinoline intermediate and an appropriately substituted aniline, which can be 2,6-dimethoxyaniline or a derivative thereof.

cMet_Workflow Fig 2: Synthetic Workflow for a c-Met Inhibitor cluster_inputs Starting Materials cluster_process Key Synthetic Steps cluster_output Final Product A 2,6-Dimethoxyaniline Hydrochloride Step1 Step 1: Free Base Liberation (Base wash) A->Step1 B 4-Chloro-6,7-dimethoxy -quinoline Step2 Step 2: S_N_Ar Coupling (Solvent, Heat) B->Step2 Step1->Step2 Free Aniline Step3 Step 3: Purification (Chromatography/Recrystallization) Step2->Step3 Crude Product Product 6,7-Dimethoxy-4- (2,6-dimethoxyanilino)quinoline (c-Met Inhibitor Core) Step3->Product

Caption: Fig 2: Synthetic Workflow for a c-Met Inhibitor.

Protocol: SNAr Coupling for 4-Anilinoquinoline Synthesis

This protocol describes the crucial coupling step. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and side reactions.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline

  • 2,6-Dimethoxyaniline (liberated from its hydrochloride salt)

  • Solvent (e.g., isopropanol, n-butanol, or DMF)

  • Acid catalyst (optional, e.g., a drop of concentrated HCl)

Procedure:

  • Reactant Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq), 2,6-dimethoxyaniline (1.1-1.5 eq), and the chosen solvent.

  • Reaction: Heat the mixture to reflux and maintain for the required duration (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. If the product precipitates upon cooling, it can be isolated by filtration. If not, the solvent is removed under reduced pressure. c. The resulting residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., saturated NaHCO₃) to remove any remaining acid catalyst and the hydrochloride salt of unreacted aniline.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved via column chromatography on silica gel or by recrystallization to yield the pure 4-anilinoquinoline product.[14]

Safety and Handling Protocols

2,6-Dimethoxyaniline is classified as hazardous and requires careful handling. It is toxic if it comes into contact with skin and harmful if swallowed or inhaled.[7][15]

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[15]

  • Irritation: Causes skin and eye irritation.[15]

  • Organ Effects: May cause damage to organs through prolonged or repeated exposure.[16]

Safe Handling Workflow

Adherence to a strict safety workflow is mandatory when handling this compound.

Safety_Workflow Fig 3: Safe Handling Workflow for 2,6-Dimethoxyaniline Start Start: Prepare to Handle PPE 1. Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE FumeHood 2. Work in a Certified Fume Hood PPE->FumeHood Handling 3. Weigh & Transfer Carefully (Avoid Dust) FumeHood->Handling Storage 4. Storage: Store Locked Up Tightly Closed Container Handling->Storage After Use Spill Spill Occurs Handling->Spill Emergency Disposal 5. Waste Disposal: Approved Waste Plant Storage->Disposal When Empty End End of Process Disposal->End

Caption: Fig 3: Safe Handling Workflow for 2,6-Dimethoxyaniline.

Emergency First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][16]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[7][16]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][16]

References

Application Notes & Protocols: The Strategic Role of 2,6-Dimethoxyaniline Hydrochloride in the Synthesis of Quinazoline-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the applications of 2,6-dimethoxyaniline hydrochloride as a pivotal starting material in the synthesis of quinazoline-based pharmaceutical intermediates. We will delve into the chemical rationale for its use, focusing on its role in the synthesis of precursors for α1-adrenoceptor antagonists like Prazosin and Alfuzosin. Detailed, field-proven protocols, mechanistic insights, and data interpretation are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and efficient synthesis.

Introduction: The Significance of the 2,6-Dimethoxy Motif

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among the various precursors used in the construction of this heterocyclic system, 2,6-dimethoxyaniline and its hydrochloride salt stand out for their strategic utility. The hydrochloride form enhances stability and simplifies handling and purification processes. The true value of this building block lies in the electronic and steric influence of the two methoxy groups.

Positioned at the 2 and 6 positions of the aniline ring, the methoxy groups exert a strong electron-donating effect through resonance, activating the aromatic ring towards electrophilic substitution. This inherent reactivity is crucial for the subsequent cyclization reactions required to form the quinazoline ring system. Furthermore, the steric hindrance provided by these ortho-substituents can direct reactions to specific positions and influence the conformation of the final molecule, which can be critical for its pharmacological activity.

This guide will focus on the practical application of this compound in the synthesis of a key intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, a direct precursor to several marketed drugs.

Mechanistic Rationale and Synthetic Strategy

The synthesis of quinazoline derivatives from this compound typically involves a multi-step sequence. A common and efficient strategy involves the initial formation of a substituted benzamide, followed by cyclization to the quinazolinone core, and subsequent chlorination and amination to yield the desired versatile intermediate.

The use of 2,6-dimethoxyaniline as a starting material is advantageous as the methoxy groups are already in the desired positions for many final drug targets, such as Prazosin, which features a 6,7-dimethoxy substitution pattern on the quinazoline ring.[3]

Workflow for the Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

The overall synthetic workflow can be visualized as a sequence of key transformations, each with a specific purpose in building the final intermediate.

workflow A 2,6-Dimethoxyaniline Hydrochloride B Methyl 2-amino-4,5- dimethoxybenzoate A->B C 2-Mercapto-6,7- dimethoxyquinazolin-4(3H)-one B->C D 2-(Methylthio)-6,7- dimethoxyquinazolin-4(3H)-one C->D E 2-Chloro-4-amino- 6,7-dimethoxyquinazoline D->E prazosin_synthesis cluster_reactants Reactants A 2-Chloro-4-amino- 6,7-dimethoxyquinazoline C Prazosin A->C B 1-(2-Furoyl)piperazine B->C

References

Application Notes & Protocols: The Role of 2,6-Dimethoxyaniline in the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel conductive polymer systems.

Introduction: Beyond Polyaniline

Polyaniline (PANI) stands as a cornerstone in the field of conductive polymers, lauded for its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, its practical application is often hampered by poor solubility in common organic solvents, which complicates processing and characterization.[2] This limitation has driven the exploration of aniline derivatives, where functional groups are introduced to the aromatic ring to modulate the polymer's properties.

This guide focuses on 2,6-dimethoxyaniline , a monomer of significant interest. The introduction of two electron-donating methoxy (-OCH₃) groups onto the aniline ring profoundly influences the resulting polymer's electronic structure, morphology, and solubility. Critically, the placement of these groups at the ortho positions introduces significant steric effects that dictate the polymerization pathway and the final polymer architecture.[3][4]

This document serves as a comprehensive technical guide, elucidating the mechanistic role of 2,6-dimethoxyaniline and providing detailed, field-proven protocols for the synthesis and characterization of poly(2,6-dimethoxyaniline), a soluble and functional conductive polymer. While much of the foundational literature on dimethoxy-substituted anilines has focused on the 2,5-isomer, the principles are analogous.[2][5][6] This guide will leverage those established findings while critically addressing the unique steric challenges and opportunities presented by the 2,6-substitution pattern.

The Mechanistic Influence of 2,6-Dimethoxy Substitution

The synthesis of polyaniline and its derivatives proceeds via an oxidative polymerization mechanism. The unique characteristics of poly(2,6-dimethoxyaniline) are a direct consequence of how the methoxy groups influence this process at a molecular level.

2.1. Electronic Effects: Facilitating Oxidation

The methoxy groups are strongly electron-donating. This electronic effect increases the electron density on the aniline ring and the nitrogen atom, which in turn lowers the monomer's oxidation potential compared to unsubstituted aniline.[3] This means that 2,6-dimethoxyaniline can be polymerized under milder oxidative conditions. The polymerization is initiated by the formation of a radical cation, a step that is energetically more favorable due to the stabilizing influence of the methoxy groups.

2.2. Steric Effects: A Double-Edged Sword

The positioning of bulky methoxy groups at both ortho positions (flanking the amine group) is the most defining feature of this monomer. This steric hindrance has profound and competing consequences:

  • Inhibition of "Head-to-Tail" Coupling: The primary propagation step in polyaniline synthesis is the coupling of a monomer radical cation to the growing polymer chain, typically at the para position relative to the nitrogen atom. The bulky ortho groups can physically obstruct this ideal "head-to-tail" arrangement, potentially leading to lower molecular weight polymers or a decreased polymerization rate.[4]

  • Increased Inter-chain Distance: The methoxy groups prevent the polymer chains from packing closely together. This disruption of π-stacking reduces intermolecular interactions, which is the primary reason for the significantly enhanced solubility of the resulting polymer in organic solvents compared to the intractable parent PANI.[2]

  • Twisting of the Polymer Backbone: Steric repulsion between the methoxy groups and the protons on adjacent aromatic rings forces a twist in the polymer backbone. This increased dihedral angle disrupts the π-conjugation along the chain.[3] While this improves solubility, it often comes at the cost of reduced electrical conductivity , as efficient charge transport relies on a planar, highly conjugated system.[2][7]

Polymerization_Mechanism

Caption: Oxidative polymerization workflow for 2,6-dimethoxyaniline.

Experimental Protocols

The following protocols provide detailed methodologies for both chemical and electrochemical synthesis routes.

Protocol 1: Chemical Oxidative Synthesis of Poly(2,6-dimethoxyaniline) Powder

This method is suitable for producing bulk quantities of the polymer powder, which can then be dissolved for casting films or creating blends.

3.1. Rationale

This protocol uses ammonium persulfate (APS) as a strong oxidant in an acidic medium (HCl). The reaction is conducted at low temperatures (0–5 °C) to control the reaction kinetics, favoring the desired linear chain growth and minimizing over-oxidation and side reactions.[2] The acidic environment is crucial for protonating the aniline nitrogen, which is a key step in the polymerization mechanism, and for doping the final polymer into its conductive emeraldine salt form.

3.2. Materials & Equipment

Reagent/EquipmentPurposeTypical Specification/Amount (for 10 mmol scale)
2,6-DimethoxyanilineMonomer1.53 g (10 mmol)
Hydrochloric Acid (HCl)Acid medium & Dopant100 mL of 1.0 M solution
Ammonium Persulfate (APS)Oxidizing Agent2.85 g (12.5 mmol, 1.25 molar eq.)
Methanol & AcetoneWashing Solvents~200 mL each
Ammonium Hydroxide (NH₄OH)Deprotonation (optional)~50 mL of 0.1 M solution
Beaker (250 mL), Magnetic StirrerReaction Vessel-
Ice BathTemperature Control-
Buchner Funnel & Filter PaperProduct Collection-
Vacuum OvenDrying-

3.3. Step-by-Step Procedure

  • Monomer Dissolution: In a 250 mL beaker, dissolve 1.53 g of 2,6-dimethoxyaniline in 50 mL of 1.0 M HCl. Place the beaker in an ice bath and stir continuously with a magnetic stirrer for 15-20 minutes until the solution temperature stabilizes at 0–5 °C.

  • Oxidant Preparation: In a separate small beaker, dissolve 2.85 g of ammonium persulfate in the remaining 50 mL of 1.0 M HCl. Cool this solution in the ice bath as well.

  • Initiation of Polymerization: Add the cold APS solution dropwise to the stirring monomer solution over a period of 20-30 minutes. A color change to a dark green or blue should be observed, indicating the onset of polymerization.

  • Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 4-6 hours. The colored polymer precipitate will gradually form.

  • Product Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification (Self-Validation):

    • Wash the collected solid with copious amounts of 1.0 M HCl until the filtrate becomes colorless. This critical step removes unreacted monomer and oligomers.

    • Subsequently, wash the polymer with methanol and then acetone to remove the acid and any remaining organic impurities. Again, wash until the filtrate is colorless.

  • Drying: Dry the final dark green powder in a vacuum oven at 60 °C for 24 hours. The resulting product is the conductive emeraldine salt form of poly(2,6-dimethoxyaniline).

  • (Optional) Conversion to Emeraldine Base: To obtain the non-conductive, more soluble base form, the powder can be de-doped by stirring it in a 0.1 M ammonium hydroxide solution for 2 hours, followed by filtration, washing with deionized water until the filtrate is neutral, and drying.

Protocol 2: Electrochemical Synthesis of Poly(2,6-dimethoxyaniline) Film

This method deposits a thin, uniform film of the polymer directly onto a conductive substrate, which is ideal for applications in sensors, electrochromic devices, and coatings.

3.1. Rationale

Electrochemical polymerization offers precise control over film thickness, morphology, and properties by manipulating electrical parameters.[5][8] Cyclic voltammetry (CV) is used here to both polymerize the monomer and characterize the resulting film in situ. The potential is swept repeatedly, causing the monomer to oxidize at the electrode surface and deposit as a polymer film. The increasing current in successive cycles indicates the growth of a conductive, electroactive film.[5]

3.2. Materials & Equipment

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Three-Electrode Cell:

    • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or a glassy carbon electrode.

    • Counter Electrode (CE): Platinum wire or foil.

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrolyte Solution: 0.1 M 2,6-dimethoxyaniline + 1.0 M H₂SO₄ (or another suitable acid like HClO₄).

  • Nitrogen Gas Supply: For deoxygenating the electrolyte.

3.3. Step-by-Step Procedure

  • Electrode Preparation: Thoroughly clean the working electrode. For ITO, sonicate sequentially in acetone, isopropanol, and deionized water, then dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the monomer in the acid solution. Deoxygenate the solution by bubbling with N₂ gas for at least 15 minutes prior to the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the cleaned electrodes and the deoxygenated electrolyte. Ensure the reference electrode tip is close to the working electrode surface.

  • Electropolymerization:

    • Set the potential window for the cyclic voltammetry scan. A typical range is -0.2 V to +1.0 V vs. Ag/AgCl.

    • Set the scan rate, typically 50 mV/s.

    • Run the CV for a set number of cycles (e.g., 10-20 cycles).

  • Validation of Growth: Observe the voltammogram. A successful deposition is marked by a gradual increase in the peak currents of the redox waves with each successive cycle, indicating the growth of an electroactive polymer film on the electrode surface.

  • Post-Polymerization: After the desired number of cycles, remove the working electrode (now coated with the polymer film), rinse it gently with deionized water to remove residual electrolyte, and dry it carefully.

Workflow_Diagram

Caption: Overall experimental workflow from synthesis to characterization.

Characterization and Expected Results

Proper characterization is essential to confirm the successful synthesis and understand the properties of the polymer.

4.1. Spectroscopic Analysis

TechniqueExpected Observations for Poly(2,6-dimethoxyaniline)
FTIR Spectroscopy - ~1580 cm⁻¹: C=C stretching of the quinoid rings. - ~1490 cm⁻¹: C=C stretching of the benzenoid rings. - ~1210 cm⁻¹ & ~1020 cm⁻¹: Aryl-O-C stretching of the methoxy groups. - ~800-880 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
UV-Vis Spectroscopy (in solvent like NMP)- ~320-340 nm: π-π* transition of the benzenoid rings. - ~600-650 nm: Exciton transition of the quinoid rings, characteristic of the doped, conductive state.

The presence of both quinoid and benzenoid bands in the spectra confirms the formation of the polyaniline backbone in its emeraldine oxidation state.[7]

4.2. Electrochemical and Electrical Properties

Cyclic voltammetry of a polymer film in a monomer-free acidic electrolyte will typically show two main redox couples, corresponding to the transition from the fully reduced (leucoemeraldine) to the partially oxidized (emeraldine) state, and from the emeraldine to the fully oxidized (pernigraniline) state.[5]

The electrical conductivity is the hallmark property. Due to the steric effects discussed, the conductivity of poly(2,6-dimethoxyaniline) is expected to be lower than that of unsubstituted PANI.

PolymerTypical Solubility (in NMP, DMF)Typical Conductivity (S/cm)
Polyaniline (PANI)Poor / Insoluble1 - 10
Poly(2,5-dimethoxyaniline)Soluble10⁻³ - 10⁻²[2]
Poly(2,6-dimethoxyaniline) (Expected)Soluble < 10⁻³

Note: Conductivity is highly dependent on the dopant, synthesis conditions, and measurement method.

Applications and Future Directions

The trade-off between solubility and conductivity defines the application space for poly(2,6-dimethoxyaniline). While its lower conductivity may preclude its use in applications requiring high current-carrying capacity, its enhanced processability opens doors for other advanced technologies:

  • Electrochromic Devices: The polymer exhibits distinct color changes with its redox state (typically yellow to green to blue), making it a candidate for smart windows and displays.[5]

  • Sensors: The porous structure induced by the bulky side groups can increase the surface area available for interaction with analytes, making it suitable for chemical and biological sensors.

  • Corrosion-Resistant Coatings: The ability to form uniform films from solution allows it to be coated onto metals, providing a barrier to corrosive agents.

Future research may focus on copolymerization of 2,6-dimethoxyaniline with aniline or other derivatives to fine-tune the balance between solubility and conductivity, creating materials tailored for specific high-performance applications.[9]

References

Electropolymerization of 2,6-Dimethoxyaniline: A Detailed Protocol for the Synthesis of a Functionalized Polyaniline Film

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This guide provides a comprehensive experimental protocol for the electrochemical polymerization of 2,6-dimethoxyaniline (2,6-DMA) onto a conductive substrate. As a derivative of polyaniline (PANI), poly(2,6-dimethoxyaniline) offers modified electronic and physical properties due to the presence of electron-donating methoxy groups on the aromatic ring. These substitutions influence the monomer's oxidation potential and the resulting polymer's morphology and conductivity. This document is designed for researchers in materials science, electrochemistry, and sensor development, offering a detailed methodology grounded in electrochemical principles. We will delve into the causality behind experimental choices, from reagent selection to the optimization of electrochemical parameters, and provide steps for the characterization of the synthesized polymer film.

Theoretical Principles and Mechanistic Insights

The electrochemical polymerization of aniline and its derivatives is a complex process that occurs directly on the surface of a working electrode.[1] The process is initiated by the oxidation of the monomer to form a radical cation, which is the rate-determining step.[2] These reactive species then couple and, following deprotonation, form dimers and subsequently oligomers that deposit onto the electrode surface.[2][3] The polymer chain continues to grow through the addition of monomer radical cations to the oligomer chains.[2]

The overall quality, morphology, and conductivity of the resulting polymer film are highly dependent on numerous experimental factors, including the composition of the electrolyte, the potential scan rate, and the nature of the working electrode.[2][3]

The Role of Methoxy Substituents

The 2,6-dimethoxyaniline monomer possesses two electron-donating methoxy (-OCH₃) groups on the benzene ring.[4] These groups increase the electron density of the aromatic system, which generally lowers the oxidation potential required to form the initial radical cation compared to unsubstituted aniline. This facilitation of oxidation can lead to more controlled polymer growth. However, the steric hindrance from the ortho-substituents can also influence the coupling mechanism and the final polymer structure, potentially affecting planarity and conjugation length.[5][6]

The Electrochemical Environment

A standard three-electrode electrochemical cell is employed for this procedure. The choice of each component is critical for successful and reproducible polymerization.

  • Working Electrode (WE): This is the substrate upon which the polymer film is grown. Common choices include glassy carbon (GCE), platinum (Pt), or indium tin oxide (ITO) coated glass. The material of the WE can influence the nucleation and growth of the polymer film.[7][8]

  • Supporting Electrolyte: A supporting electrolyte is an electrochemically inert salt added to the solution at a much higher concentration than the monomer.[9] Its primary roles are to increase the solution's conductivity, which minimizes the ohmic (IR) drop, and to ensure that the electroactive species (the monomer) are transported to the electrode surface primarily by diffusion rather than migration.[9][10] For aniline polymerization, an acidic medium is required to protonate the nitrogen atom, which is a crucial step for creating a conductive polymer.[2] Therefore, acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) often serve as both the proton source and the supporting electrolyte.[11]

  • Solvent: While electropolymerization can be performed in organic solvents, aqueous solutions are common for aniline derivatives.[2] The choice of solvent affects monomer solubility and the diffusion of species to the electrode.

The general mechanism for the electropolymerization of aniline derivatives is illustrated below.

G cluster_initiation Step 1: Monomer Oxidation (Initiation) cluster_propagation Step 2: Dimerization & Propagation cluster_growth Step 3: Polymer Chain Growth M Monomer (2,6-DMA) in Solution M_rad Monomer Radical Cation (M.+) M->M_rad -e⁻ (at Anode) M_rad2 M.+ Couple Radical-Radical Coupling Dimer_H Diprotonated Dimer Couple->Dimer_H Dimer Neutral Dimer Dimer_H->Dimer -2H⁺ Dimer_ox Oxidized Dimer (D.+) Dimer->Dimer_ox -e⁻ M_rad2->Couple M_rad3 M.+ M_rad3->Couple Polymer Poly(2,6-DMA) Chain Deposits on Electrode Dimer_ox->Polymer + Monomer Radical Cations (M.+)

Caption: General mechanism of aniline derivative electropolymerization.

Materials and Instrumentation

Reagents and Chemicals
  • Monomer: 2,6-Dimethoxyaniline (C₈H₁₁NO₂), Purity ≥ 98%[12]

  • Supporting Electrolyte/Acid: Sulfuric Acid (H₂SO₄), ACS reagent grade (e.g., 95-98%)

  • Solvent: Deionized (DI) water or Milli-Q water (resistivity > 18 MΩ·cm)

  • Polishing Materials: Alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) for cleaning the working electrode.

Instrumentation
  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry (CV).

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), ~3 mm diameter.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl). All potentials herein are referenced to SCE.

  • Counter Electrode (CE): Platinum wire or graphite rod.

Detailed Experimental Protocol

This protocol details the synthesis via potentiodynamic (cyclic voltammetry) methods, which allows for controlled film growth and simultaneous observation of the polymer's redox behavior.[1]

Preparation of the Electrolyte Solution
  • Safety First: Handle concentrated sulfuric acid with extreme caution inside a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Prepare a 0.5 M H₂SO₄ aqueous solution by slowly adding the required volume of concentrated H₂SO₄ to a volume of DI water while stirring in an ice bath. Always add acid to water.

  • Dissolve the 2,6-dimethoxyaniline monomer into the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M. Stir until fully dissolved.

  • Purge the final solution with inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a gentle stream of the inert gas over the solution during the experiment.

Electrode Preparation
  • GCE Polishing: Polish the glassy carbon electrode surface to a mirror finish. Start with 1.0 µm alumina slurry on a polishing pad, followed by 0.3 µm, and finally 0.05 µm.

  • Cleaning: After each polishing step, rinse the electrode thoroughly with DI water. After the final polish, sonicate the electrode in DI water for 2-3 minutes, followed by sonication in ethanol for 2-3 minutes to remove any embedded alumina particles.

  • Drying: Dry the electrode surface with a gentle stream of nitrogen.

Electropolymerization Procedure

The following diagram outlines the workflow for the electropolymerization process.

G start Start prep_sol Prepare 0.1 M Monomer in 0.5 M H₂SO₄ start->prep_sol prep_elec Polish and Clean Working Electrode (GCE) start->prep_elec assemble Assemble Three-Electrode Cell (WE, RE, CE) prep_sol->assemble prep_elec->assemble purge Purge Solution with N₂ for 15-20 min assemble->purge connect Connect Electrodes to Potentiostat purge->connect run_cv Run Cyclic Voltammetry (e.g., 15 cycles) connect->run_cv observe Observe Increasing Redox Peak Currents run_cv->observe observe->run_cv Growth Inadequate remove Remove Electrode from Monomer Solution observe->remove Growth Complete rinse Gently Rinse Electrode with DI Water remove->rinse characterize Proceed to Characterization rinse->characterize

Caption: Experimental workflow for electropolymerization.

  • Assemble the three-electrode cell with the polished GCE as the working electrode, a Pt wire as the counter electrode, and an SCE as the reference electrode.

  • Immerse the electrodes in the prepared monomer solution.

  • Set the potentiostat to perform cyclic voltammetry. The parameters in the table below are a validated starting point.

  • Initiate the potential cycling for a set number of cycles (e.g., 15 cycles). Successful polymerization is indicated by the appearance and gradual increase in the current of new redox peaks with each successive cycle, signifying the deposition of an electroactive polymer film.[13]

Key Experimental Parameters
ParameterRecommended ValueRationale & Causality
Monomer Concentration 0.1 MA sufficiently high concentration is needed to ensure the rate of polymerization is not limited by monomer diffusion to the electrode surface.[2]
Supporting Electrolyte 0.5 M H₂SO₄Provides high ionic conductivity and the necessary acidic environment for the formation of the conductive emeraldine salt form of the polymer.[2][14]
Potential Range -0.2 V to +1.0 V vs. SCEThe anodic limit must be positive enough to oxidize the monomer, while the cathodic limit should be sufficient to reduce the formed polymer. This range is typical for aniline derivatives.[11][15]
Scan Rate 50 mV/sThis rate is a balance between allowing sufficient time for diffusion and reaction at the electrode surface while completing the experiment in a reasonable timeframe. Slower rates can lead to thicker, more uniform films, while very high rates can result in poor quality films.[16][17]
Number of Cycles 10 - 20 CyclesThe thickness of the polymer film is proportional to the number of polymerization cycles. More cycles result in a thicker film. The optimal number depends on the intended application.[8][18]

Characterization of the Poly(2,6-DMA) Film

Trustworthiness in any synthesis protocol is established through validation. After polymerization, the modified electrode should be characterized to confirm the presence and electroactivity of the polymer film.

  • Post-Synthesis Cleaning: After polymerization, carefully remove the electrode from the monomer solution and rinse it gently with DI water to remove any unreacted monomer and loosely adsorbed oligomers.

  • Electrochemical Characterization:

    • Transfer the polymer-coated electrode to a monomer-free electrolyte solution (e.g., the same 0.5 M H₂SO₄ used for synthesis).

    • Run a cyclic voltammogram in this solution over the same potential range.

    • A well-defined pair of redox peaks should be observed, corresponding to the oxidation and reduction of the polymer film itself. The stability of these peaks over multiple cycles indicates a stable, adherent polymer film.[19]

  • Spectroelectrochemical Characterization (Optional):

    • For more in-depth analysis, electropolymerization can be carried out on a transparent electrode like ITO.

    • An in-situ UV-Vis spectroelectrochemical experiment can be performed by holding the potential at different values and recording the absorption spectrum.[20] This allows for the direct observation of the electronic transitions corresponding to the different redox states of the polymer (e.g., leucoemeraldine, emeraldine, pernigraniline).[1][21]

Troubleshooting and Field-Proven Insights

  • No Polymer Film Formation:

    • Cause: The anodic potential may be too low to oxidize the monomer.

    • Solution: Incrementally increase the upper potential limit (e.g., to +1.1 V or +1.2 V). Also, ensure the electrode surface is impeccably clean, as impurities can passivate the surface.

  • Poorly Adherent Film (Flakes off):

    • Cause: The polymerization rate may be too high, or the solution may be contaminated.

    • Solution: Decrease the scan rate (e.g., to 25 mV/s) or lower the monomer concentration. Ensure high-purity reagents and a thoroughly cleaned electrode.

  • Decreasing Peak Currents During Polymerization:

    • Cause: This often indicates "overoxidation," where the polymer is oxidized to an irreversible, non-conductive state.

    • Solution: Lower the upper potential limit. The potential should be just high enough to oxidize the monomer without degrading the polymer backbone.

Conclusion

This application note provides a robust and reproducible protocol for the electropolymerization of 2,6-dimethoxyaniline. By carefully controlling the experimental parameters—particularly the potential range, scan rate, and solution composition—researchers can reliably synthesize electroactive films of poly(2,6-dimethoxyaniline). The explanation of the underlying electrochemical principles and the causality behind each step empowers users to not only follow the protocol but also to intelligently modify it for their specific research needs, from developing novel chemical sensors to creating advanced electrochromic devices.

References

Comprehensive Analytical Techniques for the Characterization of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethoxyaniline hydrochloride is a primary aromatic amine salt of significant interest in pharmaceutical and chemical synthesis. As an intermediate, its purity and structural integrity are paramount to the quality and safety of downstream products. This technical guide provides a detailed overview of various analytical techniques for the comprehensive characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, ensuring the highest level of scientific rigor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₈H₁₂ClNO₂--INVALID-LINK--[1]
Molecular Weight 189.64 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[2]
Solubility Slightly soluble in water. The hydrochloride salt is expected to have higher aqueous solubility than the free base.--INVALID-LINK--[1]
Melting Point Not explicitly available for the hydrochloride salt. The free base has a melting point in the range of 71-82 °C.--INVALID-LINK--[3], --INVALID-LINK--[4]

Chromatographic Techniques for Purity and Assay

Chromatographic methods are essential for separating this compound from potential impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Principle

Reverse-phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The hydrochloride salt will be ionized in the aqueous mobile phase, and its retention will be influenced by the pH and ionic strength of the mobile phase.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is a good starting point due to its wide applicability for aromatic amines.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is recommended to ensure good separation of polar and non-polar impurities. For example, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Formic acid helps to protonate the aniline, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where this compound has significant absorbance, likely around 230 nm and 280 nm. A diode array detector (DAD) is recommended to obtain the full UV spectrum for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Justification of Parameters

The choice of a C18 column and a buffered mobile phase is based on established methods for the analysis of similar aromatic amines[5][6]. The gradient elution allows for the separation of a wider range of impurities with varying polarities. UV detection is a robust and common method for chromophoric compounds like anilines.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Assay integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Purity identify->quantify

References

HPLC and GC methods for purity assessment of 2,6-Dimethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of 2,6-Dimethoxyaniline Hydrochloride using Validated HPLC and GC Methods

Abstract

This application note provides comprehensive and validated protocols for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The purity of starting materials is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). We present two orthogonal chromatographic techniques: a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying the main component and its non-volatile impurities, and a secondary Gas Chromatography (GC) method for the assessment of volatile impurities. The development and validation of these methods are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a scientifically robust framework for the reliable characterization of this compound.

Introduction and Analyte Properties

This compound is an aromatic amine derivative used in the synthesis of various pharmaceutical compounds. Its purity directly impacts the impurity profile of the final drug product. Therefore, robust analytical methods are required to quantify its purity and identify any related substances or degradation products. The choice of analytical technique is governed by the physicochemical properties of the analyte.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 375397-36-7[4]
Molecular Formula C₈H₁₂ClNO₂[4]
Molecular Weight 189.64 g/mol [4]
Appearance Pale cream to brown crystalline powder[5]
Melting Point 71-74 °C (for the free base)[6]
Solubility Slightly soluble in water[7]
UV Absorption (λmax) Expected in the 220-280 nm range (typical for anilines)N/A

The presence of a chromophore makes UV-based HPLC an ideal primary technique. The compound's potential for thermal lability or non-volatility makes HPLC a more suitable primary assay method than GC, which is better suited for analyzing potential volatile impurities from the synthesis process.

Part I: Stability-Indicating HPLC Method for Purity and Related Substances

Rationale and Method Development Strategy

A reverse-phase HPLC (RP-HPLC) method is the gold standard for the purity analysis of non-volatile, polar to moderately non-polar organic molecules like 2,6-Dimethoxyaniline. The method's primary goal is to be "stability-indicating," meaning it must be able to separate the main analyte from any potential degradation products or process-related impurities.

To achieve this, forced degradation (stress testing) is an essential first step in method development.[8][9] By intentionally degrading the sample under harsh conditions, we can generate the likely degradants and ensure the chromatographic system provides sufficient resolution between them and the parent peak. This proactive approach validates the method's specificity.[10]

2.1. Forced Degradation Protocol

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis : Mix the stock solution 1:1 with 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase.

  • Base Hydrolysis : Mix the stock solution 1:1 with 1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation : Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase.

  • Thermal Degradation : Store the solid powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase.

  • Photolytic Degradation : Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Dissolve the stressed powder in the mobile phase.

These stressed samples are then analyzed to develop a method with adequate specificity.

Detailed HPLC Protocol

This protocol is designed to provide robust separation on a standard C18 column, a versatile stationary phase for moderately polar compounds. The mobile phase composition is selected to ensure good peak shape and retention.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterConditionRationale
Instrumentation HPLC system with a PDA or multi-wavelength UV detector.PDA allows for peak purity assessment and selection of the optimal wavelength.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.Standard workhorse column providing excellent resolution and efficiency for this type of analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5).Low pH suppresses silanol activity and ensures the aniline is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile.Common organic modifier with good UV transparency and elution strength.
Gradient Elution Time (min)% B
020
2580
3080
3120
3520
Rationale for Gradient A gradient is used to elute any potential late-eluting, more non-polar impurities and to clean the column effectively between runs.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °C.Controlled temperature ensures reproducible retention times.
Detection Wavelength 230 nm.Chosen based on the UV absorbance spectrum of the analyte to provide good sensitivity.
Injection Volume 10 µL.A small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent Acetonitrile/Water (50:50, v/v).Ensures sample solubility and compatibility with the mobile phase.
3.1. Standard and Sample Preparation
  • Standard Solution (for Assay) : Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 1.0 mg/mL.

  • Sample Solution (for Assay) : Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Sample Solution (for Impurities) : Use the same 1.0 mg/mL solution. Ensure the method has sufficient sensitivity to detect impurities at the required reporting threshold (e.g., 0.05%).

HPLC Method Validation Summary (ICH Q2(R1))

Every protocol must be a self-validating system.[1][2] The following parameters must be assessed to ensure the method is fit for its intended purpose.

Table 3: HPLC Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Inject diluent, standard, sample, and all forced degradation samples.The main peak should be free from interference from any degradants, impurities, or blank components. Peak purity index should be >0.995.
Linearity Prepare solutions at five concentrations from 50% to 150% of the nominal assay concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the placebo with the API at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or instrument.Overall RSD for both sets of data ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must still be met.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Weighing & Dissolution (1.0 mg/mL in Diluent) filt Filtration (0.45 µm) prep->filt inj Inject 10 µL into HPLC filt->inj sep Gradient Separation (C18 Column) inj->sep det PDA/UV Detection (230 nm) sep->det integ Peak Integration det->integ calc Purity & Impurity Calculation (% Area Normalization) integ->calc report Final Report calc->report

Caption: HPLC analysis workflow for 2,6-Dimethoxyaniline HCl.

Part II: Gas Chromatography (GC) Method for Volatile Impurities

Rationale and Method Development Strategy

While HPLC is excellent for the main component and non-volatile impurities, GC is superior for identifying and quantifying volatile or semi-volatile impurities that may originate from starting materials or side reactions during synthesis. A GC method provides an orthogonal check on the sample's purity profile. 2,6-Dimethoxyaniline itself has sufficient volatility to be analyzed by GC, making it a suitable technique. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, while a Mass Spectrometer (MS) can be used for definitive peak identification.

Detailed GC Protocol

This protocol uses a common, mid-polarity column suitable for separating aromatic amines.

Table 4: Optimized GC Chromatographic Conditions

ParameterConditionRationale
Instrumentation Gas Chromatograph with FID or MS detector.FID provides universal response for quantification; MS provides structural information for identification.
Column DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen, at a constant flow of 1.2 mL/min.Inert carrier gas. Hydrogen provides better efficiency but Helium is often used for safety reasons.
Injector Split/Splitless, operated in Split mode (e.g., 20:1 ratio).Split injection prevents column overloading and ensures sharp peaks for a concentrated sample.
Injector Temperature 250 °C.Ensures rapid and complete vaporization of the sample without thermal degradation.
Oven Temperature Program - Initial: 100 °C, hold for 2 min.Allows for focusing of analytes at the head of the column.
- Ramp: 10 °C/min to 280 °C.A moderate ramp rate to separate compounds with varying boiling points.
- Final: Hold at 280 °C for 5 min.Ensures all high-boiling point impurities are eluted from the column.
Detector FID.Provides high sensitivity and a wide linear range for quantification.
Detector Temperature 300 °C.Prevents condensation of analytes in the detector.
Injection Volume 1 µL.Standard volume for capillary GC.
Sample Solvent Dichloromethane or Methanol.A volatile solvent that is compatible with the analyte and the GC system.
7.1. Standard and Sample Preparation
  • Standard/Sample Solution : Accurately weigh about 50 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Dichloromethane) to obtain a concentration of approximately 5 mg/mL.

GC Method Validation Summary (ICH Q2(R1))

The validation approach is similar to that for HPLC, tailored for a GC method.

Table 5: GC Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Inject solvent and a spiked sample containing known potential volatile impurities.The main peak and known impurities should be well-resolved from each other and any solvent peaks.
Linearity Prepare solutions at five concentrations covering the expected range of the analyte and its impurities.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking the sample with known amounts of potential impurities at three levels.Mean recovery between 90.0% and 110.0% for impurities.
Precision (Repeatability) Analyze six replicate injections of the same sample.RSD ≤ 5.0% for the main peak and ≤ 10% for impurities.
LOD & LOQ Determine based on the signal-to-noise ratio.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, initial oven temp ±5°C, ramp rate ±1°C/min).System suitability parameters must still be met.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Chromatographic Analysis cluster_data_gc Data Processing prep_gc Weigh & Dissolve (5 mg/mL in Dichloromethane) inj_gc Inject 1 µL into GC prep_gc->inj_gc sep_gc Temperature Programmed Separation (DB-5 Column) inj_gc->sep_gc det_gc FID Detection sep_gc->det_gc integ_gc Peak Integration det_gc->integ_gc calc_gc Volatile Impurity Calculation (% Area) integ_gc->calc_gc report_gc Final Report calc_gc->report_gc

Caption: GC analysis workflow for volatile impurities in 2,6-Dimethoxyaniline HCl.

Conclusion

This application note details two robust, validated, and complementary chromatographic methods for the comprehensive purity assessment of this compound. The stability-indicating RP-HPLC method is the primary tool for assay determination and the quantification of non-volatile related substances, while the GC-FID method serves as an essential orthogonal technique for controlling volatile impurities. Adherence to these protocols, grounded in the principles of the USP and ICH guidelines, will ensure that the quality of this critical pharmaceutical intermediate is accurately and reliably controlled, contributing to the overall safety and quality of the final drug product.[12][13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethoxyaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your yield and purity.

Introduction

2,6-Dimethoxyaniline is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its hydrochloride salt is favored due to its enhanced stability and ease of handling compared to the free base, which is susceptible to air oxidation. The most common synthetic route involves the reduction of the nitro group of 2,6-dimethoxynitrobenzene. While the reaction appears straightforward, achieving a high yield of pure product requires careful control over reaction conditions and workup procedures. This guide addresses the common pitfalls and provides robust solutions to maximize your success.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Q1: My reaction is incomplete. TLC analysis shows a significant amount of starting material (2,6-dimethoxynitrobenzene) remaining. What's going wrong?

This is a common issue that typically points to suboptimal reaction kinetics or insufficient reducing power.

Potential Causes & Recommended Solutions:

  • Insufficient Reducing Agent or Catalyst:

    • Metal/Acid Reduction (Sn/HCl, Fe/HCl): These reactions are stoichiometric. Ensure you are using a sufficient molar excess of the metal reductant. For the classic Sn/HCl reduction, an excess of tin is required to drive the reaction to completion.[2]

    • Catalytic Hydrogenation (Pd/C, Raney Ni): The catalyst may be deactivated or used in too low a quantity. Ensure your catalyst is fresh and active. For Pd/C, a loading of 2% (w/w) relative to the starting material has been shown to be effective.[1] If the reaction stalls, carefully adding more catalyst may restart it.

  • Poor Reaction Conditions:

    • Temperature: Many reductions are exothermic but may require initial heating to overcome the activation energy. For Sn/HCl reductions, gentle warming is often necessary.[2]

    • Time: If the reaction is proceeding slowly, simply increasing the reaction time may be sufficient. Monitor progress by TLC every 1-2 hours.

    • Agitation: In heterogeneous reactions (involving a solid metal or catalyst and a liquid phase), vigorous stirring is critical.[2] Inadequate agitation prevents the reactants from coming into contact with the reducing surface, effectively halting the reaction.

  • Catalyst Poisoning (for Catalytic Hydrogenation):

    • Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure you are using high-purity starting materials and solvents.

Q2: My reaction appears complete by TLC, but my final isolated yield of this compound is very low. Where am I losing my product?

Product loss during workup and isolation is a frequent and frustrating source of low yields. The issue often lies in improper pH adjustment or phase separation.

Potential Causes & Recommended Solutions:

  • Improper Workup for Metal/Acid Reductions:

    • The Critical Basification Step: In an acidic medium (like Sn/HCl), the product exists as the protonated anilinium salt, which is water-soluble. To extract the product into an organic solvent, you must first add a strong base (e.g., concentrated NaOH) to deprotonate the anilinium ion and liberate the free amine.[2] The pH of the aqueous layer should be strongly basic (pH > 10) before extraction.[2] Failure to do this is the most common reason for losing the product to the aqueous phase.

  • Inefficient Extraction:

    • 2,6-Dimethoxyaniline has some water solubility. Perform multiple extractions (e.g., 3 x 50 mL) with a suitable organic solvent like diethyl ether or ethyl acetate rather than a single large-volume extraction to ensure complete removal from the aqueous layer.

  • Flawed Hydrochloride Salt Formation:

    • Precipitation: The conversion of the free amine to its hydrochloride salt is a precipitation/crystallization step. The salt must be insoluble in the chosen solvent. A common procedure is to dissolve the free amine in a non-polar solvent like diethyl ether and then add a solution of HCl in ether or bubble anhydrous HCl gas through it.[3]

    • Moisture: The presence of water can cause the hydrochloride salt to become oily or remain in solution. Ensure your organic extracts are thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) before adding HCl.

Q3: My final product is off-white, yellow, or brown. How can I obtain a pure, colorless product?

Discoloration is typically due to the presence of oxidized byproducts or residual impurities from the reaction.

Potential Causes & Recommended Solutions:

  • Air Oxidation: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities.

    • Mitigation: Minimize the exposure of the free amine to air, especially during workup. After basification and extraction, proceed to the hydrochloride salt formation step promptly. Performing the workup under an inert atmosphere (N₂ or Ar) can also help.

  • Reaction Byproducts: Incomplete reduction or side reactions can generate colored impurities. Acidic media generally suppress the formation of azo/azoxy coupling byproducts.[2]

  • Purification Techniques:

    • Recrystallization: This is the most effective method for purification. Recrystallizing the crude hydrochloride salt from 95% ethanol or a mixture of ethanol and diethyl ether can yield colorless needles.[4]

    • Activated Carbon: If the product is highly colored, add a small amount of decolorizing activated carbon to the hot solution during recrystallization, then filter it through celite or filter paper before allowing it to cool.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best and most efficient method for preparing 2,6-Dimethoxyaniline?

Both catalytic hydrogenation and metal/acid reduction are effective, but they have different advantages and disadvantages.

FeatureCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (Sn/HCl)
Reagents 2,6-dimethoxynitrobenzene, H₂ gas, Pd/C catalyst, solvent (e.g., ethanol)2,6-dimethoxynitrobenzene, Sn metal, conc. HCl
Conditions Mild conditions are possible (e.g., 1.0 MPa H₂, room temp)[1]Often requires heating; reaction is exothermic[2]
Typical Yield High (e.g., 80% reported under mild conditions)[1]Moderate to High (Can be >70% but variable)
Pros High purity, clean reaction, environmentally friendly (water is the only byproduct), catalyst is recyclable, simple filtration workup.[1]No specialized high-pressure equipment needed, robust and reliable method.[2][5]
Cons Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric.Generates large amounts of metal waste, workup is complex due to tin salts, less environmentally friendly.[1]

Q2: Why is it necessary to convert the aniline product to its hydrochloride salt?

Converting the free amine to its hydrochloride salt serves three primary purposes:

  • Enhanced Stability: Aniline free bases are prone to oxidation and degradation upon exposure to air and light, leading to discoloration. The hydrochloride salt is a stable, solid form that can be stored for long periods without significant degradation.

  • Ease of Handling: 2,6-Dimethoxyaniline free base is a low-melting solid. The hydrochloride salt is typically a free-flowing crystalline solid, which is much easier to weigh, transfer, and handle accurately.

  • Purification: The process of precipitating the hydrochloride salt from an organic solvent is an effective method of purification, as many organic-soluble impurities will remain in the mother liquor.

Q3: What are the most critical safety precautions for this synthesis?

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Hydrogen Gas: Hydrogen is extremely flammable. All catalytic hydrogenation procedures must be conducted in appropriate pressure-rated equipment, behind a safety shield, and in an area free of ignition sources. Ensure proper grounding of equipment.

  • Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Quench it carefully under an inert atmosphere or in water.

  • Reagents and Products: Aromatic nitro compounds and anilines are toxic. Avoid inhalation and skin contact.

Experimental Protocols & Workflows

General Synthesis Workflow

The overall process for converting the nitro-aromatic starting material to the final hydrochloride salt is depicted below.

Start 2,6-Dimethoxynitrobenzene Reduction Step 1: Reduction (e.g., Catalytic Hydrogenation or Sn/HCl) Start->Reduction Workup Step 2: Workup (Basification with NaOH to pH > 10) Reduction->Workup Extraction Step 3: Extraction (e.g., with Diethyl Ether) Workup->Extraction Drying Step 4: Dry Organic Layer (e.g., over Na2SO4) Extraction->Drying Salt_Formation Step 5: Salt Formation (Add HCl in Ether) Drying->Salt_Formation Isolation Step 6: Isolation (Filter and Dry Solid) Salt_Formation->Isolation Product 2,6-Dimethoxyaniline HCl Isolation->Product

Caption: General workflow for the synthesis of 2,6-Dimethoxyaniline HCl.

Protocol 1: Catalytic Hydrogenation (High-Yield, Mild Conditions)

This protocol is adapted from literature demonstrating an efficient and environmentally friendly approach.[1]

  • Reaction Setup: In a high-pressure reactor vessel, combine 2,6-dimethoxynitrobenzene (10 g, 55 mmol), anhydrous ethanol (30 mL), and 10% Pd/C catalyst (0.2 g, 2% w/w).

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen to 1.0 MPa (approx. 145 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with nitrogen.

  • Isolation of Free Amine: Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Rinse the pad with a small amount of ethanol.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude 2,6-dimethoxyaniline as a solid or oil.

  • Hydrochloride Salt Formation: Proceed to Protocol 3.

Protocol 2: Tin/Hydrochloric Acid (Sn/HCl) Reduction

This is a classic laboratory-scale procedure.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxynitrobenzene (9.15 g, 50 mmol) and granulated tin (17.8 g, 150 mmol, 3 eq).

  • Reaction: Carefully add concentrated hydrochloric acid (75 mL) in portions through the condenser. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Heating: After the initial exothermic reaction subsides, heat the mixture at 70-80 °C with vigorous stirring until TLC analysis shows the complete consumption of the starting material (approx. 2-3 hours).

  • Workup (Liberating the Amine): Cool the reaction mixture in an ice bath. Very carefully and slowly, add 50% aqueous NaOH solution until the mixture is strongly basic (pH > 10). Initially, a thick precipitate of tin hydroxides will form; continue adding NaOH until it redissolves to form sodium stannate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated free amine with diethyl ether (3 x 75 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Hydrochloride Salt Formation: Proceed to Protocol 3.

Protocol 3: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude 2,6-dimethoxyaniline free base (from Protocol 1 or 2) in anhydrous diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to yield pure this compound.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, use this logical diagram to diagnose the issue.

LowYield Problem: Low Final Yield CheckTLC Check TLC of Crude Reaction Mixture LowYield->CheckTLC TLC_Result Starting Material Present? CheckTLC->TLC_Result Incomplete_Reaction Root Cause: Incomplete Reaction TLC_Result->Incomplete_Reaction  Yes Workup_Loss Root Cause: Loss During Workup/Isolation TLC_Result->Workup_Loss  No Sol_Reaction1 Solution: - Increase reaction time/temp - Add more reductant/catalyst - Ensure vigorous stirring Incomplete_Reaction->Sol_Reaction1 Sol_Workup1 Solution: - Ensure aqueous layer is pH > 10  before extraction - Perform multiple extractions - Dry organic layer thoroughly Workup_Loss->Sol_Workup1 Sol_Workup2 Solution: - Use anhydrous solvent for salt formation - Ensure complete precipitation Sol_Workup1->Sol_Workup2

Caption: A decision tree for troubleshooting low product yield.

References

Common impurities and byproducts in 2,6-Dimethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dimethoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge to anticipate and resolve common challenges in this synthetic process, ensuring high purity and yield.

Synthesis Overview: A Three-Step Approach

The most prevalent and reliable synthetic route to 2,6-dimethoxyaniline begins with resorcinol and proceeds through three key stages: nitration, methylation, and reduction. Each step presents a unique set of challenges and potential for impurity formation. This guide will dissect each stage, offering insights into the underlying chemistry and practical solutions to common problems.

Synthesis_Pathway Resorcinol Resorcinol Nitroresorcinol 2-Nitroresorcinol Resorcinol->Nitroresorcinol Nitration (HNO₃/H₂SO₄) Nitrodimethoxybenzene 2-Nitro-1,3-dimethoxybenzene Nitroresorcinol->Nitrodimethoxybenzene Methylation (Dimethyl Sulfate) Dimethoxyaniline 2,6-Dimethoxyaniline Nitrodimethoxybenzene->Dimethoxyaniline Reduction (e.g., Catalytic Hydrogenation) Troubleshooting_Reduction cluster_issue Issue: Slow or Stalled Reduction Start Reaction Stalled Catalyst Check Catalyst Activity Start->Catalyst Poisoning Check for Catalyst Poisons Catalyst->Poisoning Active ReplaceCatalyst Use Fresh Catalyst Catalyst->ReplaceCatalyst Inactive Mixing Check Agitation/Stirring Poisoning->Mixing No Poisons PurifyReagents Purify Solvents/Reagents Poisoning->PurifyReagents Poisons Suspected Pressure Increase Hydrogen Pressure Mixing->Pressure Good Mixing IncreaseStirring Increase Stirring Speed Mixing->IncreaseStirring Poor Mixing ContinueReaction Monitor Reaction Pressure->ContinueReaction Proceed

Preventing degradation and oxidation of 2,6-Dimethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethoxyaniline Hydrochloride

Introduction: Navigating the Challenges of this compound Stability

Welcome to the technical support guide for this compound. This valuable precursor is widely utilized in the synthesis of pharmaceuticals and advanced materials. However, its chemical structure—specifically the electron-rich aromatic ring enhanced by two electron-donating methoxy groups—renders the amine functionality highly susceptible to oxidation. This inherent reactivity can lead to reagent degradation, manifesting as discoloration, impurity formation, and ultimately, compromised experimental outcomes.

This guide is designed for our partners in research, science, and drug development. It moves beyond standard safety data sheets to provide a deeper understanding of the mechanisms behind the degradation of this compound. We will equip you with field-proven strategies, troubleshooting frameworks, and validated protocols to ensure the integrity of your material and the success of your experiments.

Section 1: The Mechanism of Degradation: Why Anilines Are Prone to Oxidation

The primary challenge in handling this compound is its propensity for oxidation. The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring, making it a nucleophilic center. This effect is amplified by the two methoxy (-OCH₃) groups, which are strong electron-donating groups, further increasing the electron density of the ring and the susceptibility of the amine to lose an electron.

The oxidation process is typically initiated by atmospheric oxygen, light, or trace metal impurities and can proceed through a radical mechanism. This leads to the formation of highly colored dimeric and polymeric impurities, which are responsible for the characteristic color change from a pale cream or white solid to yellow, brown, or even purple.[1][2] As the hydrochloride salt, the amine is protonated (-NH₃⁺), which significantly reduces its susceptibility to oxidation. However, this protection is pH-dependent and can be compromised by exposure to basic conditions or even moisture.

Below is a conceptual workflow illustrating the factors leading to degradation and the key preventative measures.

cluster_triggers Initiating Factors cluster_compound Reagent State cluster_degradation Degradation Pathway cluster_prevention Preventative Measures T1 Atmospheric Oxygen Degradation Oxidation & Polymerization T1->Degradation T2 UV/Visible Light T2->Degradation T3 Heat T3->Degradation T4 Incompatible Reagents (e.g., Oxidizers, High pH) T4->Degradation Compound 2,6-Dimethoxyaniline HCl (Stable State) Compound->Degradation Exposure Products Colored Impurities & Loss of Purity Degradation->Products P1 Inert Atmosphere (Argon, Nitrogen) P1->Compound Protects P2 Amber Vials/ Protection from Light P2->Compound Protects P3 Controlled Temperature P3->Compound Protects P4 Solvent Degassing & pH Control P4->Compound Protects

Caption: Key factors that trigger degradation and the corresponding protective measures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

To maximize shelf-life, the compound must be protected from its primary degradation triggers: oxygen, light, and moisture.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This is the most critical factor in preventing oxidation. After use, re-purge the container with inert gas before sealing.

  • Container: Use an amber glass bottle or vial with a tight-fitting, secure cap to protect the contents from light and air.[4]

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][6] Room temperature is generally acceptable, but avoid areas with significant temperature fluctuations or exposure to heat sources.

  • Location: Store away from incompatible materials, especially strong oxidizing agents.[6]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation from atmospheric O₂.
Container Tightly sealed amber glassProtects from photo-oxidation and moisture.[4]
Temperature Cool, room temperatureMinimizes thermal degradation.
Moisture Dry, well-ventilated areaPrevents hydrolysis and potential pH changes.

Q2: My solid this compound has turned from pale cream to brown. Is it still usable?

The color change is a direct visual indicator of oxidation and the formation of impurities.[1] Whether it is still usable depends entirely on the sensitivity of your specific application.

  • For highly sensitive reactions (e.g., catalysis, final API synthesis): Do not use discolored material. The impurities can interfere with the reaction, leading to lower yields, unexpected side products, and purification difficulties.

  • For less sensitive applications: You may be able to proceed, but you should first assess the purity of the material. A quick check via Thin Layer Chromatography (TLC) against a reference standard or analysis by HPLC can help determine the extent of degradation.[7] If significant impurities are present, purification is recommended.

Q3: How can I handle the compound and prepare solutions while minimizing degradation?

Proper handling technique is crucial, especially when the compound is removed from its protective storage environment.

  • Solid Handling: Handle the solid exclusively in a fume hood or glovebox.[6] Dispense the required amount quickly and minimize its exposure time to the atmosphere. Reseal the main container promptly under inert gas.

  • Solvent Selection: Use high-purity, anhydrous grade solvents. It is highly recommended to degas the solvent before use by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Solution Preparation: Add the solid to the deoxygenated solvent under a positive pressure of inert gas. If the reaction is not pH-sensitive, the acidic nature of the hydrochloride salt provides some stability. If the reaction requires neutral or basic conditions, the free amine will be generated, which is much more prone to oxidation. In such cases, maintain an inert atmosphere throughout the entire process.

  • Light Protection: Prepare and store solutions in amber flasks or wrap the glassware in aluminum foil to prevent photo-degradation.[4]

Q4: How does pH affect the stability of solutions containing this compound?

The hydrochloride salt is most stable in acidic aqueous solutions (pH < 6). In this state, the nitrogen atom is protonated (R-NH₃⁺), making its lone pair of electrons unavailable to participate in oxidation reactions. As the pH increases and the amine is deprotonated to its free base form (R-NH₂), its susceptibility to oxidation increases dramatically.[8][9] Therefore, if your experimental conditions allow, maintaining a slightly acidic pH is beneficial for stability.

Q5: Is it possible to purify this compound that has discolored?

Yes, purification is often possible for moderately discolored material. A common and effective laboratory method involves converting the compound back to a salt, recrystallizing it, and then liberating the free base or re-forming the desired salt. A procedure based on the purification of a similar aniline involves forming a sulfonate salt, which can be a highly effective method for removing colored, oxidized impurities.[10] Alternatively, column chromatography on silica gel can be used, but care must be taken as the slightly acidic nature of silica can affect the compound, and prolonged exposure to air and light during chromatography can cause further degradation.

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when working with this compound.

Start Problem: Discoloration or Inconsistent Results CheckSource Is the issue with the solid starting material or an in-process solution? Start->CheckSource SolidPath Solid Material CheckSource->SolidPath Solid SolutionPath In-Process Solution CheckSource->SolutionPath Solution CheckSeal Check container seal and storage history. Was it properly stored? SolidPath->CheckSeal CheckAtmo Is the reaction under a robust inert atmosphere? SolutionPath->CheckAtmo BadStorage Cause: Improper storage, air/light exposure. CheckSeal->BadStorage No AssessPurity Action: Assess purity (TLC, HPLC, NMR). Is it acceptable? CheckSeal->AssessPurity Yes BadStorage->AssessPurity Purify Action: Purify reagent (e.g., recrystallization) or procure new lot. AssessPurity->Purify No Proceed Action: Proceed with caution. Use in non-critical step. AssessPurity->Proceed Yes NoAtmo Cause: Oxygen exposure. Solvents not degassed. CheckAtmo->NoAtmo No CheckReagents Are other reagents (oxidizers, bases) causing degradation? CheckAtmo->CheckReagents Yes ImproveAtmo Action: Improve inerting. Use Schlenk techniques. Degas all solvents. NoAtmo->ImproveAtmo CheckReagents->Purify No, source reagent is suspect BadReagents Cause: Chemical incompatibility. CheckReagents->BadReagents Yes CheckCompat Action: Review reagent compatibility. Consider alternative reagents or order of addition. BadReagents->CheckCompat

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this sterically hindered aniline in various chemical transformations. The inherent steric hindrance and electronic properties of this molecule can present unique hurdles in synthesis. This resource, presented in a question-and-answer format, provides in-depth technical guidance, field-proven insights, and detailed protocols to empower you to overcome these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2,6-Dimethoxyaniline that influence its reactivity?

The reactivity of 2,6-Dimethoxyaniline is primarily governed by two key features:

  • Steric Hindrance: The two methoxy groups at the ortho-positions of the aniline nitrogen significantly obstruct the approach of reagents. This steric bulk dramatically reduces the nucleophilicity of the amino group compared to unhindered anilines.

  • Electronic Effects: The methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the nitrogen's lone pair is also involved in this activation.

These opposing effects—steric hindrance at the nitrogen and electronic activation of the ring—are central to many of the challenges encountered in its use.

Q2: How should I handle and store this compound?

This compound is a solid that is generally more stable than its free base form.[1] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Avoid exposure to strong oxidizing agents.[2] While the hydrochloride salt is more stable, the free base can be susceptible to oxidation, often indicated by a darkening in color from its typical white to pale brown appearance.[3] For reactions requiring the free base, it can be generated in situ or by a separate workup step involving a base wash.

Troubleshooting Guide: Common Synthetic Reactions

N-Acylation Reactions

The N-acylation of 2,6-Dimethoxyaniline is a frequently encountered challenge due to the sterically hindered nature of the amino group.

Q3: My N-acylation of 2,6-Dimethoxyaniline is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the N-acylation of this hindered aniline are common and can be attributed to several factors.[4]

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to overcome the steric barrier.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride .[4][5]

  • Lack of a Suitable Catalyst: For highly hindered anilines, a catalyst is often necessary to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) . DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[4]

  • Inadequate Base: A non-nucleophilic base is often required to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing with the aniline.

    • Solution: Use a hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) . For particularly challenging cases, a stronger base like sodium hydride (NaH) can be used to deprotonate the aniline, significantly increasing its nucleophilicity.[2]

Workflow for Optimizing N-Acylation of 2,6-Dimethoxyaniline

start Low Yield in N-Acylation acylating_agent Switch to Acyl Chloride start->acylating_agent If using anhydride catalyst Add DMAP (0.1-0.2 eq.) start->catalyst If uncatalyzed base Use Stronger/Hindered Base (e.g., NaH, DIPEA) start->base If base is weak acylating_agent->catalyst catalyst->base conditions Increase Temperature/Time base->conditions success Improved Yield conditions->success

Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.

Protocol 1: N-Acetylation of 2,6-Dimethoxyaniline using Acetyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add acetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to sterically hindered anilines like 2,6-Dimethoxyaniline requires careful optimization of the catalytic system.[6][7]

Q4: I am attempting a Buchwald-Hartwig amination with 2,6-Dimethoxyaniline and an aryl bromide, but I am observing low conversion and significant side products. What should I investigate?

Low conversion and side reactions in Buchwald-Hartwig aminations with hindered substrates are often linked to the catalyst system and reaction conditions.[8][9]

  • Suboptimal Ligand: The choice of phosphine ligand is critical for facilitating the catalytic cycle with sterically demanding substrates.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos , SPhos , or RuPhos are often effective for coupling hindered anilines.[10]

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the aniline and regeneration of the active catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11][12] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often in combination with a more active catalyst system.[4][11]

  • Catalyst Inhibition/Deactivation: Impurities in the starting materials or solvent can poison the palladium catalyst.

    • Solution: Ensure all reagents and the solvent are pure and anhydrous. Degassing the solvent prior to use is highly recommended to remove dissolved oxygen.

  • Side Reactions: A common side reaction is hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.

    • Solution: This can sometimes be suppressed by optimizing the ligand-to-palladium ratio or by changing the solvent.[11]

Table 1: Recommended Conditions for Buchwald-Hartwig Amination with 2,6-Disubstituted Anilines

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts are often more air-stable and provide more consistent results.
Ligand Bulky biarylphosphines (e.g., XPhos, SPhos, RuPhos)The steric bulk of the ligand facilitates the reductive elimination step.
Base NaOtBu, LHMDS (for robust substrates); K₃PO₄, Cs₂CO₃ (for sensitive substrates)The choice of base is critical for efficient catalysis and substrate compatibility.[11]
Solvent Toluene, Dioxane, or THFThese aprotic solvents are commonly used and effective. Ensure they are anhydrous and degassed.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for hindered substrates.
Electrophilic Aromatic Substitution

The electron-rich nature of the 2,6-Dimethoxyaniline ring makes it prone to electrophilic aromatic substitution.

Q5: I am attempting a Friedel-Crafts acylation on 2,6-Dimethoxyaniline and the reaction is not working. What is the issue?

Direct Friedel-Crafts reactions on anilines are generally problematic. The basic nitrogen of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[13][14]

  • Solution: N-Protection. The most effective strategy is to protect the amino group as an amide (e.g., an acetamide). The resulting N-acyl group is less basic and still directs ortho- and para- to the original amino position. The protecting group can be removed later by hydrolysis.[12]

Diagram of N-Protection Strategy for Friedel-Crafts Acylation

aniline 2,6-Dimethoxyaniline protection N-Acylation (e.g., Ac₂O, pyridine) aniline->protection amide N-acetyl-2,6-dimethoxyaniline protection->amide fc_reaction Friedel-Crafts Acylation (RCOCl, AlCl₃) amide->fc_reaction acylated_amide Acylated N-acetyl-2,6-dimethoxyaniline fc_reaction->acylated_amide deprotection Hydrolysis (e.g., aq. HCl, heat) acylated_amide->deprotection product Acylated 2,6-Dimethoxyaniline deprotection->product

Caption: A workflow for Friedel-Crafts acylation of 2,6-Dimethoxyaniline via N-protection.

Diazotization and Azo Coupling

The amino group of 2,6-Dimethoxyaniline can be converted to a diazonium salt, which can then be used in azo coupling reactions to form highly colored azo dyes.[15]

Q6: My diazotization of this compound is not proceeding as expected. What are the critical parameters?

Successful diazotization requires careful control of reaction conditions.

  • Temperature: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[16]

  • Acidity: The reaction is performed in a strong acidic medium (e.g., HCl or H₂SO₄) to generate nitrous acid in situ from sodium nitrite.[16]

  • Stoichiometry: A slight excess of nitrous acid is often used to ensure complete conversion of the aniline.

Protocol 2: General Procedure for Diazotization of this compound

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Monitoring: The completion of the diazotization can be checked by testing for the presence of nitrous acid using starch-iodide paper.

  • Azo Coupling: The resulting cold diazonium salt solution is used immediately in the subsequent coupling reaction with an electron-rich aromatic compound (e.g., a phenol or another aniline).

Purification and Characterization

Q7: I am having difficulty purifying the product of my reaction with 2,6-Dimethoxyaniline. What are some effective strategies?

  • Acidic Wash: If your product is not basic, a simple and effective way to remove unreacted 2,6-Dimethoxyaniline is to wash the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl).[5][11] The basic aniline will be protonated and extracted into the aqueous layer.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying products from these reactions. A solvent system of ethyl acetate and hexanes is often a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification technique.[3] Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Table 2: Spectroscopic Data for 2,6-Dimethoxyaniline

Technique Key Features
¹H NMR Signals for the methoxy protons (singlet, ~3.8 ppm), the amino protons (broad singlet), and the aromatic protons.
¹³C NMR Signals for the methoxy carbons, and the aromatic carbons, including the carbons bearing the methoxy and amino groups.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy groups, and C=C stretching for the aromatic ring.

Note: Exact chemical shifts and peak positions can vary depending on the solvent and concentration.

References

Resolving solubility issues of 2,6-Dimethoxyaniline hydrochloride in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Resolving Solubility Challenges of 2,6-Dimethoxyaniline Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility issues with this versatile chemical intermediate. As a salt, this compound presents unique solubility characteristics compared to its free base form. Understanding these properties is paramount for successful reaction setup, purification, and formulation. This document provides in-depth, field-proven insights and troubleshooting protocols to address common solubility challenges.

Foundational Knowledge: Physicochemical Properties

A clear understanding of the physicochemical properties of 2,6-Dimethoxyaniline and its hydrochloride salt is the first step in troubleshooting. The molecule's structure, featuring a hydrophobic benzene ring, two electron-donating methoxy groups, and a basic amino group, dictates its behavior in different solvent environments.

Property2,6-Dimethoxyaniline (Free Base)This compoundRationale & Implications
Molecular Formula C₈H₁₁NO₂[1][2]C₈H₁₂ClNO₂[3]The addition of HCl increases polarity and introduces ionic character.
Molecular Weight 153.18 g/mol [1][2]189.64 g/mol [3]Important for accurate molar calculations in solution preparation.
Appearance White to gray/brown crystalline solid[4]Expected to be a crystalline solid.Color variation in the free base can indicate oxidation over time.[5]
Melting Point 74-78 °C[6][7]Not readily available; will be higher than the free base.A sharp melting point is an indicator of purity.
pKa (of conjugate acid) ~4.48 (Predicted)[4][8]N/AThis value is critical. At a pH below its pKa, the molecule exists as the protonated, more water-soluble anilinium ion.
Qualitative Solubility Slightly soluble in water[1][4]; Soluble in methanol[6][7].Expected to be more soluble in water and polar protic solvents; insoluble in nonpolar organic solvents.The hydrochloride salt form is specifically designed to enhance aqueous solubility.[9]

Core Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses the common solubility problems encountered in the laboratory. The answers provide not just a solution, but the scientific reasoning behind the recommended actions.

Q1: My this compound is not dissolving in my aqueous reaction medium. What is the primary cause?

A1: This is a frequent issue that almost always relates to pH. As the hydrochloride salt, the compound is already in its protonated, water-soluble form (anilinium chloride). However, if the pH of your aqueous medium is at or above the pKa of the anilinium ion (~4.48), the equilibrium will shift towards the neutral, far less water-soluble free base, causing it to precipitate.

Troubleshooting Steps:

  • Verify pH: Use a pH meter or pH paper to check the pH of your solvent or reaction mixture. If it is neutral or basic, this is the likely cause.

  • Acidify the Medium: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the pH is well below 4. The solid should dissolve as it converts back to the soluble anilinium salt.

  • Consider Buffers: If your reaction is sensitive to large pH swings, consider using a buffer system (e.g., an acetate or citrate buffer) to maintain a pH between 3 and 4, ensuring the compound remains protonated and dissolved.

Q2: I need to run a reaction in an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), but the hydrochloride salt is completely insoluble. How can I proceed?

A2: This is expected behavior. Ionic salts like hydrochlorides are generally insoluble in nonpolar or moderately polar aprotic organic solvents.[10] The reaction requires the nucleophilic free amine, not the anilinium salt. The solution is to generate the soluble free base in situ.

Recommended Protocol: In-Situ Free-Basing

  • Suspend the this compound in your chosen organic solvent (e.g., DCM, THF, Ethyl Acetate).

  • Add a stoichiometric equivalent (typically 1.05 to 1.2 equivalents) of a tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature. You will observe the formation of a new precipitate, which is the hydrochloride salt of the base you added (e.g., triethylammonium chloride). The 2,6-Dimethoxyaniline free base will now be dissolved in the organic solvent.

  • For many reactions, the newly formed ammonium salt precipitate does not interfere and can be left in the mixture. If it must be removed, the suspension can be filtered before proceeding with the addition of other reagents. For a detailed workflow, see Protocol 1 .

Q3: I successfully dissolved the compound, but it crashed out of the solution as the reaction progressed. Why did this happen?

A3: This indicates a change in the solvent environment during the reaction. Common causes include:

  • pH Shift: If the reaction generates or consumes acid or base, the pH of the medium can change, pushing the equilibrium towards the insoluble form. For example, in acylation reactions with acyl chlorides, HCl is generated as a byproduct, which can protonate other bases in the mixture and alter solubility.[11]

  • Polarity Change: As reactants are consumed and products are formed, the overall polarity of the reaction mixture can change, reducing its capacity to solvate your compound.

  • Temperature Fluctuation: If the reaction was heated to achieve initial dissolution, cooling (even to room temperature) can lead to supersaturation and subsequent precipitation.

Solutions:

  • Use a Co-Solvent: Employ a solvent mixture. For instance, if your primary solvent is THF, adding a small percentage of a more polar solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can help maintain solubility throughout the reaction.

  • Monitor and Adjust pH: Periodically check and adjust the pH of the reaction if it is drifting into an unfavorable range.

  • Maintain Temperature: If solubility is temperature-dependent, ensure the reaction is maintained at the required temperature.

Q4: Which organic solvents are the best starting points for solubility screening of the free base?

A4: Based on the principle of "like dissolves like," solvents with moderate polarity are excellent starting points for the 2,6-Dimethoxyaniline free base.[12] The aromatic ring provides nonpolar character, while the methoxy and amino groups add polarity.

Recommended Screening Solvents:

  • Polar Protic: Methanol, Ethanol.[6][7]

  • Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • High Polarity Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[13]

  • Chlorinated: Dichloromethane (DCM), Chloroform.

  • Nonpolar: Toluene, Heptane (expect low solubility, useful as anti-solvents for crystallization).

Experimental Protocols & Workflows

Protocol 1: In-Situ Free-Basing for Homogeneous Organic Reactions

This protocol describes the standard procedure for converting this compound to its soluble free base for use in organic synthesis.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., Triethylamine)

  • Reaction vessel with magnetic stirring

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous organic solvent to create a suspension (typically a concentration of 0.1-0.5 M).

  • Begin vigorous stirring.

  • Slowly add triethylamine (1.1 eq) dropwise to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes. A visual change from the starting material to a finer, often more voluminous precipitate (triethylammonium chloride) should be observed. The supernatant should become clear as the free base dissolves.

  • The resulting mixture, containing the dissolved free base and suspended ammonium salt, can now be used directly for the next reaction step (e.g., cooling for the addition of an acyl chloride).

Diagram: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve solubility issues.

G start Start: Dissolve 2,6-Dimethoxyaniline HCl solvent_type What is the solvent? start->solvent_type aqueous Aqueous Medium solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic check_ph Is pH < 4? aqueous->check_ph dissolved_aq Solubility Achieved check_ph->dissolved_aq Yes adjust_ph Action: Lower pH with dilute acid or use buffer check_ph->adjust_ph No adjust_ph->check_ph in_situ_fb Action: Perform In-Situ Free-Basing with TEA/DIPEA organic->in_situ_fb dissolved_org Is the resulting free base soluble? in_situ_fb->dissolved_org dissolved_org_yes Homogeneous Solution (Proceed with reaction) dissolved_org->dissolved_org_yes Yes change_solvent Action: Screen alternative polar aprotic solvents (e.g., MeCN, DMF) dissolved_org->change_solvent No change_solvent->in_situ_fb

Caption: A decision tree for troubleshooting solubility.

Diagram: pH-Dependent Solubility

This diagram illustrates the relationship between pH, the compound's protonation state, and its resulting solubility in water.

G cluster_0 pH Scale cluster_1 Dominant Species & Solubility Low_pH Low pH (e.g., 2-3) pKa_point pH ≈ pKa (~4.5) Protonated Anilinium Ion (R-NH₃⁺) High Water Solubility Low_pH->Protonated High_pH High pH (e.g., 7+) Equilibrium Equilibrium Mixture (R-NH₃⁺ ⇌ R-NH₂) Decreasing Solubility pKa_point->Equilibrium Neutral Free Base (R-NH₂) Very Low Water Solubility High_pH->Neutral

Caption: The effect of pH on the form and solubility of 2,6-Dimethoxyaniline.

References

Technical Support Center: Drying and Residual Solvent Removal for 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the proper drying and removal of residual solvents from 2,6-dimethoxyaniline hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity of your experimental outcomes.

Understanding the Compound: Key Characteristics of this compound

This compound (CAS No. 375397-36-7) is an amine salt.[1] Like many amine hydrochlorides, it is prone to being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] This property, along with potential residual solvents from its synthesis, can significantly impact its physical properties and reactivity in subsequent reactions. The parent compound, 2,6-dimethoxyaniline, is a solid with a melting point in the range of 71-82°C and is slightly soluble in water.[5][6][7][8][9] The hydrochloride salt is expected to have higher water solubility.[10][11]

Troubleshooting Guide

This section addresses common issues encountered when drying and purifying this compound.

Problem Probable Cause(s) Recommended Solution(s)
Product is an oil or a sticky solid after isolation. 1. Hygroscopicity: The compound has absorbed atmospheric moisture.[2][3] 2. Residual Solvent: Incomplete removal of reaction or precipitation solvents (e.g., diethyl ether, dichloromethane, ethanol).[10][12]1. Vacuum Drying: Dry the material under high vacuum (high vac line) at a slightly elevated temperature (e.g., 30-40°C) for several hours.[10][11] 2. Trituration: Suspend the oily solid in a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether). Stir vigorously to encourage crystallization, then filter.[13]
Low or broad melting point of the final product. 1. Impurities: Presence of residual solvents or moisture can depress the melting point. 2. Incomplete Salt Formation: Residual free base (2,6-dimethoxyaniline) may be present.1. Recrystallization: If a suitable solvent system can be identified, recrystallization can remove impurities. Consider solvent systems like ethanol/diethyl ether.[14] 2. Acidic Wash (for free base): If the issue is residual free base, dissolve the crude product in a suitable organic solvent and perform an acidic wash with dilute HCl to convert any remaining free base to the hydrochloride salt.[15][16][17]
Product darkens upon standing. Air and Light Sensitivity: Aniline salts can be sensitive to air and light, leading to oxidation and decomposition.[2][3][18]1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil.[3]
Analytical data (NMR, GC) shows unexpected peaks. Residual Solvents: Peaks corresponding to solvents used in the synthesis or workup are present.1. Prolonged Vacuum Drying: Increase the duration and/or temperature of vacuum drying. 2. Azeotropic Removal: For stubborn solvents like water, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective. Note: This should be done with caution to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for drying this compound?

A1: For routine drying, using a vacuum oven or a desiccator under high vacuum is the most effective and gentle method. Drying at a moderately elevated temperature (e.g., 30-40°C) can accelerate the process.[10][11] It is crucial to avoid excessively high temperatures, as this can lead to decomposition. Aniline hydrochloride itself decomposes on heating.[3]

Q2: Can I use a rotary evaporator to dry the final product?

A2: A rotary evaporator is excellent for removing the bulk of a solvent after a reaction or extraction.[19] However, for removing trace amounts of residual solvent from a solid, especially a potentially hygroscopic one, it is less effective than a vacuum oven or a high vacuum line. For complete dryness, a static vacuum method is superior.

Q3: Which desiccants are suitable for drying this compound in a desiccator?

A3: Due to the basic nature of the parent aniline, acidic desiccants should be avoided.

  • Recommended: Drierite (anhydrous calcium sulfate), anhydrous calcium chloride, or silica gel are suitable choices for a desiccator.[20][21]

  • Not Recommended: Phosphorus pentoxide (P₂O₅) is a highly efficient but acidic drying agent and may react with the amine salt.

Q4: My compound is still not fully dry after vacuum drying. What else can I do?

A4: If residual solvent, particularly water, persists, consider these advanced techniques:

  • Drying Pistol: A drying pistol (Abderhalden's drying pistol) allows for drying under vacuum at the boiling point of a chosen solvent, providing precise temperature control.

  • Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent with a relatively high freezing point (like water or 1,4-dioxane), lyophilization can be an effective, albeit slower, method for removing the solvent without heat.

Q5: How can I confirm that my product is dry and free of residual solvents?

A5: Several analytical techniques can be employed:

  • Proton NMR (¹H NMR): This is a quick way to check for the presence of common organic solvents, which have characteristic peaks.

  • Gas Chromatography (GC): GC, particularly with a headspace sampler, is the most sensitive and quantitative method for determining the presence of residual volatile organic solvents.[22][23][24][25]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of volatile components (water and solvents) by measuring the weight loss of a sample as it is heated.[26]

  • Karl Fischer Titration: This is the most accurate method for determining water content.

Experimental Protocols

Protocol 1: Standard Drying via Vacuum Oven

This is the most common and recommended method for routine drying.

  • Sample Preparation: Place the filtered this compound in a clean, tared watch glass or petri dish. Spread the solid into a thin layer to maximize surface area.

  • Placement: Place the dish in a vacuum oven.

  • Drying Conditions: Heat the oven to 30-40°C. Once the temperature has stabilized, slowly apply a vacuum.

  • Duration: Dry for 12-24 hours. The time can be extended if residual solvent is detected.

  • Completion: To bring the oven back to atmospheric pressure, use an inert gas like nitrogen or argon to prevent the freshly dried, hygroscopic material from absorbing moisture from the air.

Protocol 2: Purification via Recrystallization

This method is used to remove impurities, which can also aid in the removal of entrapped solvent.

  • Solvent Selection: Identify a suitable solvent or solvent system. For aniline salts, alcohols like ethanol or a mixture such as ethanol/diethyl ether are often good starting points.[14] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at cold temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals using Protocol 1.

Visualization of Decision-Making Workflow

The following diagram outlines a logical workflow for selecting the appropriate drying and purification strategy for this compound.

Drying_Workflow cluster_start Initial State cluster_analysis Initial Assessment cluster_drying Drying & Solvent Removal cluster_verification Purity Verification cluster_end Final Product cluster_advanced Advanced Purification Start Isolated Crude Product (Post-Filtration) Assess Is the product a free-flowing solid? Start->Assess VacuumDry Standard Vacuum Drying (30-40°C, 12-24h) Assess->VacuumDry Yes Triturate Triturate with non-polar solvent (e.g., Hexanes) Assess->Triturate No (Oily/Sticky) Analysis Analyze for Purity & Residual Solvents (NMR, GC) VacuumDry->Analysis Triturate->VacuumDry End Store under Inert Atmosphere Away from Light Analysis->End Pure Recrystallize Recrystallization Analysis->Recrystallize Impure Recrystallize->VacuumDry

Caption: Decision workflow for drying and purifying 2,6-dimethoxyaniline HCl.

References

Addressing low reactivity of 2,6-Dimethoxyaniline in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Reactivity Challenges in Cross-Coupling Reactions

Welcome to the technical support guide for researchers working with 2,6-dimethoxyaniline. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the use of this challenging substrate in common cross-coupling reactions. Our goal is to explain the underlying chemical principles governing its reactivity and provide you with actionable strategies to ensure the success of your experiments.

Section 1: Understanding the Challenge: Why is 2,6-Dimethoxyaniline So Unreactive?

The low reactivity of 2,6-dimethoxyaniline in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is not coincidental. It stems from a combination of potent steric and electronic factors. Understanding these root causes is the first step toward designing a successful reaction strategy.

  • Steric Hindrance: The primary obstacle is the significant steric bulk imposed by the two methoxy groups positioned ortho to the amine. These groups act as "bodyguards," physically shielding the nitrogen atom. This makes it difficult for the bulky palladium catalyst to approach and coordinate with the amine, a critical step in the catalytic cycle. This steric clash is particularly problematic during the final, bond-forming reductive elimination step.[1][2]

  • Electronic Effects: The electronic nature of the methoxy groups is twofold. While they are electron-donating through resonance (+R effect), which should increase the nucleophilicity of the amine, they are also strongly electron-withdrawing by induction (-I effect) due to the oxygen atom's electronegativity.[3] For an ortho-substituent, the inductive effect is particularly strong and often dominates, reducing the basicity of the aniline nitrogen compared to unsubstituted aniline.[4] This reduced nucleophilicity further slows the reaction.

G cluster_0 The Reactivity Challenge of 2,6-Dimethoxyaniline mol p3 mol->p3 p1 p1->mol p2 p2->mol steric_label Steric Shielding electronic_label Dominant Inductive Effect (-I) Reduces Nucleophilicity

Figure 1. Steric and electronic factors reducing 2,6-dimethoxyaniline reactivity.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when using 2,6-dimethoxyaniline in a question-and-answer format.

FAQ 1: My Buchwald-Hartwig amination with 2,6-dimethoxyaniline is failing or giving very low yields. What is the most likely cause?

Answer: The most common point of failure is an inadequate catalyst system, specifically the ligand. Standard, less bulky phosphine ligands like PPh₃ are often insufficient to overcome the severe steric hindrance of this substrate.[5] The reaction mechanism, particularly the reductive elimination step to form the C-N bond, is severely impeded.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X (L) add->pd2 amine Amine Coordination & Deprotonation pd2->amine + HNR'R'', - Base-H+X- pd_amide Ar-Pd(II)-NR'R'' (L) amine->pd_amide reduct Reductive Elimination pd_amide->reduct RATE-LIMITING STEP for hindered substrates reduct->pd0 Catalyst Regeneration product Ar-NR'R'' reduct->product caption Figure 2. Buchwald-Hartwig cycle highlighting the slow step. Troubleshooting_Workflow start Low Yield with 2,6-Dimethoxyaniline q_ligand Is your ligand a bulky biarylphosphine or NHC? start->q_ligand a_ligand Upgrade to XPhos, RuPhos, IPr, or similar. Use a G3/G4 precatalyst. q_ligand->a_ligand No q_conditions Have you optimized Base / Solvent / Temp? q_ligand->q_conditions Yes a_ligand->q_conditions a_conditions Screen Bases: NaOtBu vs K3PO4. Solvents: Toluene, Dioxane, t-AmOH. Increase Temp: 100-120 °C. q_conditions->a_conditions No q_setup Are reagents pure & conditions strictly anhydrous/anaerobic? q_conditions->q_setup Yes a_conditions->q_setup a_setup Degas solvent. Use fresh, high-purity reagents. Ensure inert atmosphere (Ar/N2). q_setup->a_setup No success Successful Coupling q_setup->success Yes a_setup->success

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,6-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Dimethoxyaniline

2,6-Dimethoxyaniline is a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its unique structural motif, featuring a sterically hindered amino group flanked by two methoxy substituents, imparts specific properties to the target molecules. The electron-donating nature of the methoxy groups activates the aromatic ring, making it a versatile precursor for further functionalization. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the chemical research and development community.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing 2,6-dimethoxyaniline. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

Overview of Synthetic Strategies

The synthesis of 2,6-dimethoxyaniline can be broadly approached through three main strategies: the reduction of a nitro precursor, rearrangement reactions of carboxylic acid or ketone derivatives, and, theoretically, the direct amination of a benzene ring. Each of these pathways offers a distinct set of challenges and benefits in terms of starting material availability, reaction conditions, yield, and scalability.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule 2,6-Dimethoxynitrobenzene 2,6-Dimethoxynitrobenzene Reduction Reduction 2,6-Dimethoxynitrobenzene->Reduction 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoic Acid Hofmann Rearrangement Hofmann Rearrangement 2,6-Dimethoxybenzoic Acid->Hofmann Rearrangement 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Beckmann Rearrangement Beckmann Rearrangement 1,3-Dimethoxybenzene->Beckmann Rearrangement 2,6-Dimethoxyaniline 2,6-Dimethoxyaniline Reduction->2,6-Dimethoxyaniline Hofmann Rearrangement->2,6-Dimethoxyaniline Beckmann Rearrangement->2,6-Dimethoxyaniline

Caption: Primary synthetic pathways to 2,6-Dimethoxyaniline.

Route 1: Reduction of 2,6-Dimethoxynitrobenzene

The reduction of the corresponding nitro compound is arguably the most direct and widely employed method for the synthesis of aromatic amines, including 2,6-dimethoxyaniline. This approach benefits from the ready availability of the starting material, 2,6-dimethoxynitrobenzene, which can be synthesized from 2-nitroresorcinol.[1] The core of this strategy lies in the choice of the reducing agent, which dictates the reaction conditions, selectivity, and environmental impact.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

Mechanism: The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating their interaction.

Advantages:

  • High Yield and Purity: This method generally affords the product in high yield and purity, with minimal side products.[2]

  • Green Chemistry: The only byproduct is water, making it an environmentally friendly process.

  • Mild Conditions: Modern protocols allow the reaction to be carried out under relatively mild conditions of temperature and pressure.[2]

Disadvantages:

  • Catalyst Cost and Safety: Noble metal catalysts can be expensive, and the use of hydrogen gas requires specialized high-pressure equipment and careful handling due to its flammability.

  • Catalyst Poisoning: The catalyst can be deactivated by certain functional groups or impurities.

Method B: Chemical Reduction with Metals

This classical approach utilizes a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid) to effect the reduction.[3][4] The Bechamp reduction, using iron and hydrochloric acid, is a historically significant industrial process for aniline production.[4]

Mechanism: The metal acts as the electron donor, and the acid provides the protons required for the reduction. The reaction involves a series of single-electron transfers from the metal to the nitro group, with subsequent protonation steps leading to the formation of the amine.

Advantages:

  • Cost-Effective: The reagents, particularly iron filings and hydrochloric acid, are inexpensive and readily available.

  • Robustness: This method is often tolerant of a wider range of functional groups compared to some catalytic methods.

Disadvantages:

  • Stoichiometric Waste: The reaction generates stoichiometric amounts of metal salt byproducts, which can pose environmental and disposal challenges.

  • Harsh Conditions: The use of strong acids can be corrosive and may not be suitable for acid-sensitive substrates.

  • Work-up: The work-up procedure can be more complex, often requiring neutralization and filtration to remove the metal salts.

Route 2: Hofmann Rearrangement of 2,6-Dimethoxybenzamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This route provides an alternative pathway to 2,6-dimethoxyaniline starting from 2,6-dimethoxybenzoic acid.

Caption: Hofmann rearrangement route to 2,6-Dimethoxyaniline.

Mechanism: The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation and subsequent rearrangement lead to the formation of an isocyanate. This key intermediate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the final amine.[7]

Advantages:

  • Alternative Starting Material: This route is advantageous when 2,6-dimethoxybenzoic acid is a more accessible starting material than the corresponding nitro compound.

  • Well-Established Reaction: The Hofmann rearrangement is a well-understood and reliable transformation.

Disadvantages:

  • Multi-step Synthesis: This is a multi-step process, involving the synthesis of the benzoic acid and its conversion to the amide, which can lower the overall yield.

  • Atom Economy: The loss of the carbonyl carbon as carbon dioxide results in poor atom economy.

  • Harsh Reagents: The use of bromine and strong bases requires careful handling.

Route 3: Beckmann Rearrangement of 2,6-Dimethoxyacetophenone Oxime

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions.[1][2][8] For the synthesis of 2,6-dimethoxyaniline, this would involve the rearrangement of 2,6-dimethoxyacetophenone oxime to N-(2,6-dimethoxyphenyl)acetamide, followed by hydrolysis.

Caption: Beckmann rearrangement route to 2,6-Dimethoxyaniline.

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The group anti-periplanar to the leaving group then migrates to the nitrogen atom in a concerted fashion, displacing water and forming a nitrilium ion. This intermediate is subsequently attacked by water, and after tautomerization, the amide is formed.[1]

Advantages:

  • Accessible Starting Materials: 1,3-dimethoxybenzene is a readily available starting material for the initial Friedel-Crafts acylation.[9]

Disadvantages:

  • Multiple Steps: This is the longest of the routes discussed, involving four distinct synthetic steps, which significantly impacts the overall yield and efficiency.

  • Harsh Conditions: The Beckmann rearrangement often requires strong acids (e.g., sulfuric acid, polyphosphoric acid), and the final hydrolysis step also requires acidic or basic conditions.[2]

  • Potential for Side Reactions: The Friedel-Crafts acylation and the rearrangement can sometimes lead to side products, complicating purification.

Comparative Analysis of Synthetic Routes

ParameterRoute 1A: Catalytic HydrogenationRoute 1B: Chemical ReductionRoute 2: Hofmann RearrangementRoute 3: Beckmann Rearrangement
Starting Material 2,6-Dimethoxynitrobenzene2,6-Dimethoxynitrobenzene2,6-Dimethoxybenzoic Acid1,3-Dimethoxybenzene
Number of Steps 113 (from benzoic acid)4
Typical Yield High (80-95%)[2]Moderate to High (70-90%)Moderate (overall)Low to Moderate (overall)
Key Reagents H₂, Pd/C or Raney NiFe/HCl or Sn/HClBr₂, NaOHAcylating agent, NH₂OH, Acid catalyst
Key Advantages High yield, clean reaction, mild conditionsLow cost, robustUtilizes alternative starting materialAccessible starting material
Key Disadvantages Catalyst cost, H₂ handlingStoichiometric waste, harsh conditionsMulti-step, poor atom economyLongest route, harsh conditions, low overall yield
Scalability ExcellentGoodModeratePoor
Green Profile ExcellentPoorPoorPoor

Experimental Protocols

Route 1A: Catalytic Hydrogenation of 2,6-Dimethoxynitrobenzene

Materials:

  • 2,6-Dimethoxynitrobenzene (10 g, 55 mmol)

  • Anhydrous Ethanol (30 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (0.2 g)

  • Hydrogen gas (high purity)

  • Diatomaceous earth

Procedure:

  • In a 150 mL high-pressure reactor, 2,6-dimethoxynitrobenzene, anhydrous ethanol, and the Pd/C catalyst are sequentially added.[2]

  • The reactor is sealed and purged with nitrogen, then filled with high-purity hydrogen gas to a pressure of 1.0 MPa.[2]

  • The reaction mixture is stirred vigorously at room temperature.[2]

  • The reaction progress is monitored by the cessation of hydrogen uptake.[2]

  • Upon completion, the reactor is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[2]

  • The filtrate is concentrated under reduced pressure to yield a solid product.[2]

  • The product can be further purified by recrystallization if necessary. Expected Yield: ~80% (6.7 g).[2]

Route 2: Hofmann Rearrangement (Illustrative Protocol)

Step 1: Synthesis of 2,6-Dimethoxybenzamide

  • To a solution of 2,6-dimethoxybenzoic acid (10 g, 54.9 mmol) in dichloromethane (100 mL), oxalyl chloride (6.3 mL, 71.4 mmol) is added dropwise, followed by a catalytic amount of DMF.

  • The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting crude acid chloride is dissolved in dichloromethane (50 mL) and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (50 mL).

  • The mixture is stirred for 1 hour, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,6-dimethoxybenzamide.

Step 2: Hofmann Rearrangement

  • A solution of sodium hydroxide (4.4 g, 110 mmol) in water (40 mL) is prepared and cooled to 0 °C.

  • Bromine (2.8 mL, 54.9 mmol) is added dropwise to the cold NaOH solution while stirring to form a sodium hypobromite solution.

  • 2,6-Dimethoxybenzamide (from Step 1) is added portion-wise to the hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to 70-80 °C and maintained at this temperature for 1 hour.

  • The mixture is cooled to room temperature and extracted with diethyl ether or dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,6-dimethoxyaniline.

Conclusion and Recommendation

For the synthesis of 2,6-dimethoxyaniline, the reduction of 2,6-dimethoxynitrobenzene is the most efficient and practical approach. Among the reduction methods, catalytic hydrogenation (Route 1A) stands out as the superior choice for laboratory and industrial applications due to its high yield, clean reaction profile, and adherence to the principles of green chemistry.[2] While the initial investment in high-pressure equipment is a consideration, the operational simplicity, ease of purification, and minimal waste generation make it highly scalable and environmentally responsible.

The chemical reduction with metals (Route 1B) remains a viable, low-cost alternative, particularly for smaller-scale syntheses where the handling of hydrogen gas may be a concern. However, the environmental impact of the metal waste should be carefully considered.

The Hofmann and Beckmann rearrangement routes, while mechanistically elegant, are less practical for the routine synthesis of 2,6-dimethoxyaniline due to their multi-step nature, lower overall yields, and poor atom economy. These routes are more likely to be employed in specific contexts where the required starting materials are uniquely available or as part of more complex synthetic strategies.

References

Reactivity comparison of 2,6-Dimethoxyaniline vs. other dimethoxyaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Dimethoxyaniline Isomers: The Unique Case of 2,6-Dimethoxyaniline

Abstract

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. The dimethoxyaniline (DMA) isomers, while structurally similar, exhibit remarkably divergent chemical behaviors dictated by the subtle interplay of electronic and steric effects. This guide provides a comprehensive comparison of the six DMA isomers, with a particular focus on the unique reactivity profile of 2,6-dimethoxyaniline. We will dissect the theoretical principles governing their reactivity, present comparative data, and provide detailed experimental protocols for validation. This analysis is designed to empower chemists to predict reaction outcomes and strategically select the appropriate isomer for their specific synthetic challenges.

Introduction: More Than Just Positional Isomers

The six isomers of dimethoxyaniline—2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA—all share the molecular formula C₈H₁₁NO₂.[1][2][3][4][5] However, the placement of the two methoxy (-OCH₃) groups on the aniline core creates distinct electronic and steric environments. These differences profoundly influence the nucleophilicity of the amino (-NH₂) group and the susceptibility of the aromatic ring to electrophilic attack.

Among these, 2,6-dimethoxyaniline stands apart. Its symmetrically positioned ortho-methoxy groups impose significant steric constraints that often override the expected electronic effects, making it a fascinating case study in steric hindrance. Understanding its behavior in contrast to its less hindered counterparts is crucial for leveraging its unique properties in synthesis.

The Theoretical Framework: A Duality of Electronic and Steric Effects

The reactivity of any substituted aniline is governed by two primary factors: the electronic influence of its substituents and the spatial arrangement of those groups.

Electronic Effects: The Push and Pull of Electrons

The chemical behavior of DMA isomers is a direct consequence of the combined electronic effects of the amino and methoxy substituents.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring via a strong positive mesomeric (+M) or resonance effect. This donation primarily enriches the ortho and para positions, making them highly susceptible to electrophilic attack.

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is strongly electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom, which also activates the ortho and para positions.[6][7] Simultaneously, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive (-I) effect through the sigma bond.[8] Generally, for substituents like methoxy, the resonance effect dominates in directing electrophilic aromatic substitution.[8]

The net effect on the aniline ring's electron density—and thus its reactivity—depends on the positions of these groups relative to each other and to the reaction site.

Caption: Interplay of electronic effects on the aniline ring.

Steric Effects: The "Ortho Effect" in 2,6-Dimethoxyaniline

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[9] In 2,6-dimethoxyaniline, the two methoxy groups flank the amino group, creating a sterically crowded environment. This has two major consequences:

  • Reduced Nucleophilicity of the Amino Group: The bulky ortho groups physically block the path of incoming electrophiles to the nitrogen's lone pair, dramatically reducing the rate of reactions like N-acylation and N-alkylation.[10][11]

  • Hindrance of Ortho Ring Positions: The methoxy groups also shield the C3 and C5 positions of the aromatic ring, making electrophilic attack at these sites less favorable.

This "ortho effect" is the single most important factor distinguishing the reactivity of the 2,6-isomer from all others.

Caption: Steric shielding of the amino group in 2,6-DMA vs. 3,5-DMA.

Comparative Reactivity Analysis

We can predict and rationalize the reactivity differences across the DMA isomers by considering three key areas: basicity, electrophilic aromatic substitution, and reactions at the amino group.

Basicity (pKa): A Measure of Nucleophilicity

The basicity of an aniline, measured by the pKa of its conjugate acid, provides a direct indication of the availability of the nitrogen's lone pair. A higher pKa signifies a stronger base and a more nucleophilic amine.[12]

IsomerStructureKey InfluencesPredicted Basicity Rank
2,4-DMA Ortho and para -OCH₃ groups strongly donate electron density via resonance.1 (Most Basic)
3,4-DMA Ortho and para -OCH₃ relative to different ring positions, but still strong activation.2
2,5-DMA One ortho (+M, -I) and one meta (-I) -OCH₃ group. Net activating.3
Aniline (Reference) pKa ≈ 4.64
2,6-DMA Two ortho -OCH₃ groups. Strong -I effect at close range and potential disruption of solvation (ortho effect) counteract the +M effect.5
3,5-DMA Two meta -OCH₃ groups. Only the electron-withdrawing -I effect is felt by the amino group, reducing basicity.[13]6 (Least Basic)

This ranking is predictive and based on established principles of physical organic chemistry. Absolute pKa values may vary with solvent conditions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the incoming electrophile will attack the most electron-rich positions on the ring. The regioselectivity is determined by the combined directing effects of the -NH₂ and -OCH₃ groups.

  • 2,6-Dimethoxyaniline: The -NH₂ group strongly directs to the C4 (para) position. Both -OCH₃ groups also activate the C4 position. The C3 and C5 positions are sterically hindered. Outcome: Highly regioselective substitution almost exclusively at the C4 position.

  • 3,5-Dimethoxyaniline: The -NH₂ group directs to the C2, C4, and C6 positions. The two meta -OCH₃ groups also strongly activate these same positions through resonance. Outcome: Very high reactivity at the C2, C4, and C6 positions, potentially leading to polysubstitution. A study on Friedel-Crafts alkylation of 3,5-dimethoxyaniline confirms its high reactivity.[14]

  • 2,4-Dimethoxyaniline: All substituents activate the ring. The -NH₂ group directs to C5 (ortho), the C2-OCH₃ directs to C3 and C5, and the C4-OCH₃ directs to C3 and C5. Outcome: Extremely high reactivity, with the C5 position being the most probable site of substitution.

  • Other Isomers (2,3-, 2,5-, 3,4-): Reactivity and regioselectivity are a complex sum of the activating and directing effects, often leading to mixtures of products. For example, in 3,4-DMA, the C5 position is activated by both methoxy groups and is ortho to the amine, making it a likely site of substitution.

N-Acylation: The Litmus Test for Steric Hindrance

Reactions at the amino group itself, such as acylation with acetic anhydride, are most sensitive to the steric environment.

  • 2,6-Dimethoxyaniline: The reaction rate is dramatically reduced due to the severe steric hindrance from the two ortho-methoxy groups.[10][11] Under standard conditions, the reaction may be extremely slow or not proceed at all.

  • Isomers with one ortho-substituent (2,3-, 2,4-, 2,5-): Exhibit intermediate reactivity . The single ortho group provides some steric hindrance but does not prevent the reaction.

  • Isomers with no ortho-substituents (3,4-, 3,5-): Exhibit the highest reactivity , comparable to or greater than aniline, as the amino group is sterically accessible.

Experimental Validation: Protocols for Comparative Analysis

To translate theory into practice, the following protocols are designed to quantitatively assess the reactivity differences among the DMA isomers.

Protocol 1: Comparative N-Acylation Kinetics

This experiment will unequivocally demonstrate the effect of steric hindrance on the nucleophilicity of the amino group.

Objective: To compare the initial reaction rates of N-acylation for 2,6-DMA, 2,4-DMA, and 3,5-DMA with acetic anhydride.

Materials:

  • 2,6-Dimethoxyaniline, 2,4-Dimethoxyaniline, 3,5-Dimethoxyaniline

  • Acetic Anhydride

  • Pyridine (catalyst/base)

  • Dichloromethane (DCM, solvent)

  • Internal Standard (e.g., Dodecane)

  • HPLC or GC-MS system for analysis

Procedure:

  • Stock Solution Preparation: For each isomer, prepare a 0.1 M stock solution in DCM containing a known concentration of the internal standard.

  • Reaction Setup: In separate, temperature-controlled vials (e.g., 25 °C), place 1.0 mL of each stock solution.

  • Initiation: To each vial, simultaneously add 1.1 equivalents of acetic anhydride followed by 0.1 equivalents of pyridine. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot from each reaction and quench it in a vial containing a suitable quenching agent (e.g., methanol in a large volume).

  • Analysis: Analyze the quenched samples by HPLC or GC-MS.

  • Data Processing: Quantify the concentration of the remaining aniline isomer at each time point relative to the internal standard. Plot [Isomer] vs. Time and determine the initial reaction rate for each isomer.

Expected Outcome: The reaction rate for 3,5-DMA will be the fastest, followed by 2,4-DMA. The rate for 2,6-DMA will be orders of magnitude slower, clearly demonstrating severe steric hindrance.

Caption: Experimental workflow for comparative N-acylation kinetics.

Conclusion: Strategic Synthesis Through Isomer Selection

The reactivity of dimethoxyaniline isomers is a classic exhibition of how subtle changes in molecular architecture lead to vastly different chemical personalities.

  • 2,6-Dimethoxyaniline is defined by steric hindrance . Its amino group is a poor nucleophile, while its aromatic ring undergoes highly regioselective electrophilic substitution at the C4 position. This makes it an ideal substrate when N-acylation or polysubstitution must be avoided, and precise C4 functionalization is desired.

  • Isomers like 2,4- and 3,5-dimethoxyaniline are governed by powerful electronic activation . They are highly reactive in both N-acylation and electrophilic aromatic substitution, making them suitable for syntheses where high nucleophilicity or extensive ring functionalization is the goal.

By understanding these fundamental principles, supported by the experimental frameworks provided, researchers can move beyond treating these compounds as simple isomers. Instead, they can be wielded as distinct tools, each selected for its specific reactivity profile to achieve the desired synthetic outcome with precision and efficiency.

References

A Senior Application Scientist's Guide to the Electrochemical Properties of Substituted Polyanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Polyaniline as a Monolithic Standard

For decades, polyaniline (PANI) has been a cornerstone of conducting polymer research, lauded for its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, treating PANI as a single entity overlooks a vast and versatile family of polymers derived from substituted aniline monomers. The introduction of functional groups onto the aniline ring or the nitrogen atom provides a powerful toolkit to rationally design polymers with tailored electrochemical properties for specific applications, ranging from high-performance supercapacitors and electrochromic devices to sensitive chemical sensors.[3][4]

This guide moves beyond a simple recitation of facts to provide a comparative analysis of the electrochemical performance of key polyaniline derivatives. We will explore the causal relationships between monomer structure and the resultant polymer's conductivity, redox behavior, capacitive performance, and stability. This document is intended for researchers and professionals who seek not only to understand these materials but also to strategically select or design the optimal polymer for their application. Every claim is supported by experimental data, and detailed, field-tested protocols are provided to ensure reproducibility.

The Foundation: Understanding Structure-Property Relationships

The electrochemical behavior of a polyaniline derivative is fundamentally governed by the interplay of two key factors originating from the substituent:

  • Electronic Effects: These relate to the substituent's ability to donate or withdraw electron density from the polymer backbone. Electron-donating groups (e.g., alkyl -CH₃, -C₂H₅; alkoxy -OCH₃) increase the electron density on the polymer chain, while electron-withdrawing groups (e.g., halo -Cl, -Br; nitro -NO₂) decrease it. These perturbations directly influence the polymer's oxidation potentials and the stability of its charged (polaron/bipolaron) states.[5][6]

  • Steric Effects: This refers to the physical bulk of the substituent. Large groups can force the polymer backbone to twist, disrupting the planarity of the conjugated π-system. This loss of planarity hinders the delocalization of charge carriers along the chain, which typically leads to a decrease in electrical conductivity.[5]

As we will see, the position of the substituent (ortho-, meta-, or para- to the amine group) is as critical as its chemical nature, leading to a nuanced landscape of properties.

Comparative Electrochemical Performance

The true utility of aniline derivatives is revealed through direct comparison of their key electrochemical metrics. While absolute values can vary with synthesis conditions and measurement techniques, the relative performance trends provide invaluable insight.

Electrical Conductivity

Conductivity is a hallmark property of these polymers. Substituents, however, almost universally decrease conductivity compared to pristine, doped PANI. This is primarily due to steric hindrance, which disrupts π-orbital overlap and impedes charge transport along the polymer chain.[5]

Table 1: Comparative Electrical Conductivity of Selected Polyaniline Derivatives

PolymerSubstituentTypical Doped Conductivity (S/cm)Primary CausalityReferences
Polyaniline (PANI) None1 - 10Baseline (Maximal π-conjugation)[4]
Poly(o-toluidine) (POT) -CH₃ (ortho)~10⁻¹ - 10⁻²Steric hindrance from methyl group[5][7]
Poly(o-ethylaniline) -C₂H₅ (ortho)~10⁻² - 10⁻³Increased steric hindrance from ethyl group[5]
Poly(o-propylaniline) -C₃H₇ (ortho)~10⁻³ - 10⁻⁴Significant steric hindrance from propyl group[5]
Poly(m-toluidine) (PmT) -CH₃ (meta)~10⁻³ - 10⁻⁴Electronic effect disrupting conjugation[8]
Poly(2-chloroaniline) -Cl (ortho)~10⁻³Steric and electron-withdrawing effects[9]

Note: Values are approximate and highly dependent on dopant, synthesis method, and measurement conditions.

The data clearly illustrates that as the size of the alkyl group at the ortho position increases (methyl < ethyl < propyl), the conductivity systematically decreases. This is a classic example of steric effects dominating, as the larger groups force a greater twist in the polymer backbone.[5]

Redox Behavior

The redox activity of polyanilines, observed via cyclic voltammetry (CV), is crucial for applications like batteries, sensors, and electrochromic devices. The CV of PANI in acidic media typically shows two primary redox couples corresponding to the transition between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (half-oxidized, conductive), and pernigraniline (fully oxidized).[10][11]

Substituents directly impact the potentials at which these transitions occur.

  • Electron-donating groups (like alkyls) increase the electron density on the nitrogen atoms, making the polymer easier to oxidize. Paradoxically, this often leads to an increase in the potential of the first redox transition (leucoemeraldine to emeraldine). This is because the substituent's steric bulk destabilizes the planar structure of the oxidized form, requiring more energy for the transition to occur.[5]

  • Electron-withdrawing groups (like halogens) decrease the electron density on the nitrogen, which can lower the oxidation potential.[5]

Table 2: Comparative Redox Potentials (vs. SCE) for Key Polyaniline Derivatives

PolymerEpa1 (V)Epc1 (V)Epa2 (V)Epc2 (V)CommentsReferences
PANI ~0.20~0.00~0.80~0.60Baseline redox behavior.[10]
Poly(o-toluidine) (POT) ~0.35~0.15~0.75~0.55Anodic shift in the first redox couple due to steric effects.[12]
Poly(o-methoxyaniline) ~0.15~-0.05~0.65~0.45Methoxy group's electronic effect lowers oxidation potential.[12]
Poly(m-chloroaniline) ~0.40~0.20~0.85~0.65Anodic shifts due to electron-withdrawing nature.[8]

(Note: Potentials are approximate and vary based on electrolyte, pH, and scan rate. Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential.)

Specific Capacitance and Cycling Stability

For energy storage applications, particularly supercapacitors, specific capacitance and the ability to retain that capacitance over many charge-discharge cycles are paramount. PANI's capacitance stems from rapid and reversible Faradaic (redox) reactions.[13]

While pristine PANI can exhibit high initial capacitance, it often suffers from poor cycling stability due to mechanical stress from swelling/shrinking and irreversible chemical degradation at higher potentials.[1][14] Introducing substituents can modulate these properties. Functional groups can improve the adhesion and wettability of the polymer, but often at the cost of lower initial capacitance due to reduced conductivity and active material density. However, some derivatives show enhanced stability.[15][16]

Table 3: Comparative Capacitive Performance of Polyaniline Derivatives

Polymer/CompositeSpecific Capacitance (F/g) @ Current DensityCapacitance Retention (%) after CyclesKey InsightReferences
Pristine PANI ~438 @ 0.5 A/gOften < 70% after 1000-2000 cyclesHigh initial capacitance, but stability is a major challenge.[13]
PANI/Graphene ~719 @ 1.4 A/g91.3% after 10,000 cyclesGraphene enhances conductivity and provides a stable matrix.[17]
PANI/PAA LbL Film Lower initial C (~0.22 mF/cm²)45% after 30 cycles (vs. 2% for PANI)Polyacid dopant significantly improves electrochemical stability.[18]
PANI/Mn₂CoO₄ ~470 @ 1 A/g96% after 1000 cyclesMetal oxide incorporation enhances stability and capacitance.[16]

Note: Direct comparison of derivative capacitance is sparse; data often involves composites. The trend suggests that while pristine derivatives may have lower capacitance than PANI, functionalization is a key strategy for improving the stability of composite materials.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the protocols described below are designed to be self-validating. The expected outcomes and characterization benchmarks are provided, allowing researchers to confirm successful synthesis and analysis.

Protocol 1: Chemical Oxidative Polymerization of Aniline Derivatives

This method is a robust and scalable technique for producing bulk quantities of polymer powder. The causality is straightforward: a chemical oxidant initiates the polymerization of the monomer in an acidic medium, which simultaneously dopes the resulting polymer into its conductive salt form.

Mandatory Visualization: Chemical Synthesis Workflow

Fig. 1: Chemical Oxidative Polymerization Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Workup & Purification Monomer Aniline Derivative in 1M HCl Mixing Slowly add Oxidant to Monomer solution at 0-5 °C with constant stirring Monomer->Mixing 1. Monomer Solution Oxidant Ammonium Persulfate in 1M HCl Oxidant->Mixing 2. Oxidant Solution (dropwise) Filter Vacuum Filtration Mixing->Filter 3. Stir for 4-24h Wash_HCl Wash with 1M HCl Filter->Wash_HCl 4. Collect Precipitate Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH 5. Remove Oligomers Dry Dry under vacuum at 60 °C Wash_MeOH->Dry 6. Remove Impurities Final_Product Final_Product Dry->Final_Product Polymer Powder (Emeraldine Salt)

Caption: Workflow for chemical synthesis of polyaniline derivatives.

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve the chosen aniline monomer (e.g., 2-chloroaniline, 0.1 mol) in 100 mL of 1.0 M HCl in a beaker. Stir until fully dissolved and cool the solution to 0-5 °C in an ice bath.[19][20]

    • Causality: The acidic medium is essential for protonating the monomer, which is a prerequisite for polymerization, and for doping the final polymer to its conductive emeraldine salt state. Low temperature is critical to control the reaction rate, prevent over-oxidation, and promote higher molecular weight and better morphology.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant, ammonium persulfate (APS), in 100 mL of 1.0 M HCl to create a solution with a 1:1 molar ratio to the monomer. Cool this solution to 0-5 °C.[4]

    • Causality: APS is a strong oxidizing agent that initiates the polymerization by extracting an electron from the aniline monomer, creating a radical cation. A 1:1 ratio is typically optimal.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirring monomer solution over a period of 30-60 minutes. The solution color will gradually change, eventually becoming a dark green or black, indicating polymer formation. Continue stirring in the ice bath for 4-6 hours.[9]

    • Causality: A slow, dropwise addition ensures a controlled polymerization rate, leading to a more uniform polymer structure.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the precipitate sequentially with copious amounts of 1.0 M HCl, deionized water (until the filtrate is colorless and has a neutral pH), and finally methanol.[20]

    • Causality: The HCl wash removes unreacted oxidant and low-molecular-weight oligomers. The water wash removes the acid. The methanol wash removes any remaining organic impurities.

  • Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.

    • Self-Validation: The final product should be a dark green powder. Successful synthesis can be confirmed using FTIR spectroscopy, which should show characteristic peaks for the quinoid (~1560-1580 cm⁻¹) and benzenoid (~1480-1500 cm⁻¹) rings.

Protocol 2: Electrochemical Synthesis and Characterization by Cyclic Voltammetry

Electrochemical polymerization allows for the direct growth of a thin polymer film onto a conductive substrate, which serves as the working electrode. This method offers excellent control over film thickness and morphology. The characterization is performed in-situ.

Mandatory Visualization: Electrochemical Analysis Workflow

Fig. 2: Electrochemical Synthesis & CV Characterization cluster_setup Cell Setup cluster_process Process WE Working Electrode (e.g., ITO, Pt, GC) Polymerization Cyclic Voltammetry (e.g., -0.2 to +1.0 V) for 10-20 cycles WE->Polymerization RE Reference Electrode (e.g., Ag/AgCl, SCE) RE->Polymerization CE Counter Electrode (e.g., Pt wire) CE->Polymerization Electrolyte_Synth Synthesis Electrolyte: 0.1 M Aniline Derivative + 0.5 M H₂SO₄ Electrolyte_Synth->Polymerization Rinse Rinse Electrode with Deionized Water Polymerization->Rinse 1. Film Growth Characterization Transfer to Monomer-Free Electrolyte (0.5 M H₂SO₄) Rinse->Characterization 2. Preparation CV_Analysis Run CV at various scan rates (e.g., 10-100 mV/s) Characterization->CV_Analysis 3. Analysis Data_Output Data_Output CV_Analysis->Data_Output Cyclic Voltammograms (Current vs. Potential)

Caption: Workflow for electropolymerization and CV analysis.

Step-by-Step Methodology:

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell. Use the desired substrate (e.g., glassy carbon, ITO glass) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[11][21]

  • Synthesis Solution: Prepare an aqueous solution containing 0.1 M of the aniline monomer and 0.5 M H₂SO₄. Deoxygenate the solution by bubbling with N₂ gas for 15-20 minutes before the experiment.

    • Causality: Sulfuric acid acts as both the supporting electrolyte and the doping acid. Deoxygenation is crucial as dissolved oxygen can interfere with the electrochemical process.

  • Electropolymerization: Immerse the electrodes in the synthesis solution. Apply a cyclic potential scan, for example, between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

    • Self-Validation: During polymerization, you should observe a gradual increase in the peak currents with each successive cycle. This indicates the deposition and growth of an electroactive polymer film on the working electrode.

  • Preparation for Characterization: After polymerization, carefully remove the working electrode, rinse it thoroughly with deionized water to remove any unreacted monomer, and transfer it to a fresh electrochemical cell containing only the monomer-free supporting electrolyte (0.5 M H₂SO₄).

  • Electrochemical Characterization: In the monomer-free electrolyte, run cyclic voltammetry within the same potential window. Record voltammograms at various scan rates (e.g., 10, 20, 50, 75, 100 mV/s).

    • Causality: The relationship between peak current and scan rate provides insight into the redox mechanism (diffusion-controlled vs. surface-confined). The shape and position of the redox peaks (as detailed in Table 2) confirm the polymer's identity and electrochemical activity. Specific capacitance (Csp) in F/g can be calculated from the CV curves using the formula: Csp = (∫I dV) / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.

Conclusion and Future Outlook

The functionalization of aniline monomers is a proven and effective strategy for fine-tuning the electrochemical properties of conducting polymers. This guide has demonstrated that a rational choice of substituent—considering both electronic and steric effects—allows for the predictable modification of conductivity, redox behavior, and electrochemical stability.

  • For high conductivity, minimizing steric hindrance is key. Unsubstituted PANI remains the benchmark, but derivatives from smaller monomers or those synthesized via methods that promote planarity are superior to their bulkier counterparts.

  • For tailored redox potentials, the electronic nature of the substituent is the primary lever. Electron-donating groups can lower the energy required for certain transitions, while electron-withdrawing groups increase it.

  • For enhanced stability, particularly for energy storage, creating composite materials or using macromolecular dopants with functionalized polyanilines is a highly promising avenue.[18][22] The substituent can improve interfacial properties and mitigate the mechanical degradation that plagues pristine PANI.

The experimental protocols provided herein offer a reliable foundation for synthesizing and characterizing these versatile materials. As the demand for advanced materials in energy, electronics, and sensing continues to grow, the rich and tunable world of polyaniline derivatives will undoubtedly be central to future innovation.

References

A Comparative Guide to Purity Validation of 2,6-Dimethoxyaniline Hydrochloride: Nonaqueous Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 2,6-Dimethoxyaniline hydrochloride, a key building block in the synthesis of various high-value compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of nonaqueous potentiometric titration, a classical and robust method, with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this critical compound.

The Principle of Purity Assessment: Beyond a Single Number

Purity is not merely a percentage; it is a comprehensive understanding of the analyte in relation to any potential impurities. A holistic approach to purity validation, therefore, necessitates the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This guide will delve into the strengths and limitations of each method, providing the technical insights necessary to select the most appropriate strategy for your analytical needs.

Nonaqueous Potentiometric Titration: A Gold Standard for Assay

Nonaqueous titration is a powerful and accurate technique for the assay of weakly basic substances like 2,6-dimethoxyaniline. In an aqueous environment, the basicity of the aniline functional group is suppressed, leading to an indistinct titration endpoint. By transitioning to a nonaqueous solvent system, typically glacial acetic acid, the basic character of the amine is enhanced, allowing for a sharp and precise potentiometric endpoint.

The hydrochloride salt of the amine requires a specific procedural modification. The chloride ion, being a weak proton acceptor, can interfere with the titration. To mitigate this, mercuric acetate is added to the solution. The mercuric ions react with the chloride ions to form poorly dissociated mercuric chloride, effectively removing the interfering species and liberating the acetate ion, which is a much weaker base in this medium.[1] The titration is then carried out with a strong acid, most commonly perchloric acid in glacial acetic acid.[2][3]

The endpoint is detected potentiometrically, where the change in potential of the solution is measured as the titrant is added. This method is particularly advantageous as it does not rely on a visual indicator and is therefore unaffected by the color of the sample solution.[4]

Chromatographic Methods: Specificity and Impurity Profiling

While nonaqueous titration provides an accurate measure of the total basic content, it does not offer insights into the presence of individual impurities. For this, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique ideal for non-volatile and thermally labile compounds like 2,6-dimethoxyaniline. A reversed-phase HPLC method, utilizing a C18 column and a mobile phase of acetonitrile and water, can effectively separate the main component from related substances and degradation products.[4] Detection is typically performed using a UV detector.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 2,6-dimethoxyaniline can be analyzed by GC, derivatization may sometimes be employed to improve its chromatographic properties and reduce peak tailing, a common issue with amines.[5] A flame ionization detector (FID) is commonly used for quantification.

Comparative Performance Analysis

The choice between these methods depends on the specific analytical objective. The following table provides a comparative overview of their performance characteristics for the purity assessment of this compound. The data presented is a synthesis of typical performance characteristics observed for the analysis of similar aromatic amines.

ParameterNonaqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Specificity Low (measures total basicity)High (separates individual components)High (separates individual components)
Precision (%RSD) < 1%[6][7][8]< 2%[9]< 5%
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%[10]95.0 - 105.0%[11]
Sensitivity (LOD/LOQ) mg rangeng to µg range[9]pg to ng range[11]
Impurity Profiling Not possibleExcellentExcellent
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Cost & Complexity LowHighHigh

Experimental Protocols

Nonaqueous Potentiometric Titration of this compound

This protocol outlines the determination of the purity of this compound using nonaqueous potentiometric titration.

Reagents and Equipment:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Potassium hydrogen phthalate (primary standard)

  • Crystal Violet indicator (0.5% w/v in glacial acetic acid) - for standardization

  • Automatic titrator with a glass and reference electrode suitable for nonaqueous titrations

  • Analytical balance

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh about 0.35 g of previously dried potassium hydrogen phthalate into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 M perchloric acid solution to a green endpoint.[1][6]

    • Perform a blank titration and make the necessary correction.

    • Calculate the molarity of the perchloric acid solution.

  • Assay of this compound:

    • Accurately weigh about 0.4 g of this compound into a beaker.

    • Add 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution. Stir until dissolved.

    • Immerse the electrodes in the solution.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve.

    • Perform a blank titration.

Calculation:

Purity (%) = ((V - Vb) * M * F * 100) / W

Where:

  • V = Volume of perchloric acid consumed by the sample (mL)

  • Vb = Volume of perchloric acid consumed by the blank (mL)

  • M = Molarity of the perchloric acid solution

  • F = Equivalency factor (Molecular weight of this compound / 1000)

  • W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC) Purity Determination

This method is adapted from a validated procedure for a structurally similar compound and is suitable for the purity and impurity profiling of 2,6-Dimethoxyaniline.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 min; then to 30% A / 70% B over 15 min

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for 2,6-Dimethoxyaniline based on the retention time of the standard.

    • Calculate the purity by the area normalization method.

Calculation:

Purity (%) = (Area of main peak / Total area of all peaks) * 100

Visualization of Workflows

nonaqueous_titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Standardization Standardize 0.1 M Perchloric Acid with Potassium Hydrogen Phthalate Titrate Potentiometric Titration with Standardized Perchloric Acid Standardization->Titrate SamplePrep Weigh Sample and Dissolve in Glacial Acetic Acid + Mercuric Acetate SamplePrep->Titrate Endpoint Determine Endpoint from Titration Curve Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Experimental Workflow for Nonaqueous Potentiometric Titration.

method_comparison cluster_methods Purity Validation Methods cluster_attributes Performance Attributes Titration Nonaqueous Titration Specificity Specificity Titration->Specificity Low Precision Precision Titration->Precision High Impurity Impurity Profiling Titration->Impurity No Cost Cost/Complexity Titration->Cost Low HPLC HPLC HPLC->Specificity High HPLC->Precision High HPLC->Impurity Yes HPLC->Cost High GC GC GC->Specificity High GC->Precision Good GC->Impurity Yes GC->Cost High

Caption: Logical Comparison of Analytical Methods for Purity Validation.

Conclusion: A Synergistic Approach

Both nonaqueous titration and chromatographic methods offer robust and reliable means for validating the purity of this compound. Nonaqueous potentiometric titration stands out as a cost-effective, highly precise, and accurate method for determining the overall assay value. It is particularly well-suited for routine quality control where the primary focus is on the content of the active substance.

Conversely, HPLC and GC provide unparalleled specificity and are indispensable for the identification and quantification of individual impurities. These techniques are crucial during process development, stability studies, and for meeting the stringent requirements of regulatory bodies.

Ultimately, the choice of method should be guided by the specific analytical objective. For a comprehensive quality assessment, a synergistic approach is often the most effective. Nonaqueous titration can serve as the primary method for routine assay, while HPLC or GC can be employed for in-depth impurity profiling and validation, ensuring the highest quality of this compound for its intended application.

References

Mastering Structural Elucidation: A Comparative Spectroscopic Guide to 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Structural Confirmation

2,6-Dimethoxyaniline hydrochloride is a substituted aromatic amine of interest in various chemical syntheses. Its structure, comprising a benzene ring with two methoxy groups ortho to an amino group, which is protonated to form the hydrochloride salt, presents a unique spectroscopic fingerprint. Accurate confirmation of this structure is paramount to ensure the identity, purity, and quality of starting materials and intermediates in research and manufacturing. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in providing a comprehensive and definitive structural portrait of this molecule.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from various methods, is essential for robust structural confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy provides the most detailed information about the molecular framework, including the connectivity of atoms and their chemical environments. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the salt and contains a residual proton signal that can be used for chemical shift referencing.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Data Interpretation and Comparison
Spectroscopic Data This compound (Expected) Comparative Compound: 2,6-Dimethylaniline Hydrochloride (Experimental Data) [1][2]
¹H NMR (DMSO-d₆, δ ppm) ~10.0 (broad s, 3H, -NH₃⁺)~7.3 (t, 1H, Ar-H)~6.8 (d, 2H, Ar-H)~3.8 (s, 6H, -OCH₃)~9.8 (broad s, 3H, -NH₃⁺)~7.2 (m, 3H, Ar-H)~2.3 (s, 6H, -CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~150 (Ar-C-O)~130 (Ar-C-H)~115 (Ar-C-NH₃⁺)~110 (Ar-C-H)~56 (-OCH₃)~135 (Ar-C-CH₃)~130 (Ar-C-H)~128 (Ar-C-H)~127 (Ar-C-NH₃⁺)~18 (-CH₃)

Causality: The protonation of the amino group to an anilinium ion (-NH₃⁺) causes a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the substituent.[3] The broadness of the -NH₃⁺ signal is due to quadrupolar relaxation and exchange with residual water. In the ¹³C NMR spectrum, the carbon attached to the nitrogen also experiences a downfield shift upon protonation. The methoxy groups in this compound result in a characteristic singlet for the six equivalent protons and a single carbon signal in the respective spectra. In contrast, the methyl groups of 2,6-dimethylaniline hydrochloride appear as a singlet in the ¹H NMR and a signal in the aliphatic region of the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The hydrochloride salt form of an amine exhibits characteristic vibrational bands that are distinct from the free amine.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation and Comparison
Functional Group This compound (Expected Wavenumber, cm⁻¹) Comparative Compound: Aniline Hydrochloride (Experimental Data) [4]
N-H Stretch (Ammonium)3200-2800 (broad, strong)3100-2800 (broad, strong)
Aromatic C-H Stretch~3100-3000~3050
C-N Stretch (Aromatic)~1300-1200~1280
C-O Stretch (Aryl Ether)~1250 and ~1050N/A
Aromatic C=C Bending~1600 and ~1470~1600 and ~1490

Causality: The most prominent feature in the FT-IR spectrum of an amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the anilinium ion (-NH₃⁺). This replaces the two sharp N-H stretching bands typically seen for a primary amine. The presence of the two aryl ether linkages in this compound will give rise to strong C-O stretching bands, which are absent in the spectrum of aniline hydrochloride.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For a hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, typically coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition: Acquire the spectrum in positive ion mode.

Data Interpretation and Comparison

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 154 Fragment1 Loss of CH₃ m/z = 139 M_plus_H->Fragment1 - CH₃ Fragment3 Loss of CH₃O m/z = 123 M_plus_H->Fragment3 - CH₃O Fragment2 Loss of CO m/z = 111 Fragment1->Fragment2 - CO

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of 2,6-dimethoxyaniline.

Ion This compound (Expected m/z) Notes
[M+H]⁺154.08 (for the free base C₈H₁₁NO₂)The protonated molecular ion of the free amine is observed.
[M-CH₃]⁺139Loss of a methyl radical from a methoxy group.
[M-CH₃O]⁺123Loss of a methoxy radical.
[M-CH₃ - CO]⁺111Subsequent loss of carbon monoxide from the m/z 139 fragment.

Causality: In positive ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated to give the [M+H]⁺ ion. The molecular weight of the free base, 2,6-dimethoxyaniline (C₈H₁₁NO₂), is 153.18 g/mol .[5] The observed [M+H]⁺ ion at m/z 154 confirms the molecular weight of the free amine. Fragmentation of methoxy-substituted aromatic compounds often involves the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation and the nature of substituents on an aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or water.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum over a range of approximately 200-400 nm.

Data Interpretation and Comparison
Compound λmax (nm) in Ethanol (Expected) Notes
2,6-Dimethoxyaniline (free base)~240, ~290The methoxy groups act as auxochromes, causing a bathochromic (red) shift compared to benzene.
This compound~230, ~275Protonation of the amino group removes the n-π* transition and results in a hypsochromic (blue) shift.[7]
Aniline (in ethanol)~230, ~280Reference for a simple aromatic amine.[7]
Anilinium ion~203, ~254Shows a significant blue shift compared to aniline due to the loss of conjugation of the lone pair on nitrogen with the aromatic ring.[8]

Causality: The UV-Vis spectrum of an aniline derivative is characterized by π-π* transitions of the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group can conjugate with the aromatic π-system, acting as an auxochrome and shifting the absorption maxima to longer wavelengths (bathochromic shift) compared to benzene. Upon protonation to form the anilinium ion, this lone pair is no longer available for conjugation. This results in a spectrum that more closely resembles that of the unsubstituted aromatic ring, leading to a shift to shorter wavelengths (hypsochromic shift).[7][8]

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of this compound is most reliably achieved through a multi-pronged spectroscopic approach. While NMR provides the definitive skeletal framework, FT-IR rapidly confirms the presence of key functional groups, particularly the anilinium ion. Mass spectrometry validates the molecular weight and offers corroborating structural details through fragmentation analysis. Finally, UV-Vis spectroscopy provides insights into the electronic structure and confirms the effect of protonation on the aromatic system. By integrating the data from these advanced techniques and understanding the underlying principles of their spectroscopic responses, researchers can confidently and authoritatively establish the structure of this and other related molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

Comparative study of 2,6-Dimethoxyaniline hydrochloride as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,6-Dimethoxyaniline Hydrochloride in Coordination Chemistry

Introduction: The Strategic Role of Ligand Design

In the intricate field of coordination chemistry, the ligand is not merely a spectator but an active architect of the metal complex's final properties. The strategic selection and design of ligands are paramount, dictating the stability, reactivity, and electronic and steric environment of the metallic center.[1] Aniline and its derivatives have long been recognized as a versatile class of ligands, offering a tunable platform for applications ranging from catalysis to materials science.[1][2] This guide focuses on 2,6-Dimethoxyaniline, a structurally distinct aniline derivative, presenting a comparative analysis of its performance as a ligand against other common alternatives.

2,6-Dimethoxyaniline, with the chemical formula C₈H₁₁NO₂, is a crystalline solid at room temperature.[3][4][5] Its hydrochloride salt is often preferred for its enhanced stability and ease of handling.[3] The defining feature of this ligand is the presence of two methoxy (-OCH₃) groups positioned ortho to the coordinating amino (-NH₂) group. This specific arrangement imparts a unique combination of steric and electronic characteristics that significantly influences its coordination behavior. This guide provides researchers, scientists, and drug development professionals with a data-driven resource for understanding and leveraging the properties of this ligand in complex design and synthesis.

Comparative Analysis: 2,6-Dimethoxyaniline vs. Alternative Aniline-Based Ligands

The efficacy of a ligand is best understood through comparison. We will evaluate 2,6-Dimethoxyaniline against two primary archetypes: the unsubstituted Aniline and the sterically hindered 2,6-Diethylaniline.

Pillar 1: Steric Effects

The most immediate consequence of the ortho-methoxy groups is significant steric hindrance around the nitrogen donor atom. This bulkiness directly impacts the geometry of the resulting metal complex.

  • 2,6-Dimethoxyaniline: The methoxy groups create a "protective pocket" around the coordination site. This can limit the number of ligands that can coordinate to a single metal center and can favor specific geometries that accommodate their size. This steric hindrance can be advantageous in catalysis by creating a specific chiral environment or by preventing catalyst deactivation pathways like dimerization.[3]

  • Aniline: Lacking any ortho substituents, aniline is sterically unencumbered. It can readily coordinate to metal centers and typically allows for higher coordination numbers compared to its substituted counterparts.

  • 2,6-Diethylaniline: This ligand presents even greater steric bulk than 2,6-dimethoxyaniline. The flexible ethyl groups can create a highly crowded coordination sphere, which is often exploited in the design of catalysts that require a well-defined, sterically demanding active site.[6]

G cluster_metal Metal Center M M L1 L1 L1->M Less crowded coordination sphere L2 L2 L2->M Defined pocket, controlled access L3 L3 L3->M Highly crowded coordination sphere

Pillar 2: Electronic Properties

The electronic nature of the ligand profoundly affects the stability of the metal-ligand bond and the reactivity of the complex.

  • 2,6-Dimethoxyaniline: The methoxy groups are electron-donating via resonance, increasing the electron density on the aromatic ring and the basicity of the amino group. This enhanced donor strength generally leads to the formation of more stable metal complexes compared to unsubstituted aniline.[3]

  • Aniline: Serves as the electronic baseline for comparison.

  • Ligands with Electron-Withdrawing Groups (e.g., 3-CF₃-Aniline): Substituents like trifluoromethyl (-CF₃) decrease the electron density on the nitrogen atom. While this might weaken the primary metal-ligand sigma bond, such ligands can act as better π-acceptors, which can stabilize metals in lower oxidation states and enhance catalytic activity in specific reactions like cross-coupling.[1][7]

Quantitative Performance Comparison

The stability and performance of catalysts are critical metrics for practical applications. The following table summarizes key performance data for catalysts incorporating different aniline-derived ligands.

Catalyst System/LigandReaction TypeKey Performance Metric & ValueKey Findings
[(IPr)PdCl₂(3-CF₃-Aniline)]Suzuki-Miyaura CouplingYield: 95%Electron-withdrawing groups can enhance catalytic activity.[1]
Zirconocene Complexes with N,N-dimethylanilinePolymerizationZr-N Bond Dissociation Energy: 1.9 to 24.1 kcal/molLower bond dissociation energies correlate with a higher likelihood of ligand dissociation.[1]
Ni(II) Halide Complexes with Substituted AnilinesN/AVariable StabilityComplexes show varied stability upon isolation, with loss of coordinated solvent being common.[8]

Experimental Protocols: A Practical Guide

Reproducibility is a cornerstone of scientific advancement. The following methodologies provide detailed steps for the synthesis of this compound and a representative metal complex.

Protocol 1: Synthesis of 2,6-Dimethoxyaniline

This protocol describes the synthesis of 2,6-Dimethoxyaniline via the catalytic hydrogenation of 2,6-dimethoxynitrobenzene under mild conditions, which is an improvement over methods requiring high pressure and temperature.[9]

Materials:

  • 2,6-dimethoxynitrobenzene

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous ethanol

  • High-purity hydrogen gas

  • 150 mL high-pressure reactor

  • Diatomaceous earth

Procedure:

  • Reactor Setup: In a 150 mL high-pressure reactor, sequentially add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of Pd/C catalyst.[9]

  • Hydrogenation: Seal the reactor and fill it with high-purity hydrogen gas to a pressure of 1.0 MPa.[9]

  • Reaction: Carry out the reaction at room temperature, with stirring. The reaction is complete when the hydrogen pressure in the reactor no longer decreases.[9]

  • Work-up: Once the reaction is complete, vent the reactor. Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.[9]

  • Isolation: Concentrate the filtrate by rotary evaporation to obtain the product as a white solid.[9]

  • Conversion to Hydrochloride: To form the hydrochloride salt, dissolve the resulting free base in a suitable organic solvent like diethyl ether. Add a solution of HCl in ethyl acetate (e.g., 3 mol/L) dropwise until precipitation is complete. Isolate the precipitate by filtration and dry under vacuum.[10]

Protocol 2: Synthesis of a Transition Metal Complex [M(2,6-DMA)₂Cl₂]

This general procedure is adapted for the synthesis of a dichlorido-bis(2,6-dimethoxyaniline)metal(II) complex (where M = Co, Ni, Cu).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen for its ability to dissolve the ligand and the metal salt, facilitating a homogeneous reaction mixture.

  • Reflux: Heating under reflux provides the necessary activation energy for the ligand substitution reaction to proceed to completion within a reasonable timeframe.[11]

  • Inert Atmosphere: While not always strictly necessary for these metals, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent potential oxidation of the ligand or metal center, especially for air-sensitive complexes.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Ethanol

  • Triethylamine (to deprotonate the hydrochloride salt)

  • Standard reflux apparatus with a magnetic stirrer

Procedure:

  • Ligand Preparation: In a round-bottom flask, dissolve this compound (2.2 mmol) in 20 mL of ethanol. Add triethylamine (2.2 mmol) to neutralize the HCl and form the free aniline base in situ. Stir for 10 minutes.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in a minimal amount of ethanol (approx. 10 mL).[11]

  • Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Reflux: Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. A precipitate will typically form as the reaction progresses.[11]

  • Isolation: Cool the mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid several times with cold ethanol to remove any unreacted starting materials.[11]

  • Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.[11]

G start Start dissolve_ligand 1. Dissolve Ligand & Base in Ethanol start->dissolve_ligand react 3. Mix Solutions & Reflux for 4-6h dissolve_ligand->react dissolve_metal 2. Dissolve Metal Salt in Ethanol dissolve_metal->react cool 4. Cool to Room Temperature react->cool filter 5. Isolate Precipitate (Vacuum Filtration) cool->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry in Desiccator wash->dry characterize 8. Characterize Complex (IR, UV-Vis, etc.) dry->characterize end End characterize->end

Conclusion and Future Outlook

This compound is a compelling ligand in coordination chemistry, offering a distinct balance of steric bulk and strong electron-donating character. Its ortho-methoxy groups create a well-defined coordination environment that can be exploited to control the geometry and reactivity of metal centers. Compared to unsubstituted aniline, it forms more stable complexes due to its increased basicity. In contrast to more sterically demanding ligands like 2,6-diethylaniline, it provides moderate yet significant steric influence.

The data and protocols presented in this guide serve as a foundational resource for researchers. Future work should focus on quantifying the stability constants of its complexes with a wider range of metals and exploring their applications in asymmetric catalysis, where the defined steric pocket could be instrumental in achieving high enantioselectivity. As the demand for finely tuned molecular architectures grows, ligands like 2,6-dimethoxyaniline will undoubtedly play a crucial role in the development of next-generation catalysts and functional materials.

References

A Guide to Selecting Aniline Reagents: A Comparative Analysis of 2,6-Dimethoxyaniline Hydrochloride and its Alternatives in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2,6-Dimethoxyaniline hydrochloride and its alternatives for key synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of reagents to offer a nuanced analysis of how steric and electronic factors dictate reaction outcomes. We will explore the causality behind reagent selection, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Unique Profile of this compound

2,6-Dimethoxyaniline (2,6-DMA) is an aromatic amine distinguished by its unique substitution pattern. Its hydrochloride salt is often preferred for its enhanced stability and ease of handling for long-term storage.[1] The molecule's reactivity is governed by the interplay of two key features:

  • Electronic Effects : The two methoxy groups at the ortho positions are powerful electron-donating groups (EDGs). Through resonance, they significantly increase the electron density of the aromatic ring and, crucially, enhance the nucleophilicity of the amine nitrogen. This activation makes 2,6-DMA a potent reactant in reactions requiring a strong nucleophile.[1]

  • Steric Hindrance : The same ortho-methoxy groups that provide electronic activation also create significant steric bulk around the amino group. This steric shield can be both an advantage and a disadvantage. It can prevent undesired side reactions, such as N,N-diarylation in cross-coupling, but it can also slow down or inhibit reactions with sterically demanding electrophiles or catalysts.

These properties make 2,6-DMA a valuable building block in several classes of reactions, most notably C-N cross-coupling and the synthesis of heterocyclic scaffolds.

Key Synthetic Applications
  • Palladium-Catalyzed C-N Cross-Coupling : In reactions like the Buchwald-Hartwig amination, 2,6-DMA serves as an excellent coupling partner.[2][3][4] Its high nucleophilicity facilitates the reaction, while its steric bulk often ensures mono-arylation, a desirable outcome in many synthetic campaigns. The choice of ligand and reaction conditions is critical to overcome the steric challenge and achieve high yields.[5]

  • Copper-Catalyzed C-N Cross-Coupling : In Ullmann-type condensations, 2,6-DMA can be coupled with aryl halides.[6][7] While these reactions often require higher temperatures than their palladium-catalyzed counterparts, they offer a complementary and often more economical approach to forming C-N bonds.[6]

  • Heterocycle Synthesis : The nucleophilic amine of 2,6-DMA is a key functional group for constructing nitrogen-containing heterocycles. It is a common precursor in the synthesis of substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry, often formed by condensation with aldehydes or carboxylic acids.[8][9][10][11]

  • Precursor to Bioactive Molecules and Materials : Beyond these core applications, 2,6-DMA is used as a starting material for more complex molecules, including benzoquinone derivatives, and as a monomer in the synthesis of conductive polymers.[1][12]

The Rationale for Seeking Alternatives

While 2,6-DMA is a powerful reagent, the decision to seek an alternative is often driven by one or more of the following factors:

  • Reactivity Modulation : The high reactivity of 2,6-DMA may not always be desirable. In complex molecules with multiple sensitive functional groups, a less nucleophilic aniline might be required to achieve selective transformation. Conversely, if coupling with a highly deactivated aryl halide, an even more reactive amine might be sought.

  • Steric Profile : The steric hindrance of 2,6-DMA can be a significant limitation when coupling with bulky substrates. A less hindered alternative may be necessary to allow the reaction to proceed at a reasonable rate.

  • Substitution Pattern Requirements : The final target molecule may require a different substitution pattern on the aniline ring. This is the most straightforward reason for selecting an alternative.

  • Cost and Availability : For large-scale synthesis, the cost and commercial availability of starting materials are paramount. Simpler, less substituted anilines are often significantly cheaper and more readily available.

A Comparative Guide to Aniline Alternatives

The selection of an appropriate aniline is a critical step in reaction design. Below, we compare several classes of alternatives to 2,6-DMA, with performance data summarized in Table 1.

Isomeric Alternatives: Shifting the Methoxy Groups
  • Candidates : 2,4-Dimethoxyaniline, 2,5-Dimethoxyaniline, 3,5-Dimethoxyaniline.

  • Analysis : These isomers maintain the same electron-donating capacity but distribute it differently across the ring and present varied steric environments.

    • 2,5-Dimethoxyaniline : Often used in the synthesis of soluble conducting polymers, this isomer has one ortho position free, reducing steric hindrance around the amine compared to 2,6-DMA.[12] This can lead to faster reaction rates in sterically sensitive couplings.

    • 3,5-Dimethoxyaniline : With both methoxy groups meta to the amine, the direct steric hindrance is minimized, while the electronic activation of the amine nitrogen is still potent. This makes it a strong nucleophile without the steric penalty of 2,6-DMA.

Alternatives with Modified Electronic Properties
  • Candidates : 2,6-Dimethylaniline, 2,6-Dichloroaniline.

  • Analysis : These alternatives maintain the 2,6-disubstitution pattern but alter the electronic nature of the ring.

    • 2,6-Dimethylaniline : The methyl groups provide steric bulk similar to methoxy groups but are less electron-donating. This results in a less nucleophilic amine, which can be beneficial for controlling reactivity.

    • 2,6-Dichloroaniline : The chloro groups are electron-withdrawing, drastically reducing the nucleophilicity of the amine and the electron density of the ring. This reagent would be used in cases where a highly electron-poor aniline is required, though it will be significantly less reactive in typical C-N coupling reactions.

Less Sterically Hindered Alternatives
  • Candidates : 2-Methoxyaniline, Aniline.

  • Analysis : These represent a step down in both steric complexity and electronic activation.

    • 2-Methoxyaniline (o-Anisidine) : Provides a good balance of moderate electronic activation and reduced steric hindrance. It is a versatile and cost-effective choice for many applications.

    • Aniline : The parent compound, offering the lowest steric hindrance and no electronic activation beyond the amine itself. It is the baseline for reactivity and is often used when steric clashes are a primary concern or when a simple phenylamino group is desired.

Performance Data in a Model Reaction: Buchwald-Hartwig Amination

To provide a quantitative comparison, the following table summarizes typical performance for the Buchwald-Hartwig amination of 4-bromotoluene. Conditions are standardized for comparison: Pd precatalyst, appropriate phosphine ligand (e.g., a biarylphosphine), and a strong base (e.g., NaOtBu) in a solvent like toluene at 100 °C.

Aniline ReagentStructureKey PropertiesTypical Yield (%)Notes / Rationale
2,6-Dimethoxyaniline High Nucleophilicity, High Steric Hindrance85-95%Excellent nucleophile but may require more active catalysts or longer reaction times due to sterics.[5][13]
2,5-Dimethoxyaniline High Nucleophilicity, Moderate Steric Hindrance>95%Reduced steric hindrance often leads to faster reactions and excellent yields.
3,5-Dimethoxyaniline High Nucleophilicity, Low Steric Hindrance>95%Highly reactive due to strong electronic activation and minimal steric hindrance around the amine.
2,6-Dimethylaniline Moderate Nucleophilicity, High Steric Hindrance70-85%Less nucleophilic than its methoxy counterpart, leading to lower yields under identical conditions.
2-Methoxyaniline Good Nucleophilicity, Low Steric Hindrance90-98%A versatile and reliable alternative with a good balance of properties.
Aniline Baseline Nucleophilicity, Low Steric Hindrance90-98%The simplest case. Prone to double arylation if not controlled, but effective for mono-arylation with proper stoichiometry.

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst system, and reaction conditions.

Experimental Protocols and Methodologies

Trustworthy protocols are self-validating. The following methods include explanations for key steps, providing a framework for adaptation and troubleshooting.

General Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl bromide with an aniline derivative.

Rationale : The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the C-N bond formation. The base is essential for deprotonating the aniline, forming the active palladium-amido complex that undergoes reductive elimination.[4]

  • Materials :

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Aniline Derivative (1.2 mmol, 1.2 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • Phosphine Ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure :

    • Inert Atmosphere Setup : To a flame-dried Schlenk flask, add the aryl bromide, aniline derivative, phosphine ligand, and sodium tert-butoxide.

      • Causality: The catalytic species are oxygen-sensitive. An inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst degradation.

    • Solvent and Catalyst Addition : Add the palladium precatalyst. Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe.

      • Causality: Using anhydrous solvent prevents quenching of the strong base and interference with the catalytic cycle.

    • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Workup : Upon completion, cool the reaction to room temperature. Quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2 Ar-Pd(II)-X(L) Complex oa->pd2 lc Ligand/Amine Coordination pd2->lc R₂NH pd2_amine [Ar-Pd(II)(L)(H-NR₂)]⁺X⁻ lc->pd2_amine deprotonation Base-mediated Deprotonation pd2_amine->deprotonation Base amido Ar-Pd(II)-NR₂(L) Amido Complex deprotonation->amido re Reductive Elimination amido->re re->pd0 product Ar-NR₂ Product re->product G start Start: Need to form an Ar-N bond q_sterics Is the aryl halide sterically hindered? start->q_sterics a_low_sterics Use aniline with low steric bulk (e.g., Aniline, 3,5-DMA) q_sterics->a_low_sterics Yes a_high_sterics Consider 2,6-disubstituted anilines for selectivity (e.g., 2,6-DMA, 2,6-diMeA) q_sterics->a_high_sterics No q_electronics Is the aryl halide electron-poor? a_low_sterics->q_electronics a_high_sterics->q_electronics a_strong_nuc Use a highly nucleophilic aniline (e.g., 2,5-DMA, 3,5-DMA) q_electronics->a_strong_nuc No (it's neutral/rich) a_moderate_nuc A standard aniline may suffice (e.g., Aniline, o-Anisidine) q_electronics->a_moderate_nuc Yes end Proceed to Experimental Optimization a_strong_nuc->end a_moderate_nuc->end

References

A Researcher's Guide to 2,6-Dimethoxyaniline and Its Hydrochloride Salt: A Comparative Analysis of Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, a precise understanding of a molecule's properties in its free base versus its salt form is fundamental. The conversion of an amine to its hydrochloride salt is a common strategy to improve solubility, stability, and handling characteristics. This guide provides an in-depth, comparative analysis of 2,6-Dimethoxyaniline and its hydrochloride salt, focusing on the critical physicochemical and spectroscopic data that inform research and application. We will explore not just the "what" but the "why" behind the observed differences, grounded in established chemical principles and supported by detailed experimental protocols.

Core Physicochemical Properties: A Tale of Two Forms

The primary distinction between 2,6-Dimethoxyaniline and its hydrochloride salt lies in the protonation of the amino group. This seemingly simple acid-base reaction induces significant changes in the molecule's intermolecular forces, profoundly impacting its physical properties. The ionic character of the hydrochloride salt leads to a more rigid, crystalline lattice structure compared to the free base, which is reflected in its melting point and solubility profile.

While data for the hydrochloride salt is less prevalent in commercial literature, we can infer its properties based on the well-documented behavior of similar aniline salts. The following table cross-references available data and provides expert-guided predictions for a comprehensive comparison.

Property2,6-Dimethoxyaniline (Free Base)2,6-Dimethoxyaniline HydrochlorideRationale for Difference
CAS Number 2734-70-5[1]375397-36-7[2]Different chemical entities.
Molecular Formula C₈H₁₁NO₂[3]C₈H₁₂ClNO₂[2]Addition of HCl.
Molecular Weight 153.18 g/mol [1][3]189.64 g/mol [2]Addition of HCl (36.46 g/mol ).
Appearance White to gray or brown crystalline powder[4][5]Expected to be a stable, crystalline solid.Salt formation typically yields well-defined crystals.
Melting Point 71-78 °C (ranges vary by source)[3][4][5]Expected to be significantly higher than the free base.Stronger ionic interactions in the salt's crystal lattice require more energy to overcome.
Water Solubility Slightly soluble[3][4][6]Expected to be significantly more soluble.The ionic anilinium chloride group can readily form ion-dipole interactions with water.
Methanol Solubility Soluble[5]Expected to be soluble.Methanol is a polar protic solvent capable of solvating both the free base and the salt.
Predicted pKa 4.48 ± 0.10[4]Not applicable (it is the salt of the conjugate acid).The pKa refers to the equilibrium between the protonated (conjugate acid) and deprotonated (free base) forms.

Spectroscopic Fingerprints: Elucidating Structural Changes

Spectroscopic analysis is the cornerstone of chemical characterization. The protonation of the nitrogen atom in 2,6-Dimethoxyaniline creates distinct and predictable shifts in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these shifts is crucial for reaction monitoring and quality control.[7][8]

Infrared (IR) Spectroscopy

The most dramatic change in the IR spectrum occurs in the N-H stretching region.

  • 2,6-Dimethoxyaniline: Exhibits two characteristic sharp peaks for the primary amine (-NH₂) symmetric and asymmetric stretches, typically found between 3300-3500 cm⁻¹.

  • 2,6-Dimethoxyaniline HCl: The distinct -NH₂ peaks are replaced by a very broad and strong absorption band for the anilinium ion (-NH₃⁺) stretches, often spanning from 2800-3200 cm⁻¹. This broadening is due to the extensive hydrogen bonding within the crystal lattice.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation removes the lone pair on the nitrogen and introduces a positive charge, leading to a significant deshielding effect on nearby nuclei.

  • ¹H NMR: The aromatic protons and, most notably, the amine protons will shift downfield (to a higher ppm value) in the hydrochloride salt compared to the free base. The -NH₂ protons of the free base are often broad and may exchange with solvent, while the -NH₃⁺ protons of the salt will appear as a distinct, downfield signal.

  • ¹³C NMR: The carbons of the aromatic ring, particularly the carbon atom bonded to the nitrogen (C1), will experience a downfield shift upon protonation due to the inductive electron-withdrawing effect of the -NH₃⁺ group. The methoxy carbons are less affected but may show a minor shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals changes in the electronic structure of the aromatic system.

  • 2,6-Dimethoxyaniline: The lone pair of electrons on the amino group is in conjugation with the benzene ring's π-system, acting as a strong auxochrome. This results in a characteristic absorption maximum (λmax).

  • 2,6-Dimethoxyaniline HCl: Upon protonation, the nitrogen's lone pair is no longer available to participate in resonance. This reduces the extent of conjugation, leading to a hypsochromic shift (blue shift) to a shorter wavelength and a likely decrease in molar absorptivity.[7]

Experimental Design & Protocols

To ensure the generation of reliable and reproducible data, the following validated protocols are recommended. These methodologies are designed to be self-validating through the use of appropriate standards and system suitability checks.

Workflow for Synthesis and Characterization

The overall process involves the conversion of the free base to the hydrochloride salt, followed by purification and comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis A Dissolve 2,6-Dimethoxyaniline in Diethyl Ether B Add HCl Solution (e.g., 2M in Ether) Dropwise A->B C Precipitate Forms B->C D Isolate Solid by Filtration C->D E Wash with Cold Ether & Dry D->E F Prepare Samples of Free Base & HCl Salt E->F Purified Samples G Acquire IR Spectra F->G H Acquire NMR Spectra F->H I Acquire UV-Vis Spectra F->I J Determine Melting Points F->J G cluster_ir FTIR Analysis cluster_nmr NMR Analysis cluster_uv UV-Vis Analysis start Select Analyte: Free Base or HCl Salt ir_prep Prepare KBr Pellet or ATR Sample start->ir_prep nmr_prep Dissolve in Deuterated Solvent (e.g., DMSO-d₆) start->nmr_prep uv_prep Prepare Dilute Solution in UV-Grade Ethanol start->uv_prep ir_acq Acquire Spectrum (4000-400 cm⁻¹) ir_prep->ir_acq end Compare & Interpret Spectra ir_acq->end nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_acq->end uv_acq Scan Absorbance (e.g., 200-400 nm) uv_prep->uv_acq uv_acq->end

References

Stability analysis of 2,6-Dimethoxyaniline hydrochloride versus its free base form

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of 2,6-Dimethoxyaniline: Hydrochloride Salt vs. Free Base

For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient's (API) physical form is a cornerstone of early-phase development. The decision between a free base or a salt form can profoundly impact a compound's solubility, bioavailability, and, critically, its chemical stability.[1][2] This guide provides a comprehensive stability analysis of 2,6-dimethoxyaniline, comparing its hydrochloride (HCl) salt form to its free base. We will delve into the mechanistic rationale for expected stability differences and provide detailed experimental protocols to validate these hypotheses, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

The Rationale: Why Salt Formation Matters for Aromatic Amines

Aromatic amines are a vital class of compounds in medicinal chemistry, but they often present stability challenges. The lone pair of electrons on the nitrogen atom makes the amino group a site of nucleophilicity and susceptibility to oxidation. This can lead to the formation of colored degradants and a loss of potency over time.

Salt formation, particularly with a strong acid like hydrochloric acid, is a widely employed strategy to mitigate these issues.[5][6] By protonating the basic amino group, the lone pair of electrons becomes engaged in a bond with a proton, forming an ammonium salt. This significantly reduces the nucleophilicity and oxidative potential of the nitrogen, thereby enhancing the molecule's overall chemical stability.[2] The hydrochloride salt is anticipated to be more resistant to degradation pathways common to aromatic amines, such as oxidation and photolysis.

Key Physicochemical Differences:

Property2,6-Dimethoxyaniline (Free Base)2,6-Dimethoxyaniline HCl (Expected)Rationale for Difference
Appearance Pale cream to brown crystalline powder[7]White to off-white crystalline solidSalt formation often results in a more stable, crystalline solid with fewer chromophoric impurities.
Molecular Weight 153.18 g/mol [8]189.64 g/mol Addition of HCl molecule.
Melting Point 72-82 °C[7]Significantly higherIonic lattice of the salt requires more energy to disrupt than the intermolecular forces of the free base.
Aqueous Solubility Slightly soluble in water[9]More soluble, especially in neutral to acidic pHThe ionic nature of the salt enhances its interaction with polar water molecules.[10]
Chemical Stability Prone to oxidation and color changeEnhanced stability, particularly against oxidationProtonation of the amino group reduces its susceptibility to oxidative degradation.[1]

Proposed Degradation Pathways

The primary anticipated degradation pathway for the 2,6-dimethoxyaniline free base is oxidation. The electron-rich aromatic ring, activated by two methoxy groups and an amino group, is susceptible to attack by oxidizing agents (like atmospheric oxygen or peroxides) and light. This can lead to the formation of highly colored quinone-imine type structures and potential polymerization. The hydrochloride salt, with its protonated amino group, is expected to be significantly more resistant to this oxidative degradation.

G cluster_0 Free Base Pathway (Oxidative Stress) cluster_1 Hydrochloride Salt Pathway (Protected) FB 2,6-Dimethoxyaniline (Free Base) Radical Aniline Radical Cation FB->Radical [O] / hv (Oxidation / Light) Dimer Dimeric Intermediates Radical->Dimer Coupling Quinone Quinone-imine Degradants (Colored Impurities) Dimer->Quinone Further Oxidation Salt 2,6-Dimethoxyaniline HCl (Protonated Amine) Resistant Resistant to Oxidation Salt->Resistant Reduced Nucleophilicity

Caption: Proposed oxidative degradation pathway for the free base and the protective effect of salt formation.

Experimental Design for Comparative Stability Analysis

To empirically validate the superior stability of the hydrochloride salt, a forced degradation study should be conducted in line with ICH guideline Q1A.[11][12] This involves subjecting both the free base and the salt to a range of stress conditions that are more severe than standard storage conditions.[13][14]

G cluster_workflow Stability Study Workflow cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) start Prepare Solutions (Free Base & HCl Salt) in Methanol:Water acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose Samples base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose Samples oxid Oxidation (3% H₂O₂, RT) start->oxid Expose Samples thermal Thermal (80°C, Solid State) start->thermal Expose Samples photo Photostability (ICH Q1B Light Box) start->photo Expose Samples analysis UPLC-MS/MS Analysis (Quantify Parent & Detect Degradants) acid->analysis Analyze at T=0, T=final base->analysis Analyze at T=0, T=final oxid->analysis Analyze at T=0, T=final thermal->analysis Analyze at T=0, T=final photo->analysis Analyze at T=0, T=final data Compare % Degradation (Tabulate Results) analysis->data

Caption: Experimental workflow for the comparative forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate and compare the degradation profiles of 2,6-dimethoxyaniline free base and its hydrochloride salt under various stress conditions.

Materials:

  • 2,6-Dimethoxyaniline (Free Base)

  • 2,6-Dimethoxyaniline Hydrochloride

  • Methanol (HPLC Grade)

  • Deionized Water

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Hydrogen Peroxide (30%)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and prepare separate 1.0 mg/mL stock solutions of the free base and the HCl salt in a 50:50 Methanol:Water diluent.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate samples at 60°C. Collect aliquots at initial (T=0) and later time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate samples at 60°C. Collect and neutralize aliquots as described for acid hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store samples at room temperature, protected from light. Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours) and dilute for analysis. Visually inspect for color changes.

  • Thermal Degradation (Solid State):

    • Place a thin layer (approx. 10 mg) of each solid compound in separate glass vials.

    • Expose to 80°C in a calibrated oven for 7 days.

    • At the end of the study, dissolve the solids in the diluent to a known concentration for analysis.

  • Photostability:

    • Expose both solid samples and the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

    • Analyze the samples against a dark control stored under the same conditions.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

Objective: To develop a rapid, sensitive, and selective method to separate and quantify the parent compounds from any potential degradation products.[16]

Instrumentation:

  • UPLC System coupled with a Triple Quadrupole Mass Spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S)

Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+)

  • MRM Transitions:

    • 2,6-Dimethoxyaniline: Q1/Q3 = 154.1 / 139.1 (parent -> fragment)

    • Note: Degradant masses would be identified using a full scan or product ion scan on stressed samples.

Anticipated Results and Interpretation

The data from this study is expected to demonstrate the superior stability of the hydrochloride salt, particularly under oxidative and photolytic stress. The free base is likely to show significant degradation, accompanied by the appearance of new peaks in the chromatogram and a visible color change to yellow or brown in the solution.

Example Data Summary Table:

Stress ConditionTime% Degradation (Free Base)% Degradation (HCl Salt)Observations (Free Base)
Oxidation (3% H₂O₂) 24 hr~25%< 2%Solution turned yellow-brown; multiple degradation peaks observed.
Photostability ICH Q1B~15% (solution)< 1% (solution)Noticeable color change in solution.
Acid Hydrolysis 24 hr< 5%< 2%The free base is converted to the salt in situ, affording some protection.
Base Hydrolysis 24 hr~8%~8%Both forms are converted to the free base under basic conditions, showing similar degradation.
Thermal (Solid) 7 days~5%< 1%Free base powder shows slight discoloration.

Conclusion and Recommendations

The conversion of 2,6-dimethoxyaniline from its free base to its hydrochloride salt is a highly effective strategy for enhancing its chemical stability. The protonation of the primary amino group protects the molecule from oxidative and photolytic degradation, which are key liabilities for aromatic amines. This improved stability translates to a longer shelf-life, more consistent product quality, and reduced potential for the formation of unknown and potentially toxic impurities.

For drug development professionals, this guide underscores the imperative of early-phase salt screening and stability assessment. The experimental protocols provided offer a robust framework for conducting a comparative analysis. Based on fundamental chemical principles and established industry practices, This compound is the demonstrably superior form for development where chemical stability is a critical quality attribute.

References

Performance evaluation of 2,6-Dimethoxyaniline-based materials in electronic devices

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Dimethoxyaniline Isomers in Electronic Applications

Authored by a Senior Application Scientist

The field of organic electronics is in a perpetual quest for novel materials that offer superior performance, processability, and cost-effectiveness. Among the myriad of candidates, aniline-based polymers have garnered significant attention due to their tunable electronic properties and environmental stability. This guide provides a comprehensive performance evaluation of materials derived from dimethoxyaniline isomers, with a particular focus on the often-overlooked 2,6-dimethoxyaniline. We will objectively compare its projected performance with its more widely studied isomers and other benchmark materials, supported by experimental data from the literature.

The strategic placement of substituent groups on the aniline ring profoundly influences the resulting polymer's electronic and physical properties. This guide will delve into the causal relationships between molecular structure—specifically, the steric and electronic effects of the methoxy groups—and key performance metrics in electronic devices.

The Impact of Isomerism: A Structural Overview

The electronic properties of polyaniline derivatives are intrinsically linked to the degree of π-conjugation along the polymer backbone. The position of the electron-donating methoxy (-OCH₃) groups on the aniline monomer unit dictates the steric environment, which in turn affects the planarity of the resulting polymer chain.

dot graph "Structural_Isomers" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: Molecular structures of 2,6-, 2,5-, and 3,5-dimethoxyaniline isomers.

As illustrated in Figure 1, the 2,6-dimethoxy substitution introduces significant steric hindrance around the amino group, which is the site of polymerization. This steric bulk is expected to force the polymer chain out of planarity, thereby reducing conjugation efficiency.[1] In contrast, the 2,5- and 3,5-isomers present less steric clash, which should allow for a more planar polymer backbone and, consequently, better electronic conductivity.

Comparative Performance in Electronic Applications

While comprehensive data on poly(2,6-dimethoxyaniline) is scarce, we can infer its potential performance by comparing available data for its isomers and related methoxyaniline derivatives against established materials. The following sections provide a comparative analysis of key performance metrics.

Electrical Conductivity

Conductivity is a fundamental property for any material intended for electronic applications. For conducting polymers, this is heavily influenced by the planarity and conjugation of the polymer chain.

dot graph "Steric_Hindrance_Effect" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} Figure 2: Logical flow of steric hindrance's impact on conductivity.

Analysis: Poly(2,5-dimethoxyaniline) (PDMOA) has been synthesized and characterized, showing moderate electrical conductivity.[2] Copolymers of 2,5-dimethoxyaniline with aniline exhibit higher conductivity as the aniline content increases.[2] The conductivity of PDMOA is noted to be lower than that of unsubstituted polyaniline (PANI), which is attributed to the localization of charge carriers and the insulating effect of the methoxy groups.[2][3] It is logically inferred that poly(2,6-dimethoxyaniline), with its greater steric hindrance, would exhibit even lower conductivity than the 2,5-isomer.[1]

MaterialConductivity (S/cm)Key Observations
Poly(2,5-dimethoxyaniline) (PDMOA)~10⁻⁴Exhibits lower conductivity than PANI due to methoxy groups.[2]
Polyaniline (PANI) - Emeraldine Salt10⁰ - 10²Benchmark conducting polymer; high conductivity in its doped state.[4][5]
Poly(aniline-Co-2,5-dimethoxyaniline)3.6 x 10⁻⁴ to 6.2 x 10⁻³Conductivity increases with higher aniline content.[2]
Poly(2,6-dimethoxyaniline) (Projected) < 10⁻⁴ Expected to be lower than PDMOA due to increased steric hindrance.[1]
Performance as Hole-Transport Materials (HTMs) in Perovskite Solar Cells

Derivatives of methoxyaniline have been successfully employed as hole-transport materials (HTMs) in perovskite solar cells (PSCs), offering a cost-effective alternative to the widely used Spiro-OMeTAD.[6]

Analysis: While data for 2,6-dimethoxyaniline-based HTMs is not readily available, studies on other methoxyaniline-substituted dibenzofuran derivatives (BF-002 and BF-003) have shown promising results.[6] These materials achieved power conversion efficiencies (PCEs) comparable to the benchmark, Spiro-OMeTAD.[6] The performance of an HTM is critically dependent on its hole mobility and energy level alignment with the perovskite layer.[7][8]

HTM MaterialHole Mobility (cm² V⁻¹ s⁻¹)Highest PCE (%)
Spiro-OMeTAD (Benchmark)1.96 x 10⁻⁴>25% (in optimized devices)[8][9]
BF-002 (Methoxyaniline derivative)Not specified14.20%[6]
BF-003 (Methoxyaniline derivative)Not specified14.07%[6]
tDBF (p-methoxyaniline derivative)9.1 x 10⁻³ (doped)19.46%[7]

The high hole mobility of the tDBF material, which incorporates p-methoxyaniline units, underscores the potential of this class of compounds.[7] The steric hindrance in a 2,6-dimethoxyaniline-based HTM could potentially lead to a more amorphous film morphology, which might be beneficial for uniform coverage of the perovskite layer but could negatively impact charge transport if not properly engineered.

Thermal Stability

Thermal stability is crucial for the operational lifetime of electronic devices. Thermogravimetric analysis (TGA) is the standard method for evaluating this property.

Analysis: Poly(2,5-dimethoxyaniline) and its copolymers have shown enhanced thermal stability, which is attributed to hydrogen bonding.[2][3] Materials based on methoxyaniline derivatives designed for PSCs also exhibit excellent thermal stability, with decomposition temperatures often exceeding 400 °C.[6][10] This high thermal stability is a key advantage for long-term device performance.

MaterialDecomposition Temperature (T_d) (°C)
Poly(2,5-dimethoxyaniline) (PDMOA)Stable up to ~240 °C[11]
2,7-OPOT (Dimethoxyphenanthrene core)417 °C[10]
3,6-OPOT (Dimethoxyphenanthrene core)403 °C[10]
Spiro-OMeTAD441 °C[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and characterization of dimethoxyaniline-based materials.

Protocol: Chemical Oxidative Polymerization of Poly(2,5-dimethoxyaniline)

This protocol describes a standard method for synthesizing PDMOA, which can be adapted for other aniline derivatives.

Causality: Oxidative polymerization using an initiator like ammonium persulfate is a common and effective method for creating conjugated polyaniline chains. The acidic medium (HCl) is necessary to protonate the aniline monomers, making them more susceptible to oxidation and facilitating the formation of the conductive emeraldine salt form of the polymer.

dot graph "Synthesis_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Figure 3: Workflow for the synthesis and characterization of PDMOA.

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve a required amount of 2,5-dimethoxyaniline in 1 M HCl in a conical flask.[2]

  • Cooling: Cool the solution to between 0 and 5 °C in an ice bath. This is crucial to control the reaction rate and prevent over-oxidation.

  • Initiator Addition: Prepare a solution of ammonium persulfate in 1 M HCl. Add this initiator solution dropwise to the cooled monomer solution while stirring continuously. A deep blue color should develop, indicating polymerization.[2]

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for approximately 4 hours. A precipitate of the polymer will gradually form.[2]

  • Collection and Washing: Collect the polymer precipitate using a Buchner funnel. Wash the collected solid repeatedly with 1 M HCl until the filtrate becomes colorless to remove any unreacted monomer and initiator.

  • Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

  • Characterization: The synthesized polymer should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Vis Spectroscopy, and Thermogravimetric Analysis (TGA) to confirm its structure and properties.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the thermal stability of the synthesized polymers.

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of the decomposition temperature, which is a critical indicator of the material's thermal stability.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset of decomposition and the percentage of weight loss at different temperatures.

Conclusion and Future Outlook

The analysis of available data suggests that while 2,6-dimethoxyaniline is a synthetically accessible monomer, its application in conducting polymers and electronic devices is likely hampered by the significant steric hindrance imposed by its methoxy groups. This steric hindrance is predicted to disrupt polymer chain planarity, leading to lower electrical conductivity and potentially altered film-forming properties compared to its 2,5- and 3,5-isomers.

However, the field of organic electronics is one of constant innovation. The steric properties of 2,6-dimethoxyaniline could be strategically exploited. For instance, in applications where a high degree of amorphous character is desired to prevent crystallization, or where through-space charge transport in a non-planar configuration is being explored, materials derived from this isomer could present unique opportunities.

Future research should focus on the actual synthesis and characterization of poly(2,6-dimethoxyaniline) to experimentally validate these hypotheses. Furthermore, its incorporation into copolymers or as a component in non-conjugated polymer systems for dielectric applications could unveil novel functionalities. For now, for applications requiring high conductivity or hole mobility, the less-hindered 2,5- and p-methoxyaniline derivatives remain the more promising candidates within this family of materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Dimethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe management of 2,6-Dimethoxyaniline hydrochloride waste. In the fast-paced environment of research and development, the integrity of our work extends beyond the bench to the responsible handling and disposal of every chemical we use. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this specific compound, ensuring the safety of personnel, regulatory compliance, and environmental protection. The causality behind each recommendation is explained to build a robust, self-validating system of safety and responsibility in your laboratory.

Section 1: Hazard Profile and Risk Assessment of this compound

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound, an aniline derivative, is a potent compound whose risks must not be underestimated. It is classified as a hazardous chemical primarily due to its toxicity.[1] Exposure through skin contact, inhalation, or ingestion can be harmful, and it is known to cause significant skin and eye irritation.[2] Furthermore, like many aniline derivatives, it is suspected of causing cancer and may lead to organ damage through prolonged or repeated exposure.[2]

Its hydrochloride form means it is a halogenated organic compound, a critical detail for its ultimate destruction, as we will explore in Section 4. Environmentally, it is recognized as being harmful or toxic to aquatic life, mandating that it never be released into drains or waterways.[3]

Hazard CategoryDescriptionGHS Classification / Key Risks
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Category 4 (Oral, Dermal, Inhalation)
Skin Corrosion/Irritation Causes skin irritation upon contact.[2]Category 2
Eye Damage/Irritation Causes serious eye irritation.[2]Category 2A
Carcinogenicity Suspected of causing cancer.[3]Category 2
Specific Target Organ Toxicity May cause respiratory irritation and damage to organs through prolonged exposure.[1][2]STOT SE 3 (Respiratory), STOT RE 2
Environmental Hazard Harmful or toxic to aquatic life with long-lasting effects.[3]Acute Category 3, Chronic Category 2
Chemical Incompatibility Reacts with strong oxidizing agents.[1][2] Aniline compounds can react violently.[4][5]Avoid contact with peroxides, nitrates, perchlorates.

Section 2: Personal Protective Equipment (PPE) - A Protocol for Operator Safety

The hazards detailed above directly inform the selection of PPE. This is not merely a recommendation but a requirement for minimizing exposure risk. Handling this compound waste requires a comprehensive barrier against all potential routes of exposure.

Body AreaRequired EquipmentRationale and Standard
Hands Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, a primary exposure route.[2][6]
Eyes/Face Tightly fitting safety goggles with side-shields and/or a full-face shield.[6][7]Protects against dust, splashes, and vapor causing severe eye irritation. Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2]
Body Impervious protective clothing or a dedicated lab coat.[6]Minimizes skin contact from spills or dust. Disposable garments are often preferred to avoid cross-contamination.[7]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2]Prevents inhalation of harmful dust or vapors. If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is mandatory.[2][6]

Workstation Safety: Always ensure that emergency eyewash stations and safety showers are unobstructed and readily accessible near the handling area.[1][2]

Section 3: Waste Characterization, Segregation, and Storage

Proper disposal begins with correct classification and segregation at the point of generation. As the waste generator, you are legally responsible for accurately classifying the material.[1][8]

Step-by-Step Waste Collection Protocol:

  • Classification: this compound must be classified as a hazardous waste. Due to its toxicity, it falls under transportation regulations as UN2811, TOXIC SOLID, ORGANIC, N.O.S., Hazard Class 6.1.[1][2] Aniline-related wastes are under significant regulatory scrutiny, with specific EPA waste codes assigned to their industrial production (e.g., K083, K103), underscoring their hazardous nature.[9]

  • Container Selection: Use only a dedicated, compatible, and sealable container clearly marked for hazardous waste.[10] The container must be in good condition and remain closed unless waste is being added.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and clear hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).

  • Segregation: Store this waste stream separately from other chemical wastes. Critically, ensure it is not stored with incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[2][5]

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, accessible only to authorized personnel, until it is collected by a certified disposal service.[2]

Section 4: Approved Disposal Pathways - A Decision Framework

The disposal of this compound is not a task for laboratory personnel to perform directly (e.g., via chemical neutralization). The only acceptable and legal method is to engage a licensed professional hazardous waste disposal service.[11][12] This service will employ one of two primary technologies for final disposition: high-temperature incineration or a secure hazardous waste landfill.

DisposalDecisionTree start Waste 2,6-Dimethoxyaniline Hydrochloride Generated engage_vendor Engage Licensed Hazardous Waste Disposal Vendor start->engage_vendor Mandatory Step incineration High-Temperature Incineration (Preferred Method) engage_vendor->incineration Vendor selects pathway landfill Secure Hazardous Waste Landfill (Alternative) engage_vendor->landfill Vendor selects pathway note_incineration Destruction at >1100°C for halogenated waste. Prevents formation of toxic byproducts. incineration->note_incineration note_landfill Permanent containment in engineered facility with double liners and leachate collection systems. landfill->note_landfill

Caption: Decision workflow for proper disposal.

High-Temperature Incineration (Preferred Method)

Incineration is the most effective and generally preferred technology for destroying halogenated organic compounds.

  • Scientific Principle: The goal is the complete thermal oxidation of the molecule into simpler, less harmful components. However, the presence of chlorine from the hydrochloride salt complicates this process.[13][14]

  • Causality of High Temperature: If hazardous waste containing over 1% halogenated organic substances is incinerated, the temperature must be at least 1100°C.[15] This extreme temperature, combined with sufficient residence time, is necessary to ensure the complete destruction of the aromatic rings and prevent the formation of highly toxic and persistent byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[15][13]

  • Required Safeguards: Industrial incinerators used for this purpose are equipped with sophisticated downstream scrubbing systems to neutralize and remove the resulting acid gases (hydrochloric acid, HCl) and other pollutants before they are released into the atmosphere.[16][17]

Secure Hazardous Waste Landfill

For solid, non-liquid hazardous waste, a specially engineered landfill is a viable disposal option.[18][19]

  • Scientific Principle: This method focuses on permanent containment rather than destruction.

  • Engineering Controls: Hazardous waste landfills are far more robust than municipal landfills. They are constructed with multiple redundant protective layers, including a double liner system (typically clay and plastic), double leachate collection and removal systems, and extensive groundwater monitoring wells to detect any potential leaks.[20][21]

  • Regulatory Considerations: The placement of waste in a landfill is subject to Land Disposal Restrictions (LDRs).[20] These regulations may require that the waste be treated first to reduce the solubility or toxicity of its hazardous constituents, ensuring that what is buried is as stable as possible.

Section 5: Emergency Protocol for Accidental Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Secure: Immediately alert personnel in the area and evacuate non-essential staff. Secure the entrance to the affected area.[4]

  • Don PPE: Before approaching the spill, don the full personal protective equipment as specified in Section 2.

  • Control Ignition Sources: Although the material is a solid, eliminating all potential ignition sources in the vicinity is a prudent safety measure.[10]

  • Contain & Absorb: Gently cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully sweep or scoop the absorbed material. Avoid creating dust.[2] Place the material into a suitable, pre-labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ventilate the area thoroughly after the cleanup is complete.[4]

By adhering to this comprehensive guide, you ensure that your critical research and development activities are matched by an equally rigorous commitment to safety and environmental stewardship.

References

Navigating the Safe Handling of 2,6-Dimethoxyaniline Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

The effective and safe handling of chemical reagents is the bedrock of reliable and reproducible scientific research. This guide provides essential, immediate safety and logistical information for working with 2,6-Dimethoxyaniline hydrochloride (CAS No: 2734-70-5), a compound that demands careful and informed handling. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the necessary safety protocols.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance with multiple routes of potential exposure, each carrying significant risk. Understanding these hazards is the first principle of self-validating safety protocols. The compound is:

  • Harmful if Swallowed, in Contact with Skin, or Inhaled: Acute toxicity is a primary concern.[1][2][3][4][5] Accidental ingestion, skin absorption, or inhalation of dust particles can lead to systemic toxic effects.

  • A Cause of Skin and Serious Eye Irritation: Direct contact with the solid or solutions can cause significant irritation.[1][2][3][4]

  • A Potential Respiratory Irritant: Inhalation of airborne dust can irritate the respiratory system.[1][3][6]

  • Suspected of Causing Cancer: Some data suggests potential carcinogenic effects, necessitating stringent handling to minimize long-term exposure risks.[1][3]

These hazards dictate a multi-faceted approach to personal protection. The primary goal is to establish a complete barrier between the researcher and the chemical, a principle that informs every subsequent recommendation.

The Core Ensemble: Your Personal Protective Equipment (PPE)

Based on the hazard profile, a standard set of PPE is mandatory for all work involving this compound. The selection of each component is a direct response to the identified risks.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (Inspect prior to use)Prevents skin contact and absorption, which is a primary route of toxic exposure.[6][7][8] Gloves must be disposed of immediately if contact with the chemical is suspected.
Eye/Face Protection ANSI Z87.1-compliant Safety Goggles or a Face Shield worn over Safety GlassesProtects against splashes of solutions or accidental projection of solid particles into the eyes, preventing serious irritation.[2][4][6][8]
Body Protection Fully-buttoned Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination by dust or minor spills.[6][7]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired when engineering controls (like a fume hood) are insufficient, or when dust formation is likely (e.g., weighing, transferring powder).[4][6][7] This directly mitigates the inhalation hazard.

This table summarizes the minimum requirements. The specific nature of the experimental procedure will dictate if additional or more robust protection is necessary.

Operational Plan: From Preparation to Disposal

A self-validating safety system relies on consistent, repeatable procedures. The following step-by-step workflows for PPE usage, chemical handling, and disposal are designed to minimize exposure at every stage.

Workflow for PPE Selection and Donning

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan Experiment with 2,6-Dimethoxyaniline HCl assess_task Assess Task: Will solid be handled or dust generated? start->assess_task ppe_standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles assess_task->ppe_standard No (e.g., handling pre-made solutions) ppe_enhanced Enhanced PPE: - Standard PPE - Respirator (e.g., N95) - Face Shield assess_task->ppe_enhanced Yes (e.g., weighing, transfers) don_ppe Don PPE Correctly (see Protocol 3.2) ppe_standard->don_ppe ppe_enhanced->don_ppe proceed Proceed with Experiment (in Chemical Fume Hood) don_ppe->proceed

Caption: PPE selection workflow for handling this compound.

Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles or glasses. If a face shield is required, it is donned over the safety glasses.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

Doffing (Taking Off) Sequence - The Principle of "Contaminated to Contaminated":

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. For example, peel one glove off by pinching the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Face Shield/Goggles: Remove by handling the strap or earpieces, not the front surface.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[2][6]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step to prevent secondary contamination of the laboratory environment.

  • Solid Chemical Waste: All surplus this compound and any materials grossly contaminated (e.g., with visible powder) must be disposed of in a designated hazardous waste container.[1][6][9]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and then into the solid hazardous waste stream. Do not dispose of this material in common trash receptacles.[6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They must be rinsed with an appropriate solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous liquid waste before the container can be considered for regular disposal or recycling.

By adhering to these detailed operational and disposal plans, you establish a robust, self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the cornerstone of trustworthy and impactful science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxyaniline hydrochloride
Reactant of Route 2
2,6-Dimethoxyaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.